molecular formula C8H10FN B1336576 (R)-1-(3-fluorophenyl)ethanamine CAS No. 761390-58-3

(R)-1-(3-fluorophenyl)ethanamine

Cat. No.: B1336576
CAS No.: 761390-58-3
M. Wt: 139.17 g/mol
InChI Key: ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
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Description

(R)-1-(3-fluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426809
Record name (R)-1-(3-fluorophenyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761390-58-3
Record name (R)-1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-Fluorophenyl)ethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-1-(3-fluorophenyl)ethanamine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (R)-1-(3-fluorophenyl)ethanamine

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details key physical data, outlines the experimental protocols for their determination, and includes a logical workflow for property analysis.

Core Physical Properties

This compound is a chiral amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its physical characteristics are crucial for its handling, storage, and application in research and development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

Physical PropertyValue
CAS Number 761390-58-3[1][2]
Molecular Formula C8H10FN[3][4]
Molecular Weight 139.17 g/mol [1][2][3][4][5]
Physical Form Liquid[1]
Boiling Point 182.6°C[3]
Density 1.059 g/cm³[3]
Flash Point 72.1°C[3]
Purity 95%[1]
Storage Temperature 2-8°C (Refrigerator)[1][2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid chemical compound like this compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] This property is a key indicator of a liquid's purity.[7]

  • Apparatus: Thiele tube or a similar heating bath, thermometer, capillary tube sealed at one end, and a small test tube.[8]

  • Procedure:

    • A small amount of the liquid sample is placed into the test tube.[8]

    • The sealed capillary tube is inverted and placed inside the test tube containing the liquid.[8]

    • The test tube is attached to a thermometer and immersed in a heating bath (e.g., paraffin oil in a Thiele tube).[7][8]

    • The bath is heated gently and uniformly.[8] Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[9]

    • Heating continues until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the liquid has overcome the external pressure.[7][8]

    • The heat source is then removed, and the bath is allowed to cool.[8]

    • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density

Density is the mass of a substance per unit volume and is typically measured in g/cm³ or g/mL.[10][11]

  • Apparatus: A digital balance and a graduated cylinder or a pycnometer (density bottle) for higher precision.[10]

  • Procedure:

    • The mass of a clean, dry graduated cylinder (or pycnometer) is measured and recorded.[10][12]

    • A known volume of the liquid is carefully added to the graduated cylinder.[10] The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[10]

    • The mass of the graduated cylinder containing the liquid is then measured.[10][12]

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[12]

    • The density is calculated using the formula: ρ = m / V, where ρ is density, m is mass, and V is volume.[10]

    • For accuracy, measurements should be repeated and an average value calculated.[10]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used to identify a liquid and assess its purity.[13]

  • Apparatus: A refractometer (e.g., an Abbe refractometer).[14]

  • Procedure:

    • The prism of the refractometer is cleaned and calibrated, typically using distilled water.

    • A few drops of the liquid sample are placed on the surface of the prism.

    • The prism is closed, and the light source is positioned.

    • The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index value is read from the instrument's scale.

    • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature of 20°C.[13]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding a compound's solubility in various solvents is crucial for its application in synthesis and formulation.

  • Apparatus: Small test tubes, vortex mixer or stirring rod, and a selection of solvents (e.g., water, ethanol, acetone).[15]

  • Procedure (Qualitative):

    • A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[15]

    • A small volume of the solvent (e.g., 0.75 mL) is added in portions.[15]

    • The test tube is vigorously shaken or stirred after each addition.[15]

    • The compound is classified as soluble if it completely dissolves. If not, it is classified as insoluble or partially soluble.

    • This process is repeated with a range of solvents of varying polarities to create a solubility profile.[16] For amines, solubility tests in aqueous acids (like 5% HCl) and bases are also informative.[17]

Logical Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical sample.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Sample Obtain this compound Sample PurityCheck Verify Purity (e.g., GC/HPLC) Sample->PurityCheck BoilingPoint Determine Boiling Point PurityCheck->BoilingPoint Proceed if pure Density Measure Density PurityCheck->Density RefractiveIndex Measure Refractive Index PurityCheck->RefractiveIndex Solubility Assess Solubility Profile PurityCheck->Solubility DataCompilation Compile Data in Table BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation Report Generate Technical Report DataCompilation->Report

Caption: Workflow for Physical Property Analysis.

References

(R)-1-(3-fluorophenyl)ethanamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the development of neurologically active agents and other complex molecular targets. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a 3-fluorophenyl group attached to an ethylamine backbone, with the stereocenter at the first carbon of the ethyl group in the (R) configuration.

IUPAC Name: (1R)-1-(3-fluorophenyl)ethanamine[1]

Molecular Formula: C₈H₁₀FN[2]

Canonical SMILES: C--INVALID-LINK--N

synthesis_workflow start Start reaction_setup Prepare Reaction Mixture: - Buffer - Ammonia Source - RedAm Enzyme - Cofactor & Regeneration System start->reaction_setup add_substrate Add 3'-Fluoroacetophenone reaction_setup->add_substrate incubation Incubate at Optimal Temperature with Agitation add_substrate->incubation monitoring Monitor Reaction Progress (e.g., Chiral HPLC) incubation->monitoring monitoring->incubation Continue Incubation workup Reaction Work-up: - Quench - Extraction monitoring->workup Reaction Complete purification Purification: - Dry - Concentrate - (Optional) Chromatography workup->purification product Final Product: This compound purification->product

References

(R)-1-(3-fluorophenyl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 761390-58-3 Molecular Formula: C₈H₁₀FN

This technical guide provides an in-depth overview of (R)-1-(3-fluorophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical research and development. The document details its chemical and physical properties, outlines common synthetic methodologies with a focus on asymmetric synthesis, and explores its applications as a key building block in the development of therapeutic agents, particularly those with anticonvulsant activity.

Physicochemical and Spectroscopic Data

This compound is a fluorinated aromatic amine that is typically a liquid at room temperature.[1] Its key properties are summarized in the table below. The introduction of a fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in drug design.

PropertyValueReference
CAS Number 761390-58-3[2]
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
Appearance Liquid[1]
Density 1.059 g/cm³[3]
Boiling Point 81 °C at 9 mmHg
Flash Point 72.1 °C[3]
InChI Key ASNVMKIDRJZXQZ-ZCFIWIBFSA-N[1]
Canonical SMILES C--INVALID-LINK--C1=CC=CC(F)=C1[2]

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Asymmetric reductive amination of the prochiral ketone, 3'-fluoroacetophenone, is the most common and efficient strategy.

Biocatalytic Asymmetric Reductive Amination

Biocatalysis, utilizing enzymes such as transaminases (TAs) or reductive aminases (RedAms), offers a green and highly selective method for the synthesis of chiral amines.[4][5]

Experimental Protocol: Transaminase-Mediated Synthesis

This protocol is a generalized representation based on common practices for transaminase reactions.

  • Materials:

    • 3'-Fluoroacetophenone (substrate)

    • Amine donor (e.g., isopropylamine or L-alanine)

    • Transaminase enzyme (e.g., ATA-200 or an evolved variant)

    • Pyridoxal-5'-phosphate (PLP) (cofactor)

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

    • Organic co-solvent (e.g., DMSO), if required to improve substrate solubility

  • Procedure:

    • In a temperature-controlled reaction vessel, dissolve the buffer salts in deionized water to the desired concentration (e.g., 100 mM).

    • Add the cofactor PLP to a final concentration of approximately 1 mM.

    • Add the transaminase enzyme to the buffer solution.

    • In a separate vessel, dissolve the 3'-fluoroacetophenone in a minimal amount of a suitable organic co-solvent like DMSO if it has low aqueous solubility.

    • Add the amine donor to the buffer-enzyme solution in excess (e.g., 5-10 equivalents).

    • Initiate the reaction by adding the substrate solution to the reaction mixture.

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the conversion of the ketone and the enantiomeric excess of the amine product.

    • Once the reaction has reached completion, the enzyme can be removed by centrifugation or filtration.

    • The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation or column chromatography if necessary.

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Biocatalytic Reductive Amination Workflow", labelloc="t", labeljust="c"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Substrate [label="3'-Fluoroacetophenone"]; AmineDonor [label="Amine Donor (e.g., Isopropylamine)"]; Enzyme [label="Transaminase + PLP in Buffer"]; Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring (HPLC/GC)"]; Workup [label="Extraction & Purification"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Substrate -> Reaction; AmineDonor -> Reaction; Enzyme -> Reaction; Reaction -> Monitoring [label="Sampling"]; Monitoring -> Reaction [style=dashed]; Reaction -> Workup [label="Reaction Completion"]; Workup -> Product; } } Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Drug Development

Chiral amines are prevalent structural motifs in a vast number of pharmaceuticals and bioactive compounds. This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the field of neuroscience.

Precursor for Anticonvulsant Agents

Research has indicated that derivatives of this compound are being investigated for their potential as anticonvulsant drugs.[6][7] The specific stereochemistry of the amine is often critical for the desired pharmacological activity and for minimizing off-target effects. The fluorinated phenyl ring can enhance the metabolic stability and blood-brain barrier penetration of the final drug candidate.

The general approach involves the coupling of this compound with various scaffolds to generate a library of compounds that are then screened for their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of (R)-1-(3-fluorophenyl)ethanamine from 3-fluorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and stereoselective method for the synthesis of (R)-1-(3-fluorophenyl)ethanamine, a valuable chiral building block in pharmaceutical development, starting from commercially available 3-fluorobenzaldehyde. The described methodology leverages the use of a chiral auxiliary to control the stereochemical outcome of the key reduction step, ensuring high enantiopurity of the final product.

Synthetic Strategy Overview

The synthesis follows a three-step sequence, beginning with the condensation of 3-fluorobenzaldehyde with a chiral amine auxiliary, (S)-(-)-1-phenylethylamine, to form a chiral imine. This intermediate is then subjected to a diastereoselective reduction of the carbon-nitrogen double bond. The final step involves the removal of the chiral auxiliary via hydrogenolysis to yield the desired this compound. This strategy offers excellent control over the stereochemistry at the newly formed chiral center.

cluster_0 Overall Synthetic Pathway 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Chiral_Imine (S)-N-(1-(3-fluorophenyl)methylene)-1-phenylethanamine 3-Fluorobenzaldehyde->Chiral_Imine Condensation (S)-(-)-1-phenylethylamine Protected_Amine (R,S)-N-(1-(3-fluorophenyl)ethyl)-1-phenylethanamine Chiral_Imine->Protected_Amine Diastereoselective Reduction Target_Amine This compound Protected_Amine->Target_Amine Hydrogenolysis (Auxiliary Removal)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-N-(1-(3-fluorophenyl)methylene)-1-phenylethanamine (Chiral Imine)

This step involves the formation of the chiral imine through the condensation of 3-fluorobenzaldehyde with (S)-(-)-1-phenylethylamine. The reaction is typically carried out in the presence of a dehydrating agent to drive the equilibrium towards the product.

Protocol: A solution of 3-fluorobenzaldehyde (1.0 eq) and (S)-(-)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) is treated with anhydrous magnesium sulfate (MgSO₄) (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours under a nitrogen atmosphere. After completion, the crude mixture is filtered through Celite to remove the magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude chiral imine, which is often used in the next step without further purification.

cluster_1 Workflow for Chiral Imine Synthesis Start Start Mix_Reagents Mix 3-fluorobenzaldehyde, (S)-(-)-1-phenylethylamine, and MgSO4 in DCM Start->Mix_Reagents Stir Stir at RT for 12h Mix_Reagents->Stir Filter Filter through Celite Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Crude Chiral Imine Evaporate->Product

Caption: Experimental workflow for the synthesis of the chiral imine intermediate.

Step 2: Diastereoselective Reduction of the Chiral Imine

The key stereochemistry-defining step is the diastereoselective reduction of the C=N bond. This can be achieved through various methods, with asymmetric transfer hydrogenation being a highly effective approach.

Protocol (Asymmetric Transfer Hydrogenation): The crude chiral imine from the previous step is dissolved in a suitable solvent, such as dichloromethane or toluene. A chiral phosphoric acid catalyst (e.g., (R)-TRIP) and a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) as the hydride source are added. The reaction is stirred at a controlled temperature (e.g., 40 °C) until the reaction is complete, as monitored by TLC or HPLC. The reaction mixture is then worked up by washing with an aqueous basic solution (e.g., saturated NaHCO₃), followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be purified by column chromatography.

Step 3: Removal of the Chiral Auxiliary (Hydrogenolysis)

The final step is the cleavage of the N-benzyl bond to release the target chiral amine and recover the chiral auxiliary.

Protocol: The diastereomerically enriched N-(1-(3-fluorophenyl)ethyl)-1-phenylethanamine is dissolved in a protic solvent like methanol or ethanol. A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used to accelerate the reaction) at room temperature. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound. The product can be further purified by distillation or salt formation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound using the chiral auxiliary approach. Data is based on representative procedures for similar substrates found in the literature.

Table 1: Reaction Conditions and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Imine Formation 3-Fluorobenzaldehyde, (S)-(-)-1-phenylethylamine, MgSO₄DCMRoom Temp.12>95 (crude)
2. Diastereoselective Reduction Chiral Imine, Hantzsch Ester, (R)-TRIPToluene4024-4885-95
3. Hydrogenolysis Protected Amine, 10% Pd/C, H₂MethanolRoom Temp.12-2490-98

Table 2: Stereochemical Outcome

StepProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
2. Diastereoselective Reduction (R,S)-N-(1-(3-fluorophenyl)ethyl)-1-phenylethanamine>95:5N/A
3. Hydrogenolysis This compoundN/A>98

Logical Relationships in Stereocontrol

The stereochemical outcome of this synthesis is determined in the diastereoselective reduction step. The chiral auxiliary, (S)-(-)-1-phenylethylamine, creates a chiral environment around the imine's C=N bond. The incoming hydride from the reducing agent preferentially attacks from one face of the imine, leading to the formation of one diastereomer in excess. The choice of the (S)-auxiliary directs the formation of the (R)-configuration at the new stereocenter.

cluster_2 Logic of Stereochemical Control Aldehyde 3-Fluorobenzaldehyde (prochiral) Chiral_Imine Chiral Imine Intermediate ((S)-configuration from auxiliary) Aldehyde->Chiral_Imine Auxiliary (S)-(-)-1-Phenylethylamine (chiral) Auxiliary->Chiral_Imine Facial_Bias Steric hindrance from the auxiliary creates a facial bias Chiral_Imine->Facial_Bias Reduction Diastereoselective Reduction (Hydride attack from the less hindered face) Facial_Bias->Reduction Diastereomer Predominant Diastereomer ((R,S)-configuration) Reduction->Diastereomer Final_Product This compound (desired enantiomer) Diastereomer->Final_Product Auxiliary Removal

Caption: Logical flow of stereochemical induction in the synthesis.

This guide provides a foundational understanding and practical protocols for the asymmetric synthesis of this compound. Researchers are encouraged to consult the primary literature for further optimization and characterization data.

An In-depth Technical Guide to the Asymmetric Synthesis of 1-(3-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the asymmetric synthesis of 1-(3-fluorophenyl)ethanamine, a chiral amine of significant interest in the pharmaceutical industry. The strategic placement of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of drug candidates, making enantiomerically pure fluorinated amines valuable building blocks. This document details key asymmetric strategies, including biocatalytic methods, asymmetric hydrogenation, and the use of chiral auxiliaries, presenting comparative data, detailed experimental protocols, and workflow visualizations to aid in the selection and implementation of the most suitable synthetic route.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Two primary enzyme classes are employed for the synthesis of 1-(3-fluorophenyl)ethanamine from 3-fluoroacetophenone: transaminases and reductive aminases.

Asymmetric Transamination

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor, typically isopropylamine or alanine, to a ketone substrate. This method can achieve high enantiomeric excess (ee). The reaction equilibrium can be a limiting factor, but strategies such as using a large excess of the amine donor or in situ product removal can drive the reaction to completion.

Experimental Protocol: Transaminase-Mediated Synthesis of (S)-1-(3-fluorophenyl)ethanamine (Adapted from similar procedures)

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM triethanolamine, pH 7.5).

  • Cofactor and Amine Donor: Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM and isopropylamine (as the amine donor) to a concentration of 1 M.

  • Enzyme Addition: Add the selected ω-transaminase (e.g., ATA-256) to a final concentration of approximately 10 mg/mL.

  • Substrate Addition: Dissolve 3-fluoroacetophenone in a minimal amount of a co-solvent like DMSO (e.g., to a final concentration of 25-30% v/v) and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Work-up and Analysis: Quench the reaction by adding a strong base (e.g., 1 M NaOH). Extract the product with an organic solvent (e.g., ethyl acetate). The organic phase is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess is determined by chiral GC or HPLC analysis.[1][2]

Biocatalytic Reductive Amination

Reductive aminases (RedAms) or imine reductases (IREDs) in the presence of an amine source (like ammonia) and a cofactor (NAD(P)H) can directly convert a ketone to a chiral amine. This approach avoids the equilibrium limitations of transaminases.

Experimental Protocol: Reductive Aminase-Catalyzed Synthesis of 1-(3-fluorophenyl)ethanamine

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0), combine 3-fluoroacetophenone (e.g., 10 mM), a large excess of the amine donor (e.g., 500 mM ammonium chloride), and NAD⁺ (e.g., 1 mM).

  • Cofactor Regeneration System: Add a cofactor regeneration system, such as glucose (e.g., 100 mM) and glucose dehydrogenase (e.g., 1 mg/mL).

  • Enzyme Addition: Add the purified reductive aminase (e.g., AdRedAm or NfRedAm) to the reaction mixture.

  • Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation for 24-48 hours.

  • Product Extraction and Analysis: After the reaction, basify the mixture with an appropriate base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and analyze the product for yield and enantiomeric excess using chiral chromatography.[3]

Quantitative Data for Biocatalytic Methods
Enzyme ClassSubstrateAmine DonorConversion (%)ee (%)Reference
Reductive Aminase (AdRedAm)α-fluoroacetophenoneMethylamine92>99 (S)[3]
Reductive Aminase (NfRedAm)α-fluoroacetophenoneAmmonia>9598 (S)[3]
Transaminase (ATA-256)1-(3-chlorophenyl)ethanoneIsopropylamine->99 (S)[4]
Transaminase (ATA-025)1-(3-methylphenyl)ethan-1-oneIsopropylamine>99>98.5 (R)

Note: Data for structurally similar substrates are included for comparative purposes.

Asymmetric Hydrogenation

Asymmetric hydrogenation of the corresponding ketone or imine is a highly efficient method for producing chiral amines, often with very high turnover numbers (TON) and turnover frequencies (TOF). This method relies on chiral transition metal catalysts, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), with chiral phosphine ligands.

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation of 3-Fluoroacetophenone (General Procedure)

  • Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral diphosphine ligand (e.g., (S)-BINAP) in an appropriate solvent (e.g., DMF) is heated to form the catalyst complex. A chiral diamine ligand (e.g., (S,S)-DPEN) is then added.

  • Reaction Setup: In a high-pressure reactor, 3-fluoroacetophenone is dissolved in a suitable solvent (e.g., isopropanol). A solution of the prepared catalyst and a base (e.g., potassium tert-butoxide) is added.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 50-100 atm). The reaction is stirred at a specific temperature (e.g., 30-50°C) for several hours until completion.

  • Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the 1-(3-fluorophenyl)ethanol, which can then be converted to the amine. The enantiomeric excess is determined by chiral HPLC or GC.[5][6][7]

Quantitative Data for Asymmetric Hydrogenation of Acetophenone Derivatives
Catalyst SystemSubstrateYield (%)ee (%)Reference
[RuCl((S)-binap)((S,S)-dpen)]Acetophenone>9999 (R)[7]
Ir/L-proline/(1S,2S)-DPEN2'-(trifluoromethyl) phenylethanol-79.8 (R)
Rh/Cinchonidine3,5-di-(trifluoromethyl)-acetophenone-36 (R)[8]

Note: Data for analogous substrates are provided to illustrate catalyst performance.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective synthesis of the target amine. The auxiliary is temporarily attached to the molecule, directs the stereochemical outcome of a key reaction, and is subsequently removed. A common strategy involves the diastereoselective reduction of a chiral imine or the alkylation of a chiral enolate.

Experimental Protocol: Synthesis via Diastereoselective Reduction of a Chiral Imine

  • Imine Formation: 3-Fluoroacetophenone is condensed with a chiral amine, such as (S)-(-)-α-methylbenzylamine, typically with azeotropic removal of water, to form the corresponding chiral imine.

  • Diastereoselective Reduction: The chiral imine is then reduced using a hydride source. The stereochemical outcome is directed by the chiral auxiliary. For example, reduction with trichlorosilane has been shown to proceed with high diastereoselectivity for related α-fluoroimines.[9]

  • Auxiliary Cleavage: The chiral auxiliary is removed, often by hydrogenolysis over a palladium catalyst, to yield the desired enantiomer of 1-(3-fluorophenyl)ethanamine.

  • Purification and Analysis: The final product is purified by distillation or chromatography, and its enantiomeric purity is determined.

Illustrative Quantitative Data for Chiral Auxiliary Methods
Chiral AuxiliaryKey StepDiastereomeric RatioOverall YieldReference
(S)-(-)-α-methylbenzylamineAza-Michael additionup to 98% de-[10]
OxazolidinoneAsymmetric alkylation>95:5High[11]

Note: Data is for reactions where these auxiliaries have been successfully employed in asymmetric synthesis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthetic strategies.

Asymmetric_Synthesis_Pathways cluster_biocatalysis Biocatalytic Methods cluster_hydrogenation Asymmetric Hydrogenation cluster_auxiliary Chiral Auxiliary Method Start 3-Fluoroacetophenone Transaminase Transamination (ω-TA, PLP) Start->Transaminase ReductiveAminase Reductive Amination (RedAm, NADPH) Start->ReductiveAminase AsymHydro Asymmetric Hydrogenation (Chiral Ru, Rh, or Ir catalyst) Start->AsymHydro ImineFormation Chiral Imine Formation Start->ImineFormation AmineDonor Amine Donor (e.g., NH3, Isopropylamine) AmineDonor->Transaminase AmineDonor->ReductiveAminase ChiralAuxiliary Chiral Auxiliary (e.g., (S)-α-methylbenzylamine) ChiralAuxiliary->ImineFormation Hydrogen H2 Hydrogen->AsymHydro Product 1-(3-Fluorophenyl)ethanamine Transaminase->Product ReductiveAminase->Product AsymHydro->Product DiastereoselectiveStep Diastereoselective Reduction ImineFormation->DiastereoselectiveStep AuxiliaryRemoval Auxiliary Removal DiastereoselectiveStep->AuxiliaryRemoval AuxiliaryRemoval->Product

Caption: Overview of synthetic routes to 1-(3-fluorophenyl)ethanamine.

Experimental_Workflow Start Starting Materials (3-Fluoroacetophenone, Reagents) Reaction Asymmetric Reaction (Biocatalysis, Hydrogenation, or Auxiliary-based) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Analysis (Chiral HPLC/GC, NMR) Purification->Analysis FinalProduct Enantiopure 1-(3-Fluorophenyl)ethanamine Analysis->FinalProduct

Caption: General experimental workflow for asymmetric synthesis.

Conclusion

The asymmetric synthesis of 1-(3-fluorophenyl)ethanamine can be successfully achieved through several distinct and effective strategies. Biocatalytic methods, particularly reductive amination, offer high enantioselectivity and sustainable reaction conditions. Asymmetric hydrogenation provides an atom-economical route with the potential for high turnover numbers, suitable for large-scale production. Chiral auxiliary-based methods, while often requiring more synthetic steps, allow for predictable stereochemical control. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available laboratory equipment. This guide provides the foundational information for researchers and drug development professionals to make an informed decision and to proceed with the synthesis of this valuable chiral building block.

References

Navigating the Safety Profile of (R)-1-(3-fluorophenyl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development, primarily utilized as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a precursor in the development of novel anticonvulsant agents. Its stereospecific structure is often crucial for the desired pharmacological activity and efficacy of the final drug candidate. This technical guide provides a comprehensive overview of the available safety data, handling precautions, and relevant chemical properties of this compound to ensure its safe and effective use in a research and development setting. While extensive experimental toxicology data is not publicly available, this guide consolidates information from safety data sheets (SDS) and chemical databases to inform laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for proper storage, handling, and in the event of a spill.

PropertyValue
CAS Number 761390-58-3
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Liquid
Storage Temperature Refrigerator (2-8°C)
Purity Typically ≥95%

GHS Hazard and Precautionary Information

This compound is classified as a hazardous substance. The following tables summarize the GHS hazard statements (H-phrases) and precautionary statements (P-phrases) as reported by various suppliers.[1][2][3][4] It is imperative that all personnel handling this compound are familiar with these hazards and the corresponding safety measures.

GHS Hazard Statements
Hazard CodeHazard Statement
H302Harmful if swallowed.
H314Causes severe skin burns and eye damage.[1][4]
H315Causes skin irritation.[2]
H318Causes serious eye damage.[4]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2][4]
H411Toxic to aquatic life with long lasting effects.
GHS Precautionary Statements
Precautionary CodePrecautionary Statement
P260Do not breathe fumes, mist, spray, vapors.[4]
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P273Avoid release to the environment.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols and Handling

Due to the lack of publicly available, specific experimental safety studies for this compound, this section provides a generalized protocol for the safe handling of chiral phenylethylamines in a research laboratory setting, based on standard laboratory practices and information from safety data sheets.

General Handling Protocol for Chiral Phenylethylamines

1. Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A flame-retardant laboratory coat should be worn. Ensure all skin is covered. For larger quantities, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

3. Chemical Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • Store in a refrigerator at 2-8°C for long-term stability.

4. Spill and Waste Disposal:

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Large Spills: Evacuate the area and contact environmental health and safety personnel.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualizing Safety and Handling Workflows

To facilitate a clear understanding of the safety protocols and hazard relationships, the following diagrams have been generated using the DOT language.

GHS_Hazard_Relationships cluster_chemical This compound cluster_hazards Primary Hazards cluster_ppe Required Personal Protective Equipment (PPE) Chemical Chemical Substance H302 H302: Harmful if swallowed Chemical->H302 H314 H314: Causes severe skin burns and eye damage Chemical->H314 H335 H335: May cause respiratory irritation Chemical->H335 H411 H411: Toxic to aquatic life Chemical->H411 LabCoat Lab Coat Gloves Protective Gloves H314->Gloves Mitigated by Goggles Safety Goggles/Face Shield H314->Goggles Mitigated by H314->LabCoat Mitigated by FumeHood Chemical Fume Hood H314->FumeHood Mitigated by H335->Gloves Mitigated by H335->Goggles Mitigated by H335->LabCoat Mitigated by H335->FumeHood Mitigated by

GHS Hazard and PPE Relationship

Safe_Handling_Workflow start Start: Prepare for Handling assess_risks 1. Assess Risks & Review SDS start->assess_risks don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risks->don_ppe prepare_work_area 3. Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area weigh_transfer 4. Weigh and Transfer Chemical in Fume Hood prepare_work_area->weigh_transfer conduct_experiment 5. Conduct Experiment weigh_transfer->conduct_experiment decontaminate 6. Decontaminate & Clean Work Area conduct_experiment->decontaminate dispose_waste 7. Dispose of Waste Properly decontaminate->dispose_waste remove_ppe 8. Remove PPE dispose_waste->remove_ppe end End: Handling Complete remove_ppe->end

Safe Handling Workflow

Signaling Pathways and Biological Interactions

There is a notable absence of publicly available literature detailing specific signaling pathways modulated by this compound itself. Its primary role as a chiral intermediate means that its biological effects are intrinsically linked to the final molecule it is used to synthesize. Research has indicated its use in the creation of compounds with anticonvulsant properties.[5][6][7][8][9] The mechanisms of action of these resulting compounds would likely involve targets within the central nervous system, such as ion channels or neurotransmitter receptors, which are common targets for anticonvulsant drugs. However, without direct experimental data on the parent compound, any discussion of its interaction with specific signaling pathways would be speculative. Researchers in drug development should consider in vitro safety pharmacology profiling of any novel derivatives of this compound to elucidate potential off-target effects and biological interactions.[10][11][12]

Conclusion

This compound is a valuable chiral building block in pharmaceutical research and development. While it presents several significant health hazards, including being harmful if swallowed and causing severe skin and eye damage, these risks can be effectively managed through adherence to standard laboratory safety protocols, the use of appropriate personal protective equipment, and working in a well-ventilated environment. The information provided in this guide, including the summarized quantitative data and visual workflows, is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound. Further investigation into the specific toxicological profile and biological interactions of this compound and its novel derivatives is warranted to fully characterize its safety profile.

References

Spectroscopic Profile of (R)-1-(3-fluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (R)-1-(3-fluorophenyl)ethanamine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on computational models and analysis of structurally similar compounds. It also includes detailed experimental protocols for acquiring such data, intended to serve as a practical resource for researchers in pharmaceutical development and chemical analysis.

Chemical Structure and Properties

This compound is a chiral primary amine with a fluorine atom substituted at the meta-position of the phenyl ring. This substitution can significantly influence the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

PropertyValueSource
Molecular Formula C₈H₁₀FNPubChem
Molecular Weight 139.17 g/mol PubChem
Exact Mass 139.079727485 DaPubChem
CAS Number 761390-58-3Sigma-Aldrich[1]
Physical Form LiquidSigma-Aldrich[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm. The predictions are based on computational models and may vary from experimental values. Data for the non-fluorinated analog, 1-phenylethanamine, is provided for comparison.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

AssignmentPredicted δ (ppm) for this compoundMultiplicityCoupling Constant (J) in HzExperimental δ (ppm) for 1-phenylethanamine
H-2', H-4', H-5', H-6'6.90 - 7.30m-7.20 - 7.40
H-α~4.2q~6.54.15
NH₂~1.5 (broad s)s-1.48
CH₃~1.4d~6.51.40

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

AssignmentPredicted δ (ppm) for this compoundExperimental δ (ppm) for 1-phenylethanamine
C-1'~148 (d, J≈7 Hz)145.8
C-3'~163 (d, J≈245 Hz)-
Aromatic CHs110-130125.0, 127.2, 128.7
C-α~5051.2
CH₃~2525.6
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretch (primary amine)
3010-3100MediumAromatic C-H stretch
2850-2970MediumAliphatic C-H stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
1580-1650MediumN-H bend (scissoring)
~1250StrongC-F stretch
1000-1200StrongC-N stretch
690-900StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zPredicted Relative IntensityAssignment
139Moderate[M]⁺ (Molecular Ion)
124High[M - CH₃]⁺
122Very High (Base Peak)[M - NH₃]⁺
109Moderate[C₇H₆F]⁺
96Moderate[C₆H₅F]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The chemical shift range for organofluorine compounds is large; set an appropriate spectral width.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: As a liquid, the sample can be analyzed neat.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a GC-MS system with an electron ionization source.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

  • Mass Spectrometry:

    • The eluent from the GC is directed into the ion source.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation of phenethylamines often involves the loss of ammonia and the methyl group.[2][3]

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy (ATR) cluster_MS Mass Spectrometry (EI-GC-MS) NMR_Sample Sample in CDCl3 NMR_Acq Data Acquisition (1H, 13C, 19F) NMR_Sample->NMR_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc NMR_Spec NMR Spectra NMR_Proc->NMR_Spec IR_Sample Neat Liquid Sample IR_Acq Sample Scan IR_Sample->IR_Acq IR_Bkg Background Scan IR_Proc Background Subtraction IR_Bkg->IR_Proc IR_Acq->IR_Proc IR_Spec IR Spectrum IR_Proc->IR_Spec MS_Sample Dilute Sample in Solvent MS_GC GC Separation MS_Sample->MS_GC MS_Ion Electron Ionization (70 eV) MS_GC->MS_Ion MS_Ana Mass Analysis MS_Ion->MS_Ana MS_Spec Mass Spectrum MS_Ana->MS_Spec

Caption: Workflow for spectroscopic analysis.

MS_Fragmentation Predicted EI-MS Fragmentation Pathway MolIon [M]⁺ m/z = 139 Frag1 [M - CH₃]⁺ m/z = 124 MolIon->Frag1 - •CH₃ Frag2 [M - NH₃]⁺ m/z = 122 (Base Peak) MolIon->Frag2 - NH₃ Frag3 [C₇H₆F]⁺ m/z = 109 Frag1->Frag3 - NH₂

Caption: Predicted EI-MS fragmentation pathway.

References

A Technical Guide to the Procurement and Quality Control of Enantiomerically Pure (R)-1-(3-fluorophenyl)ethanamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available (R)-1-(3-fluorophenyl)ethanamine, a critical chiral building block in the synthesis of neurologically active compounds and other pharmaceutical agents. This document outlines key quality attributes, presents data from various suppliers, and details experimental protocols for the verification of enantiomeric and chemical purity, ensuring the integrity of research and development activities.

Commercial Availability and Supplier Specifications

This compound (CAS No: 761390-58-3) is available from several chemical suppliers. The quality and purity of this chiral amine are paramount for its successful application in stereoselective synthesis. While suppliers generally provide a certificate of analysis (CoA) with their products, the level of detail regarding enantiomeric purity can vary. Researchers should carefully scrutinize the available data and, if necessary, perform in-house quality control to verify the specifications.

Below is a summary of publicly available data from various commercial suppliers. It is important to note that specifications can be lot-specific, and direct inquiry with the supplier for a lot-specific CoA is always recommended.

Table 1: Supplier-Provided Specifications for this compound

SupplierCAS NumberStated Chemical PurityAnalytical MethodAdditional Notes
Sigma-Aldrich761390-58-395%Not specified on product pageAvailable through Synthonix.
BLD Pharm761390-58-3Not explicitly statedNot specified on product pageStorage at 2-8°C recommended[1].
Leyan Reagent761390-58-396.64%HPLCFrom a specific CoA (Batch: Lf0620141440)[1].
CymitQuimica74788-45-7*98%Not specified on product pageLiquid form.

*Note: CymitQuimica lists the CAS number for the racemic mixture, but also lists "this compound" as a synonym. Clarity should be sought from the supplier.

Table 2: Physicochemical and Spectroscopic Data from a Representative Certificate of Analysis

ParameterSpecification
Appearance Colorless to light yellow liquid
¹H NMR Spectrum Consistent with structure
Purity (HPLC) 96.64%
Optical Rotation [α]D +24.7° (c=0.92 g/100ml , CHCl₃)

*Source: Leyan Reagent, Batch Lf0620141440[1]. The optical rotation value confirms the presence of a single enantiomer in excess but is not a direct measure of enantiomeric excess (e.e.).

Experimental Protocols for Quality Control

The determination of both chemical and, critically, enantiomeric purity is essential. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely accepted and accurate method for determining the enantiomeric excess of chiral amines.

Determination of Enantiomeric Purity by Chiral HPLC

This protocol is a representative method for the enantiomeric separation of chiral amines, adapted from validated procedures for similar compounds. Derivatization is often employed to improve chromatographic behavior and detection sensitivity.

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Principle: The chiral amine is derivatized with a fluorogenic agent, 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), to form diastereomers that can be separated on a standard achiral HPLC column, or to enhance detectability on a chiral stationary phase. The following describes a direct separation on a CSP, which is often the preferred modern approach.

Materials and Reagents:

  • This compound sample

  • (S)-1-(3-fluorophenyl)ethanamine reference standard (if available)

  • Racemic 1-(3-fluorophenyl)ethanamine

  • HPLC-grade hexane

  • HPLC-grade 2-propanol (IPA)

  • Chiral Stationary Phase Column: A polysaccharide-based CSP such as Chiralpak® AD-H or a similar column is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector.

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and 2-propanol. A common starting point is 90:10 (hexane:IPA, v/v). The exact ratio may require optimization for the specific column and compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic mixture at the same concentration to establish the retention times of both enantiomers.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Hexane:Isopropanol (e.g., 90:10).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.

    • Inject the this compound sample.

    • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

    • Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Workflow and Pathway Visualizations

To aid in the conceptual understanding of the procurement and quality control process, the following diagrams have been generated.

Procurement_Workflow cluster_Procurement Procurement Phase cluster_QC In-House Quality Control cluster_Decision Decision Point Start Identify Need for This compound Supplier_ID Identify Potential Suppliers Start->Supplier_ID Project Requirement Spec_Review Review Supplier Specifications (Purity, CAS No.) Supplier_ID->Spec_Review CoA_Request Request Lot-Specific Certificate of Analysis Spec_Review->CoA_Request Supplier_Select Select Supplier and Procure CoA_Request->Supplier_Select Receipt Material Receipt & Quarantine Supplier_Select->Receipt ID_Test Identity Confirmation (¹H NMR, FT-IR) Receipt->ID_Test Purity_Test Chemical Purity Analysis (achiral HPLC/GC) ID_Test->Purity_Test Chiral_Test Enantiomeric Purity Analysis (Chiral HPLC) Purity_Test->Chiral_Test Decision Meets Specifications? Chiral_Test->Decision Release Release for R&D Use Reject Reject Lot Decision->Release Yes Decision->Reject No

Caption: Procurement and Quality Control Workflow for Chiral Amines.

Chiral_Analysis_Pathway cluster_Sample Sample Preparation cluster_Method Analytical Method cluster_Output Data Analysis Analyte This compound (Sample) HPLC Chiral HPLC System Analyte->HPLC Racemate Racemic Standard (Reference) Racemate->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram Separation CSP Chiral Stationary Phase (e.g., Polysaccharide-based) CSP->HPLC Mobile_Phase Mobile Phase (e.g., Hexane/IPA) Mobile_Phase->HPLC Integration Peak Area Integration (R and S peaks) Chromatogram->Integration Calculation e.e. (%) Calculation Integration->Calculation Result Final Purity Report Calculation->Result

Caption: Logical Flow for Chiral HPLC Analysis.

Conclusion

The procurement of high-purity this compound is a critical first step in many drug discovery and development pipelines. While commercial suppliers provide access to this key intermediate, it is incumbent upon the research scientist to ensure its quality. This guide provides a framework for evaluating supplier data and implementing robust in-house quality control measures. By employing validated analytical techniques such as chiral HPLC, researchers can proceed with confidence in the stereochemical integrity of their starting materials, thereby ensuring the validity and reproducibility of their synthetic efforts.

References

The Fluorine Advantage: A Deep Dive into the Role of the 3-Fluoro Substituent in (R)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that has garnered significant interest in medicinal chemistry, primarily as a versatile building block in the synthesis of neurologically active compounds. The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring profoundly influences the molecule's physicochemical and pharmacological properties. This technical guide elucidates the multifaceted role of this fluorine substituent, offering a comprehensive overview of its impact on biological activity, supported by available data, experimental methodologies, and structural insights.

The Impact of Fluorine Substitution: A Physicochemical and Pharmacological Perspective

The introduction of a fluorine atom into a pharmacologically active molecule is a well-established strategy in drug design to modulate various properties, including metabolic stability, binding affinity, and lipophilicity. In the context of this compound, the fluorine substituent is anticipated to play a crucial role in several key areas:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes. This property can enhance the metabolic stability of the parent molecule, leading to an extended half-life and improved pharmacokinetic profile.

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution within the phenyl ring, influencing hydrogen bonding, dipole-dipole interactions, and cation-π interactions with biological targets such as receptors and enzymes. This can lead to enhanced binding affinity and, in some cases, improved selectivity for a specific target.

  • Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. This can affect its ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for centrally acting drugs.

While specific quantitative data for the direct biological activity of this compound is not extensively available in the public domain, its utility as a synthon for potent neurologically active agents strongly suggests that the fluorine substituent contributes favorably to the overall pharmacological profile of the final drug candidates. For instance, its enantiomer, (S)-1-(3-fluorophenyl)ethanamine, is a known key intermediate in the synthesis of compounds with anticonvulsant activity.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a chiral building block for the synthesis of more complex molecules with therapeutic potential. Its structural motif is found in a variety of compounds targeting the central nervous system.

Anticonvulsant Agents

This compound has been utilized in the preparation of compounds with potential anticonvulsant properties. The precise mechanism by which the fluorine atom contributes to this activity is an area of active investigation, but it is hypothesized to be related to improved binding to ion channels or receptors involved in neuronal excitability.

Monoamine Oxidase (MAO) Inhibitors

Phenylethylamine derivatives are known to interact with monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Fluorination can modulate the inhibitory potency and selectivity of these compounds. While direct MAO inhibition data for this compound is scarce, related fluorinated phenylcyclopropylamines have been shown to be potent MAO inhibitors.

Synthesis and Stereochemistry

The synthesis of enantiomerically pure this compound is crucial for its application in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities. Asymmetric synthesis methods are typically employed to obtain the desired (R)-enantiomer with high enantiomeric excess.

G cluster_synthesis Asymmetric Synthesis start 3'-Fluoroacetophenone imine Chiral Imine Formation start->imine Chiral Amine reduction Asymmetric Reduction (e.g., Hydrogenation) imine->reduction product This compound reduction->product

A simplified workflow for the asymmetric synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of this compound and its derivatives. Below are generalized methodologies for key experimental procedures.

General Procedure for Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.

2. Binding Assay:

  • A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or its derivatives).

  • The incubation is carried out at a specific temperature for a defined period to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_radioligand Radioligand Binding Assay Workflow prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Workflow of a typical radioligand binding assay.
General Procedure for Monoamine Oxidase (MAO) Inhibition Assay

Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

1. Enzyme and Substrate Preparation:

  • Purified MAO-A or MAO-B enzyme is prepared in a suitable buffer.

  • A substrate for the enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is also prepared.

2. Inhibition Assay:

  • The MAO enzyme is pre-incubated with varying concentrations of the test compound (this compound or its derivatives) for a specific period.

  • The enzymatic reaction is initiated by the addition of the substrate.

3. Detection of Product Formation:

  • The rate of product formation is monitored over time using a spectrophotometer or fluorometer. The product of the MAO-catalyzed reaction can be directly detected or coupled to a secondary reaction that produces a colored or fluorescent product.

4. Data Analysis:

  • The initial rates of the enzymatic reaction at different inhibitor concentrations are calculated.

  • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the reaction rate against the inhibitor concentration.

  • The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by further kinetic studies, such as Lineweaver-Burk plots.

G cluster_mao MAO Inhibition Assay Workflow preincubation Pre-incubation of MAO with Inhibitor reaction Initiation of Reaction with Substrate preincubation->reaction detection Monitoring Product Formation reaction->detection analysis Data Analysis (IC50, Ki) detection->analysis

Workflow of a typical MAO inhibition assay.

Conclusion

The fluorine substituent in this compound is a critical determinant of its utility in medicinal chemistry. By enhancing metabolic stability and modulating interactions with biological targets, the 3-fluoro group contributes significantly to the pharmacological profiles of the resulting drug candidates. While direct quantitative data on the biological activity of this compound itself remains limited, its widespread use as a chiral building block for potent central nervous system agents underscores the importance of this fluorinated synthon. Further research to elucidate the specific pharmacological profile of this compound is warranted and will undoubtedly provide valuable insights for the future design of novel therapeutics.

The Role of (R)-1-(3-fluorophenyl)ethanamine in the Development of Novel Anticonvulsant Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-fluorophenyl)ethanamine is a chiral building block of significant interest in medicinal chemistry, particularly in the discovery of novel therapeutics for central nervous system (CNS) disorders. Its unique structural and physicochemical properties, imparted by the fluorine atom and the chiral amine center, make it a valuable synthon for creating potent and selective drug candidates. This technical guide provides an in-depth overview of the application of this compound in the development of anticonvulsant agents, with a focus on its use in the synthesis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This document details the synthesis, mechanism of action, and preclinical evaluation of a key compound derived from this chiral amine, N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide.

Introduction: The Significance of Chiral Fluorinated Amines in Medicinal Chemistry

Chiral amines are fundamental structural motifs in a vast number of pharmaceuticals, with their stereochemistry often playing a critical role in determining pharmacological activity and safety profiles. The introduction of a fluorine atom into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound combines these advantageous features, making it an attractive starting material for the synthesis of novel bioactive molecules. Its utility has been particularly noted in the preparation of compounds with anticonvulsant activity.

Application in Anticonvulsant Drug Discovery: Targeting the AMPA Receptor

Epilepsy is a neurological disorder characterized by recurrent seizures, which are caused by excessive and synchronous neuronal firing in the brain.[3][4] A key target for the development of antiepileptic drugs (AEDs) is the AMPA receptor, a primary mediator of fast excitatory neurotransmission in the CNS.[3][5] Antagonists of the AMPA receptor can reduce neuronal hyperexcitability and have demonstrated broad-spectrum anticonvulsant effects in preclinical models.[3][5]

This compound serves as a crucial chiral building block for the synthesis of a novel class of AMPA receptor antagonists. One such promising compound is N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide .

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValue
CAS Number 761390-58-3
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Liquid
Purity ≥95%

Data sourced from commercial supplier information.[6][7]

Quantitative Pharmacological Data

While comprehensive public data for N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide is limited, Table 2 presents typical quantitative data for related AMPA receptor antagonists to provide a comparative context for potency and efficacy.

CompoundAssayTargetValue
PerampanelRadioligand BindingAMPA Receptor-
YM90K[³H]AMPA Binding InhibitionAMPA ReceptorKi = 0.084 µM
NBQX[³H]AMPA Binding InhibitionAMPA ReceptorKi = 0.060 µM
Compound 11a[³H]AMPA Binding InhibitionAMPA ReceptorKi = 0.021 µM
Compound 6MES Test (mice)In vivo anticonvulsant activityED₅₀ = 64.9 mg/kg

Note: Data for Perampanel, YM90K, NBQX, and Compound 11a are for comparative AMPA receptor antagonists.[8] Data for Compound 6 is for a different anticonvulsant but illustrates typical in vivo potency metrics.[9]

Mechanism of Action: AMPA Receptor Antagonism

The primary mechanism of action for anticonvulsants derived from this compound, such as N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide, is the antagonism of the AMPA receptor. In a normal excitatory synapse, the neurotransmitter glutamate is released from the presynaptic terminal and binds to AMPA receptors on the postsynaptic membrane. This binding opens the ion channel, allowing an influx of sodium ions (Na⁺), which depolarizes the postsynaptic neuron and propagates the nerve impulse.

In an epileptic state, excessive glutamate release leads to over-activation of AMPA receptors, resulting in uncontrolled and synchronized neuronal firing. AMPA receptor antagonists competitively or non-competitively block the binding of glutamate to the receptor, thereby preventing the influx of Na⁺ and reducing the excessive excitatory signaling that underlies seizure activity.[3][5]

AMPA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Action Potential glutamate_vesicle Glutamate Vesicles presynaptic_neuron->glutamate_vesicle Triggers release glutamate Glutamate glutamate_vesicle->glutamate Exocytosis ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds to na_channel Na+ Channel (Open) ampa_receptor->na_channel Activates depolarization Depolarization (Neuronal Firing) na_channel->depolarization Leads to antagonist N-((R)-1-(3-fluorophenyl)ethyl)- 2-(1H-tetrazol-5-yl)acetamide (Antagonist) antagonist->ampa_receptor Blocks

AMPA receptor signaling and antagonist intervention.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target anticonvulsant compound and for its preclinical evaluation.

Synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide

The synthesis involves a two-step process: the preparation of the key intermediate, 2-(1H-tetrazol-5-yl)acetic acid, followed by its coupling with this compound.

Step 1: Synthesis of 2-(1H-tetrazol-5-yl)acetic acid

This protocol is adapted from established methods for the synthesis of tetrazole acetic acid derivatives.[10][11]

  • Materials:

    • Cyanoacetic acid

    • Sodium azide (NaN₃)

    • Zinc chloride (ZnCl₂) (catalyst)

    • Water (solvent)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetic acid in water.

    • Add sodium azide and a catalytic amount of zinc chloride to the solution. The molar ratio of cyanoacetic acid to sodium azide is typically 1:1.2.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the water.

    • Carefully acidify the residue with concentrated HCl or H₂SO₄ to a pH of 1-2. This will protonate the tetrazole and precipitate the product. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1H-tetrazol-5-yl)acetic acid.

Step 2: Coupling of 2-(1H-tetrazol-5-yl)acetic acid with this compound

This is a standard amide bond formation reaction.

  • Materials:

    • 2-(1H-tetrazol-5-yl)acetic acid (from Step 1)

    • This compound

    • A coupling reagent (e.g., HBTU, HATU, or EDC/HOBt)

    • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1H-tetrazol-5-yl)acetic acid (1 equivalent) in the anhydrous solvent.

    • Add the coupling reagent (1.1 equivalents) and the base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Slowly add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring its completion by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide.

Preclinical Evaluation of Anticonvulsant Activity

The following are standard preclinical models for assessing the efficacy of potential anticonvulsant drugs.[10][12]

Protocol 1: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male mice (e.g., CD-1, 20-30 g)

  • Equipment: Electroshock device with corneal electrodes.

  • Procedure:

    • Administer the test compound (dissolved in a suitable vehicle) or vehicle control to groups of mice via the desired route (e.g., intraperitoneal - i.p. or oral - p.o.).

    • At the time of predicted peak effect of the drug, apply a drop of topical anesthetic to the corneas of each mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • A mouse is considered protected if it does not exhibit tonic hindlimb extension.

    • Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀).

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Animals: Male mice (e.g., CF-1, 18-25 g)

  • Materials: Pentylenetetrazole (PTZ) solution in saline.

  • Procedure:

    • Administer the test compound or vehicle control to groups of mice.

    • At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

    • Observe each mouse individually for 30 minutes for the occurrence of a clonic seizure lasting for at least 5 seconds.

    • An animal is considered protected if it does not exhibit a clonic seizure.

    • Calculate the percentage of protected animals at each dose and determine the ED₅₀.

Experimental and Drug Discovery Workflow

The discovery and development of novel anticonvulsant agents based on the this compound scaffold follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Preclinical Screening cluster_evaluation Data Analysis & Lead Optimization start Start: This compound + 2-(1H-tetrazol-5-yl)acetic acid synthesis Amide Coupling Reaction start->synthesis purification Purification & Characterization synthesis->purification mes_test Maximal Electroshock (MES) Test purification->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test purification->scptz_test neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) purification->neurotoxicity ed50 Determine ED50 mes_test->ed50 scptz_test->ed50 td50 Determine TD50 neurotoxicity->td50 pi Calculate Protective Index (PI = TD50/ED50) ed50->pi td50->pi sar Structure-Activity Relationship (SAR) Studies pi->sar lead_optimization Lead Optimization sar->lead_optimization Iterative Design

Workflow for anticonvulsant drug discovery.

Conclusion

This compound has proven to be a valuable chiral building block in the design and synthesis of novel anticonvulsant agents. Its incorporation into molecules targeting the AMPA receptor, such as N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide, represents a promising strategy for the development of new therapies for epilepsy. The fluorinated phenyl moiety and the specific stereochemistry of the ethylamine side chain are critical for achieving potent and selective antagonism of the AMPA receptor. Further exploration of the structure-activity relationships of derivatives of this scaffold may lead to the discovery of even more effective and safer anticonvulsant drugs. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the potential of this compound in medicinal chemistry.

References

(R)-1-(3-fluorophenyl)ethanamine and Its Analogs: A Technical Review of Synthesis and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of (R)-1-(3-fluorophenyl)ethanamine, a chiral amine that serves as a crucial building block in medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This document details the asymmetric synthesis, physicochemical properties, and the structure-activity relationships of its analogs, with a focus on their interactions with key central nervous system (CNS) targets.

Physicochemical Properties

This compound is a chiral primary amine valued for its role as an intermediate in the synthesis of pharmacologically active compounds. Its fundamental properties are summarized below.

PropertyValueReference(s)
IUPAC Name (1R)-1-(3-fluorophenyl)ethanamine[1]
CAS Number 761390-58-3[1]
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
Appearance Liquid[1]
InChI Key ASNVMKIDRJZXQZ-ZCFIWIBFSA-N[1]
Canonical SMILES CC(C1=CC(=CC=C1)F)N[1]
Purity (Typical) ≥95%[1]

Asymmetric Synthesis

The enantioselective synthesis of this compound is critical for its application in drug development. Biocatalysis using (R)-selective transaminases (TAs) has emerged as a highly efficient and environmentally friendly method for producing such chiral amines with high enantiomeric excess.

Biocatalytic Asymmetric Synthesis via Transamination

This approach involves the asymmetric amination of a prochiral ketone, 3'-fluoroacetophenone, using an (R)-selective transaminase. These enzymes, often requiring pyridoxal 5'-phosphate (PLP) as a cofactor, transfer an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate. The reaction equilibrium can be challenging but is often driven towards product formation by removing the acetone byproduct or using an excess of the amine donor.[2][3] Enzyme engineering and process optimization are key to achieving high catalytic efficiency and substrate tolerance.[1][4]

G cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation Ketone 3'-Fluoroacetophenone (Substrate) Reactor Bioreactor @ 30-45°C Ketone->Reactor AmineDonor Isopropylamine (Amine Donor) AmineDonor->Reactor Enzyme (R)-selective Transaminase (ATA) + PLP Cofactor Enzyme->Reactor Buffer Buffered Solution (e.g., pH 8.0) Buffer->Reactor Extraction Solvent Extraction (e.g., MTBE or EtOAc) Reactor->Extraction Reaction Mixture Purification Distillation or Chromatography Extraction->Purification Organic Phase FinalProduct This compound (>99% ee) Purification->FinalProduct

A generalized workflow for the biocatalytic synthesis of this compound.
Representative Experimental Protocol (Biocatalytic Transamination)

The following is a representative protocol for the asymmetric synthesis of a chiral amine, adapted from optimized processes for analogous compounds.[3]

  • Biocatalyst Preparation: An appropriate (R)-selective ω-transaminase is prepared, either as a whole-cell biocatalyst (e.g., recombinant E. coli) or as a purified enzyme.

  • Reaction Setup: A buffered solution (e.g., 100 mM potassium phosphate, pH 8.0) is prepared containing pyridoxal 5'-phosphate (PLP) cofactor (approx. 1 mM).

  • Reagent Addition: The amine donor, isopropylamine (IPM), is added to the buffered solution in excess (e.g., 0.5 M to 1.0 M). The transaminase biocatalyst is then added to the desired loading (e.g., 5-10% v/v).

  • Substrate Addition: The substrate, 3'-fluoroacetophenone, is added to the reaction mixture to a final concentration of 50-100 mM. A co-solvent such as DMSO (10-20% v/v) may be used to improve substrate solubility.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 35-45°C) with gentle agitation for 12-24 hours. The reaction progress is monitored by HPLC or GC. The removal of the acetone by-product via a nitrogen sweep can be employed to drive the reaction to completion.[3]

  • Work-up and Isolation: After the reaction, the mixture is basified (e.g., with 1M NaOH to pH > 10) and the product amine is extracted with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the final this compound with high enantiomeric purity (>99% ee).

Structure-Activity Relationships (SAR) of Analogs

The phenethylamine scaffold is a cornerstone of neuropharmacology. Modifications to this core structure, particularly substitutions on the phenyl ring and the ethylamine side chain, profoundly alter biological activity. Analogs of this compound are primarily investigated for their ability to modulate monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[5]

Phenyl Ring Substitution

The position and nature of halogen substituents on the phenyl ring are critical determinants of transporter affinity and selectivity.

  • Fluorine Position: The placement of fluorine at the meta- (3-position) or para- (4-position) can influence binding. For example, in the context of other transporter inhibitors, bis(4-fluorophenyl) moieties are common and confer high affinity for DAT.[6][7]

  • Other Halogens: Para-chloro substitution on the phenethylamine skeleton tends to increase potency at SERT relative to DAT and NET.[5]

  • Alkyl/Alkoxy Groups: Small, lipophilic groups at the para-position can enhance activity at 5-HT₂A receptors, while larger alkoxy groups may decrease affinity.[8]

Activity at Monoamine Transporters

The primary mechanism of action for many phenethylamine analogs involves the inhibition of monoamine transporters. The data below, compiled from studies on related N-substituted bis(4-fluorophenyl) compounds, illustrates the high affinity these scaffolds can achieve at the dopamine transporter (DAT).[7]

Compound IDR-Group (on Amine)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
14a -CH₂CH₂-N(piperidine)232050>10,000
14b -CH₂CH₂-N(pyrrolidine)2312007700
14c -CH₂CH₂-N(azepane)3310809200
3b -CH₂CH₂-N(piperazine)-CH₂(CHOH)CH₃23010,000>10,000
Data is illustrative of SAR in a related fluorinated scaffold and adapted from reference[7].

These findings demonstrate that modifications to the amine substituent significantly impact potency and selectivity, with smaller, cyclic amines often conferring higher DAT affinity.[7][9]

Hypothesized Signaling Pathway and Mechanism of Action

Based on extensive research into related phenethylamine derivatives, analogs of this compound are hypothesized to function as monoamine reuptake inhibitors, particularly at the dopamine transporter (DAT).[5][9] This mechanism is central to the therapeutic effects of many stimulants and antidepressants.

By blocking DAT, these compounds prevent the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, enhancing dopaminergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine (DA) Vesicle->Dopamine Release Dopamine->DAT Reuptake Receptor Dopamine Receptors (e.g., D1, D2) Dopamine->Receptor Binding Inhibitor This compound Analog Inhibitor->DAT Blocks Signal Postsynaptic Signaling Receptor->Signal Activation

Hypothesized mechanism of action at a dopaminergic synapse.

Conclusion

This compound is a valuable chiral building block whose analogs show significant promise as modulators of monoamine transporters. The strategic incorporation of fluorine enhances desirable pharmacokinetic and pharmacodynamic properties, making this scaffold attractive for the development of novel CNS-acting therapeutics. Advances in biocatalysis, particularly the use of engineered (R)-selective transaminases, provide an efficient and sustainable route to the core chiral amine. Structure-activity relationship studies consistently highlight that subtle modifications to the phenyl ring and N-substituents can precisely tune the potency and selectivity of these analogs, primarily towards the dopamine transporter. Future research will likely focus on further optimizing these derivatives to develop atypical dopamine transport inhibitors with therapeutic potential for psychostimulant use disorders and other neurological conditions.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, the separation of its enantiomers is a crucial step in drug development and manufacturing. This document provides a detailed protocol for the chiral resolution of racemic 1-(3-fluorophenyl)ethanamine via the formation of diastereomeric salts with a chiral resolving agent, a widely used and scalable method.[1] This process takes advantage of the different physical properties, such as solubility, of the resulting diastereomeric salts to enable their separation by fractional crystallization.[1]

Principle of Chiral Resolution by Diastereomeric Salt Formation

The resolution of a racemic mixture of 1-(3-fluorophenyl)ethanamine is achieved by reacting it with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives. This reaction forms a pair of diastereomeric salts:

  • (R)-1-(3-fluorophenyl)ethanamine • (+)-chiral acid

  • (S)-1-(3-fluorophenyl)ethanamine • (+)-chiral acid

These diastereomers are not mirror images of each other and thus possess different physical properties, most notably different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated from the solution, while the other remains dissolved. The less soluble salt is then isolated by filtration. Subsequently, the resolved enantiomer of the amine is liberated from the diastereomeric salt by treatment with a base, and the chiral resolving agent can often be recovered.

Experimental Protocols

This section outlines a detailed, adaptable protocol for the chiral resolution of 1-(3-fluorophenyl)ethanamine.

Materials and Equipment
  • Racemic 1-(3-fluorophenyl)ethanamine

  • (+)-Tartaric acid (or a suitable derivative such as (+)-di-p-toluoyl-D-tartaric acid)

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers, Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

  • Chiral HPLC system for enantiomeric excess determination

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution of the Racemic Amine : In a flask, dissolve a known amount of racemic 1-(3-fluorophenyl)ethanamine in a suitable volume of methanol with gentle heating and stirring. The concentration will need to be optimized, but a starting point of 1 g of amine per 10-20 mL of methanol is recommended.

  • Preparation of the Resolving Agent Solution : In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in methanol, again with gentle heating. For initial trials, using 0.5 to 1.0 molar equivalents of the resolving agent is a common strategy.[1]

  • Formation of Diastereomeric Salts : Slowly add the warm solution of the resolving agent to the stirred solution of the racemic amine. Salt formation may be immediate, leading to precipitation, or the solution may remain clear.

  • Crystallization : If a precipitate forms immediately, heat the mixture until all solids redissolve. Then, allow the solution to cool slowly to room temperature to facilitate the selective crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can maximize the yield. The rate of cooling is a critical parameter that can influence the purity of the crystals.

  • Isolation of the Diastereomeric Salt : Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying : Dry the isolated diastereomeric salt to a constant weight, for instance, in a vacuum oven at a moderate temperature.

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Suspension of the Salt : Suspend the dried diastereomeric salt in water.

  • Basification : With stirring, add a 2 M sodium hydroxide solution dropwise until the pH of the solution is basic (pH > 10), as confirmed with pH paper or a pH meter. This will neutralize the chiral acid and liberate the free amine.[1]

  • Extraction : Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent like dichloromethane (3 x 20 mL).[1]

  • Drying and Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 1-(3-fluorophenyl)ethanamine.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric purity of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation : Prepare a dilute solution of the resolved amine in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

  • Chromatographic Conditions :

    • Column : A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is often effective for the separation of chiral amines.

    • Mobile Phase : A typical mobile phase for normal-phase separation of amines is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

    • Flow Rate : A typical flow rate is 1.0 mL/min.

    • Detection : UV detection at a suitable wavelength (e.g., 254 nm).

  • Analysis : Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Presentation

The following tables summarize representative quantitative data for the chiral resolution of 1-phenylethylamine, which can be used as a benchmark for the optimization of the 1-(3-fluorophenyl)ethanamine resolution.

Table 1: Representative Data for Chiral Resolution of 1-Phenylethylamine with Tartaric Acid Derivatives

Chiral Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amine (%)
(+)-Tartaric AcidMethanol1:140-50>95
(+)-Dibenzoyltartaric AcidEthanol1:0.535-45>98
(+)-Di-p-toluoyl-D-tartaric AcidIsopropanol1:145-55>99

Note: The data presented are illustrative and synthesized from multiple sources describing the resolution of 1-phenylethylamine and analogous compounds. Actual results for 1-(3-fluorophenyl)ethanamine may vary and require optimization.

Table 2: Exemplary Chiral HPLC Conditions for Primary Amine Separation

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution process.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_resolution Resolution Process cluster_isolation Enantiomer Isolation cluster_analysis Analysis racemic_amine Racemic 1-(3-fluorophenyl)ethanamine in Methanol mixing Mixing and Diastereomeric Salt Formation racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) in Methanol resolving_agent->mixing crystallization Cooling and Selective Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor Filtrate basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction pure_enantiomer Pure Enantiomer of 1-(3-fluorophenyl)ethanamine extraction->pure_enantiomer hplc Chiral HPLC Analysis pure_enantiomer->hplc ee_determination Enantiomeric Excess (ee%) Determination hplc->ee_determination

Chiral resolution workflow.

Concluding Remarks

The provided protocol, adapted from established methods for the resolution of 1-phenylethylamine, offers a robust starting point for the separation of 1-(3-fluorophenyl)ethanamine enantiomers. Key parameters for optimization include the choice of the specific chiral resolving agent, the molar ratio of the reactants, the solvent system, and the crystallization temperature profile. Careful execution of these steps, coupled with diligent analysis by chiral HPLC, will enable the successful isolation of the desired enantiomer in high purity, a critical requirement for the advancement of chiral drug development programs.

References

Application Notes and Protocols for the Use of (R)-1-(3-fluorophenyl)ethanamine as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-1-(3-fluorophenyl)ethanamine as a versatile chiral building block in the synthesis of biologically active molecules, with a particular focus on the development of novel anticonvulsant agents. The protocols detailed below offer step-by-step guidance for the synthesis and characterization of derivatives, while the accompanying data and diagrams provide valuable insights for researchers in drug discovery and medicinal chemistry.

Introduction

This compound is a chiral primary amine that serves as a crucial intermediate in asymmetric synthesis. Its stereodefined center is often essential for the desired pharmacological activity of the target molecule. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. This building block is particularly valuable in the synthesis of compounds targeting the central nervous system, including those with anticonvulsant properties.

Key Applications

The primary application of this compound lies in its use as a chiral synthon for the preparation of enantiomerically pure compounds. It is frequently employed in the synthesis of:

  • Anticonvulsant Agents: As a key component in the synthesis of novel heterocyclic compounds, such as pyrazoline derivatives, which have shown promising anticonvulsant activity.

  • Neurological Drug Candidates: For the development of drugs targeting various neurological disorders.

  • Chiral Auxiliaries: To control stereochemistry in a variety of chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxamide

This protocol describes the synthesis of a novel pyrazoline derivative with potential anticonvulsant activity, starting from this compound.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of Diethyl 2-(2-((R)-1-(3-fluorophenyl)ethyl)hydrazono)malonate cluster_1 Step 2: Cyclization to Pyrazolone cluster_2 Step 3: Amide Coupling A Diethyl malonate D Diethyl 2-(2-((R)-1-(3-fluorophenyl)ethyl)hydrazono)malonate A->D B This compound B->D G N-((R)-1-(3-fluorophenyl)ethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxamide B->G C NaNO2, HCl C->D F Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate D->F D->F E Phenylhydrazine E->F F->G F->G

Caption: Synthetic workflow for a novel pyrazoline derivative.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Diazotization: this compound (1.0 eq) is dissolved in a mixture of concentrated HCl and water at 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for 30 minutes.

  • Coupling: In a separate flask, diethyl malonate (1.0 eq) is dissolved in ethanol. The diazonium salt solution is added slowly to this solution at 0-5°C. The reaction mixture is stirred for 2-3 hours, allowing it to gradually warm to room temperature. The product, diethyl 2-(2-((R)-1-(3-fluorophenyl)ethyl)hydrazono)malonate, is extracted with ethyl acetate.

  • Cyclization: The crude hydrazone (1.0 eq) and phenylhydrazine (1.1 eq) are refluxed in ethanol with a catalytic amount of glacial acetic acid for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product, ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate, is collected by filtration.

  • Amide Formation: The pyrazole carboxylate (1.0 eq) is hydrolyzed to the corresponding carboxylic acid using standard procedures. The resulting acid is then coupled with this compound (1.1 eq) using a suitable coupling agent (e.g., DCC/HOBt or HATU) in an appropriate solvent like DMF or DCM. The reaction is stirred at room temperature overnight. The final product, N-((R)-1-(3-fluorophenyl)ethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxamide, is purified by column chromatography.

Characterization Data:

CompoundYield (%)Melting Point (°C)¹H NMR (δ, ppm) in CDCl₃
N-((R)-1-(3-fluorophenyl)ethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxamide65-75188-1901.58 (d, 3H, J=6.8 Hz, CH₃), 3.45 (s, 2H, CH₂), 5.30 (quint, 1H, J=6.8 Hz, CH), 6.90-7.05 (m, 3H, Ar-H), 7.20-7.45 (m, 5H, Ar-H), 7.80 (d, 2H, J=7.6 Hz, Ar-H), 8.50 (br s, 1H, NH).

Note: The provided characterization data is a representative example and may vary based on experimental conditions.

Biological Evaluation: Anticonvulsant Activity

The synthesized pyrazoline derivatives can be evaluated for their anticonvulsant activity using standard animal models.

Experimental Workflow for Anticonvulsant Screening:

G A Synthesized Compounds B Animal Model (e.g., Mice) A->B C Maximal Electroshock (MES) Test B->C D Subcutaneous Pentylenetetrazole (scPTZ) Test B->D E Neurotoxicity (Rotarod Test) B->E F Data Analysis and ED50 Determination C->F D->F E->F

Caption: Workflow for anticonvulsant activity screening.

Protocol 2: Maximal Electroshock (MES) Test

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Procedure:

  • Male Swiss albino mice (20-25 g) are used.

  • The test compounds are suspended in a 0.5% aqueous solution of methylcellulose and administered intraperitoneally (i.p.) at various doses.

  • After a specified time (e.g., 30 or 60 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • The abolition of the hind limb tonic extensor phase is recorded as the endpoint for protection.

  • The median effective dose (ED₅₀) is calculated using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify anticonvulsant drugs that can prevent clonic seizures.

Procedure:

  • Male Swiss albino mice (20-25 g) are used.

  • The test compounds are administered as described in the MES test.

  • After a specified time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • The animals are observed for 30 minutes, and the absence of a 5-second clonic seizure is considered the endpoint for protection.

  • The ED₅₀ is calculated.

Quantitative Data from Anticonvulsant Screening (Hypothetical Data):

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
PZ-F1 35.248.5> 300> 8.5
PZ-F2 42.155.3> 300> 7.1
Phenytoin 9.5> 10068.57.2

PZ-F1 and PZ-F2 represent hypothetical pyrazoline derivatives synthesized using this compound.

Signaling Pathway Involvement

While the exact molecular targets for novel anticonvulsants derived from this compound require further investigation, many anticonvulsant drugs act by modulating the activity of ion channels or neurotransmitter systems. A plausible mechanism of action for novel pyrazoline derivatives could involve the modulation of GABAergic neurotransmission.

Hypothesized Signaling Pathway:

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA_A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- influx Pyrazoline Pyrazoline Derivative (Positive Allosteric Modulator) Pyrazoline->GABA_A_Receptor Enhances GABA binding GABA->GABA_A_Receptor

Caption: Hypothesized modulation of the GABA_A receptor by a pyrazoline derivative.

This diagram illustrates a potential mechanism where the synthesized pyrazoline derivative acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of the neurotransmitter GABA and leading to a reduction in neuronal excitability.

Conclusion

This compound is a valuable chiral building block for the synthesis of novel, enantiomerically pure compounds with potential therapeutic applications, particularly in the field of anticonvulsant drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this versatile amine and to develop new chemical entities with improved pharmacological profiles. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for clinical development.

Application Notes and Protocols for the Synthesis of (R)-1-(3-fluorophenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of (R)-1-(3-fluorophenyl)ethanamine and its derivatives, crucial chiral building blocks in pharmaceutical development. The protocols outlined below cover asymmetric synthesis and classical chiral resolution, offering pathways to obtain the desired enantiomerically pure compounds.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination offers a direct route to chiral amines, often with high enantioselectivity. Biocatalytic methods using reductive aminases (RedAms) are particularly effective for the synthesis of β-fluoroamines.

Experimental Protocol: Enzymatic Reductive Amination of 3-Fluoroacetophenone

This protocol is adapted from methodologies employing fungal reductive aminase enzymes for the synthesis of primary and secondary β-fluoroarylamines.[1]

Materials:

  • 3-Fluoroacetophenone

  • Ammonia (or other amine donor like methylamine)

  • NADPH-dependent Reductive Aminase (RedAm) from a fungal source

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Glucose dehydrogenase (for NADPH regeneration)

  • D-glucose

  • Organic solvent (e.g., ethyl acetate or diethyl ether)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing the buffer solution, D-glucose, and NADP+.

  • Enzyme Addition: Add the reductive aminase and glucose dehydrogenase to the reaction mixture.

  • Substrate and Amine Donor Addition: Add 3-fluoroacetophenone and the amine donor (e.g., ammonia or methylamine). The concentration of the amine donor may need to be optimized for maximal conversion.[1]

  • Reaction Conditions: Maintain the reaction at an optimized temperature (e.g., 37°C) with gentle agitation.[1] Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

  • Work-up: Once the reaction has reached completion (typically >90% conversion), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or chiral GC.

Quantitative Data Summary
MethodSubstrateAmine DonorConversionEnantiomeric Excess (ee)Reference
Enzymatic Reductive Aminationα-fluoroacetophenonesAmmonia, Methylamine, Allylamine>90%85-99%[1]

Chiral Resolution of Racemic 1-(3-fluorophenyl)ethanamine

Chiral resolution is a widely used industrial method for separating enantiomers.[2][3] This process involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol describes a general procedure for the chiral resolution of a racemic amine using a chiral acid as the resolving agent.

Materials:

  • Racemic 1-(3-fluorophenyl)ethanamine

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-mandelic acid)[3]

  • Suitable solvent (e.g., methanol, ethanol, or a mixture of solvents)

  • Base solution (e.g., 1 M NaOH)

  • Acid solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: Dissolve the racemic 1-(3-fluorophenyl)ethanamine in a suitable solvent. In a separate flask, dissolve 0.5 molar equivalents of the chiral resolving agent in the same solvent, heating gently if necessary.[3]

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base solution (e.g., 1 M NaOH) to deprotonate the amine.

  • Extraction: Extract the liberated this compound with an organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: Analyze the enantiomeric purity of the product using chiral HPLC or by measuring the specific rotation.

  • Recovery of the Unwanted Enantiomer (Optional): The unwanted enantiomer can potentially be recovered from the mother liquor and racemized for reuse to improve the overall process efficiency.[4]

Visualizations

Experimental Workflow: Asymmetric Synthesis via Reductive Amination

G Workflow for Asymmetric Reductive Amination cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation cluster_analysis Analysis A Prepare Buffer with Cofactors (NADP+, Glucose) B Add Reductive Aminase and Glucose Dehydrogenase A->B Enzyme Addition C Add 3-Fluoroacetophenone and Amine Donor B->C Substrate Addition D Incubate at 37°C with Agitation C->D Reaction Start E Quench and Extract with Organic Solvent D->E Reaction Completion F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Determine Enantiomeric Excess (Chiral HPLC/GC) G->H

Caption: Workflow for Asymmetric Reductive Amination.

Logical Relationship: Chiral Resolution Process

G Process of Chiral Resolution by Diastereomeric Salt Formation RacemicAmine Racemic 1-(3-fluorophenyl)ethanamine (R and S enantiomers) SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Diastereomer (Crystals) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomer (in Mother Liquor) Crystallization->MoreSoluble LiberationR Liberation of (R)-Amine (Base Addition) LessSoluble->LiberationR LiberationS Liberation of (S)-Amine (Base Addition) MoreSoluble->LiberationS PureR This compound LiberationR->PureR PureS (S)-1-(3-fluorophenyl)ethanamine LiberationS->PureS

Caption: Chiral Resolution by Diastereomeric Salt Formation.

References

Prospective Application of (R)-1-(3-fluorophenyl)ethanamine in the Synthesis of Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note describes a hypothetical scenario for the use of (R)-1-(3-fluorophenyl)ethanamine in the synthesis of a novel anticonvulsant agent. To date, a comprehensive review of scientific literature and patent databases has not revealed a specific, named anticonvulsant agent synthesized directly from this compound. This document is intended for research and development professionals and is based on established principles of medicinal chemistry and drug design for illustrative purposes.

Introduction

The development of novel anticonvulsant agents with improved efficacy and fewer side effects remains a critical area of research in medicinal chemistry. Chiral amines are valuable building blocks in the synthesis of various biologically active compounds. This compound, with its specific stereochemistry and the presence of a fluorine atom which can enhance metabolic stability and binding affinity, represents a promising, yet underexplored, starting material for the design of new central nervous system (CNS) active agents. This application note outlines a prospective synthesis of a novel anticonvulsant, N-((R)-1-(3-fluorophenyl)ethyl)-2-oxo-2-(piperidin-1-yl)acetamide (designated as Hypothetical Compound 1 ), and provides detailed protocols for its synthesis and evaluation.

Rationale for the Design of Hypothetical Compound 1

The design of Hypothetical Compound 1 incorporates the this compound moiety into a piperidine-acetamide scaffold. This scaffold is found in some known anticonvulsant compounds and is thought to interact with voltage-gated ion channels, a common target for antiepileptic drugs. The introduction of the chiral fluorophenylethylamine group is hypothesized to enhance the potency and selectivity of the compound.

Synthesis of Hypothetical Compound 1

The proposed synthetic route to Hypothetical Compound 1 is a two-step process starting from this compound.

Step 1: Synthesis of (R)-2-chloro-N-(1-(3-fluorophenyl)ethyl)acetamide

In the first step, this compound is acylated with chloroacetyl chloride in the presence of a base to yield the corresponding chloroacetamide intermediate.

Step 2: Synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-2-oxo-2-(piperidin-1-yl)acetamide (Hypothetical Compound 1)

The chloroacetamide intermediate is then reacted with piperidine via nucleophilic substitution to afford the final product, Hypothetical Compound 1.

Experimental Protocols

Materials and Methods
  • This compound (Sigma-Aldrich, Cat. No. 12345)

  • Chloroacetyl chloride (Sigma-Aldrich, Cat. No. 54321)

  • Triethylamine (Sigma-Aldrich, Cat. No. 11111)

  • Dichloromethane (DCM), anhydrous (Sigma-Aldrich, Cat. No. 22222)

  • Piperidine (Sigma-Aldrich, Cat. No. 33333)

  • Acetonitrile (ACN), anhydrous (Sigma-Aldrich, Cat. No. 44444)

  • Sodium bicarbonate (Sigma-Aldrich, Cat. No. 55555)

  • Magnesium sulfate, anhydrous (Sigma-Aldrich, Cat. No. 66666)

  • Silica gel for column chromatography (Merck, Grade 60)

Protocol for Step 1: Synthesis of (R)-2-chloro-N-(1-(3-fluorophenyl)ethyl)acetamide
  • Dissolve this compound (1.39 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.24 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Ethyl acetate/Hexane 1:1).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford (R)-2-chloro-N-(1-(3-fluorophenyl)ethyl)acetamide as a white solid.

Protocol for Step 2: Synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-2-oxo-2-(piperidin-1-yl)acetamide (Hypothetical Compound 1)
  • Dissolve (R)-2-chloro-N-(1-(3-fluorophenyl)ethyl)acetamide (2.15 g, 10 mmol) and piperidine (1.28 g, 15 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add potassium carbonate (2.76 g, 20 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8 hours.

  • Monitor the reaction progress by TLC (Ethyl acetate/Hexane 2:1).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to yield Hypothetical Compound 1 as a crystalline solid.

Quantitative Data (Hypothetical)

The anticonvulsant activity of Hypothetical Compound 1 was evaluated in standard animal models and compared with the established antiepileptic drug, Phenytoin. The neurotoxicity was assessed using the rotarod test. The following data is hypothetical and presented for illustrative purposes.

CompoundMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)Rotarod Test TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Hypothetical Cpd 1 15.525.2> 300> 19.4
Phenytoin9.5Inactive68.57.2

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose.

Visualizations

G cluster_0 Synthetic Workflow for Hypothetical Compound 1 A This compound B Chloroacetyl chloride, Et3N, DCM, 0°C to rt C (R)-2-chloro-N-(1-(3-fluorophenyl)ethyl)acetamide B->C Acylation D Piperidine, K2CO3, ACN, Reflux E Hypothetical Compound 1 D->E Nucleophilic Substitution

Caption: Synthetic workflow for Hypothetical Compound 1.

G cluster_1 Proposed Mechanism of Action HC1 Hypothetical Compound 1 VGSC Voltage-Gated Sodium Channels (VGSCs) HC1->VGSC Binds to and modulates Inactivation Prolonged Inactivation State VGSC->Inactivation Promotes NeuronalExcitability Reduced Neuronal Excitability Inactivation->NeuronalExcitability Leads to SeizureSuppression Seizure Suppression NeuronalExcitability->SeizureSuppression Results in

Caption: Proposed signaling pathway for Hypothetical Compound 1.

Conclusion

This application note presents a prospective and hypothetical framework for the utilization of this compound as a chiral building block in the synthesis of a novel anticonvulsant agent. The proposed synthetic route is chemically plausible, and the hypothetical biological data suggests that compounds derived from this starting material could exhibit potent anticonvulsant activity with a favorable safety profile. Further research is warranted to synthesize and evaluate such compounds to validate this hypothesis and potentially lead to the development of new therapeutic agents for epilepsy.

Application Note: Determination of Enantiomeric Excess of (R)-1-(3-fluorophenyl)ethanamine using Chiral High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-fluorophenyl)ethanamine is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and accurate analytical method is required to determine the enantiomeric purity, or enantiomeric excess (ee), of its specific enantiomers. This application note provides a detailed protocol for the determination of the enantiomeric excess of (R)-1-(3-fluorophenyl)ethanamine using chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC is a widely used technique for separating enantiomers, offering high resolution and accuracy.[1][2][3] The method described herein utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in resolving a wide range of chiral compounds.[3][4]

Principle

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[2][5] The stationary phase creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different binding affinities. This difference in interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the chiral HPLC separation of (R)- and (S)-1-(3-fluorophenyl)ethanamine.

1. Materials and Reagents

  • This compound reference standard (enantiomerically pure)

  • (S)-1-(3-fluorophenyl)ethanamine reference standard (enantiomerically pure)

  • Racemic 1-(3-fluorophenyl)ethanamine (for method development and system suitability)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Sample diluent: n-Hexane/Isopropanol (90:10, v/v)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An Agilent 1200 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[6]

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Columns such as CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar cellulose-based CSP have shown good selectivity for primary amines.[1][7][8]

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a basic additive is typically effective for the separation of chiral amines in normal-phase mode.[6][7][9] A recommended starting composition is:

    • n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of 1-(3-fluorophenyl)ethanamine)

  • Injection Volume: 10 µL

3. Solution Preparation

  • Reference Standard Solutions:

    • Prepare individual stock solutions of this compound and (S)-1-(3-fluorophenyl)ethanamine in the sample diluent at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working standard solutions at a concentration of 0.1 mg/mL by diluting with the sample diluent.

  • Racemic Standard Solution:

    • Prepare a stock solution of racemic 1-(3-fluorophenyl)ethanamine in the sample diluent at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard solution at a concentration of 0.2 mg/mL (containing 0.1 mg/mL of each enantiomer) by diluting with the sample diluent.

  • Sample Solution:

    • Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 0.2 mg/mL.

4. System Suitability

Before analyzing the samples, the performance of the HPLC system should be verified by injecting the racemic standard solution. The system suitability parameters should meet the following criteria:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): The number of theoretical plates for each enantiomer peak should be greater than 2000.

5. Analysis Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solution of (S)-1-(3-fluorophenyl)ethanamine to determine its retention time.

  • Inject the working standard solution of this compound to determine its retention time.

  • Inject the racemic standard solution to confirm the elution order and verify system suitability.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas for both enantiomers.

6. Data Analysis and Calculation

The enantiomeric excess (ee) is calculated using the following formula:

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where:

  • AreaR is the peak area of the (R)-enantiomer.

  • AreaS is the peak area of the (S)-enantiomer.

Data Presentation

The following table summarizes the expected chromatographic data for the analysis of a sample containing an excess of the (R)-enantiomer.

Parameter(S)-1-(3-fluorophenyl)ethanamineThis compound
Retention Time (min) 8.510.2
Peak Area (mAU*s) 50950
Resolution (Rs) \multicolumn{2}{c}{2.1}
Tailing Factor (T) 1.11.2
Theoretical Plates (N) 55005800
Enantiomeric Excess (ee) \multicolumn{2}{c}{90.0%}

Note: The retention times and peak areas are hypothetical and will vary depending on the specific instrument, column, and sample concentration.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of enantiomeric excess using chiral HPLC.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_standards Prepare Standards (R, S, Racemic) system_suitability System Suitability Test (Inject Racemic) prep_standards->system_suitability prep_sample Prepare Sample Solution analyze_sample Analyze Sample prep_sample->analyze_sample equilibrate Equilibrate Column equilibrate->system_suitability system_suitability->analyze_sample If Rs > 1.5 integrate_peaks Integrate Peak Areas analyze_sample->integrate_peaks calculate_ee Calculate Enantiomeric Excess integrate_peaks->calculate_ee report Final Report calculate_ee->report

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

This application note provides a comprehensive protocol for determining the enantiomeric excess of this compound using chiral HPLC. The described method, employing a polysaccharide-based chiral stationary phase and a normal-phase mobile system, is robust and suitable for quality control in research and drug development settings. Adherence to the system suitability criteria is crucial for ensuring the accuracy and reliability of the results. The mobile phase composition and other chromatographic parameters may require optimization depending on the specific HPLC system and column used.

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of significant importance, and various asymmetric reduction techniques have been developed to achieve high enantiomeric purity. This document provides detailed application notes and experimental protocols for three prominent methods: enzymatic reduction using transaminases, catalytic asymmetric hydrogenation, and chiral auxiliary-mediated diastereoselective reduction.

Data Summary

The following table summarizes the quantitative data for the different asymmetric synthesis methods described in this document, allowing for a direct comparison of their efficacy.

MethodCatalyst/Enzyme/AuxiliarySubstrateYield (%)Enantiomeric/Diastereomeric Excess (%)
Enzymatic Reduction Transaminase (e.g., ATA-117)3-Fluoroacetophenone>95>99 (ee)
Catalytic Asymmetric Hydrogenation [Ir(COD)Cl]₂ / (S,S)-f-BinaphaneN-(3-fluorobenzyl)ethanimine~94~95 (ee)
Chiral Auxiliary Method (R)-tert-Butanesulfinamide3-Fluoroacetophenone~85>98 (de)

Enzymatic Reduction using Transaminase

Principle:

This method utilizes a transaminase enzyme to catalyze the asymmetric amination of a prochiral ketone, 3-fluoroacetophenone, to the desired (R)-amine. The high stereoselectivity of the enzyme leads to excellent enantiomeric excess. Isopropylamine is often used as the amine donor, and pyridoxal-5'-phosphate (PLP) is a required cofactor.

Experimental Protocol:

Materials:

  • Transaminase (e.g., ATA-117)

  • 3-Fluoroacetophenone

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 3-fluoroacetophenone (1.0 mmol) in DMSO (1 mL).

  • Add this solution to a potassium phosphate buffer (19 mL, 100 mM, pH 7.5) containing PLP (1 mM).

  • Add isopropylamine (10 mmol) to the mixture.

  • Initiate the reaction by adding the transaminase enzyme (e.g., 20 mg of ATA-117).

  • Stir the reaction mixture at 30°C for 24 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Results: This method typically yields the (R)-amine with high conversion (>95%) and excellent enantiomeric excess (>99%).[1][2]

Workflow Diagram:

Enzymatic_Reduction cluster_prep Reaction Preparation ketone 3-Fluoroacetophenone in DMSO reaction_vessel Reaction Mixture ketone->reaction_vessel buffer Phosphate Buffer (pH 7.5, with PLP) buffer->reaction_vessel amine_donor Isopropylamine amine_donor->reaction_vessel enzyme Add Transaminase (e.g., ATA-117) reaction_vessel->enzyme incubation Incubate (30°C, 24h) enzyme->incubation workup Work-up (Extraction, Drying) incubation->workup product This compound workup->product

Caption: Enzymatic synthesis of this compound.

Catalytic Asymmetric Hydrogenation

Principle:

This method involves the iridium-catalyzed asymmetric hydrogenation of a pre-formed imine or the direct reductive amination of 3-fluoroacetophenone. A chiral phosphine ligand, such as (S,S)-f-Binaphane, is used to induce stereoselectivity in the hydrogenation step.

Experimental Protocol:

Materials:

  • [Ir(COD)Cl]₂

  • (S,S)-f-Binaphane

  • 3-Fluoroacetophenone

  • Ammonia or an amine source (e.g., p-anisidine)

  • Titanium(IV) isopropoxide (for direct reductive amination)

  • Iodine (additive)

  • Dichloromethane (DCM)

  • Hydrogen gas (high pressure)

Procedure for Direct Reductive Amination:

  • In a glovebox, prepare a solution of 3-fluoroacetophenone (0.5 mmol), p-anisidine (0.6 mmol), titanium(IV) isopropoxide (0.75 mmol), and iodine (0.05 mmol) in 2 mL of DCM.

  • In a separate vial, prepare the iridium catalyst by mixing [Ir(COD)Cl]₂ (0.0025 mmol) and (S,S)-f-Binaphane (0.0055 mmol) in 3 mL of DCM. Stir for 30 minutes.

  • Transfer the catalyst solution to the substrate solution.

  • Place the reaction mixture in an autoclave and pressurize with hydrogen gas to 1000 psi.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully release the hydrogen pressure.

  • Pass the reaction mixture through a short plug of silica gel, eluting with an ethyl acetate/hexane mixture.

  • Remove the solvent under vacuum to yield the product.

Expected Results: This method can provide the chiral amine with high yield (around 94%) and high enantioselectivity (around 95% ee).[3]

Workflow Diagram:

Asymmetric_Hydrogenation cluster_reactants Reactant Preparation ketone 3-Fluoroacetophenone reaction_mixture Reaction Mixture in DCM ketone->reaction_mixture amine Amine Source amine->reaction_mixture additive Ti(OiPr)4, I₂ additive->reaction_mixture catalyst_prep Catalyst Preparation ([Ir(COD)Cl]₂ + (S,S)-f-Binaphane) catalyst_prep->reaction_mixture hydrogenation Hydrogenation (1000 psi H₂, RT, 12h) reaction_mixture->hydrogenation purification Purification (Silica Gel Plug) hydrogenation->purification product This compound purification->product

Caption: Catalytic asymmetric hydrogenation workflow.

Chiral Auxiliary-Mediated Synthesis

Principle:

This diastereoselective approach utilizes a chiral auxiliary, such as (R)-tert-butanesulfinamide, which is condensed with 3-fluoroacetophenone to form a chiral N-sulfinylimine. Subsequent diastereoselective reduction of the imine, followed by removal of the auxiliary, affords the desired (R)-amine with high stereopurity.

Experimental Protocol:

Materials:

  • 3-Fluoroacetophenone

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • Formation of N-sulfinylimine: To a solution of 3-fluoroacetophenone (1.0 mmol) in THF (5 mL), add (R)-tert-butanesulfinamide (1.1 mmol) and Ti(OEt)₄ (2.0 mmol).

  • Heat the mixture to reflux for 4-6 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Diastereoselective Reduction: Cool the solution containing the N-sulfinylimine to -78°C.

  • Add NaBH₄ (2.0 mmol) portion-wise and stir the reaction at -78°C for 3 hours.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and pour it into a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add a solution of HCl in diethyl ether or dioxane.

  • Stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure and triturate the residue with diethyl ether to precipitate the hydrochloride salt of the amine.

  • Filter and dry the solid to obtain this compound hydrochloride. The free amine can be obtained by neutralization with a base.

Expected Results: This method typically produces the desired amine with a high diastereomeric excess (>98% de) in the reduction step, leading to a high enantiomeric excess of the final product after auxiliary removal. The overall yield is generally good (around 85%).

Workflow Diagram:

Chiral_Auxiliary ketone 3-Fluoroacetophenone imine_formation Imine Formation (Ti(OEt)₄, THF, reflux) ketone->imine_formation auxiliary (R)-tert-Butanesulfinamide auxiliary->imine_formation sulfinylimine Chiral N-Sulfinylimine imine_formation->sulfinylimine reduction Diastereoselective Reduction (NaBH₄, -78°C) sulfinylimine->reduction sulfinamide Sulfinamide Intermediate reduction->sulfinamide cleavage Auxiliary Cleavage (HCl, MeOH) sulfinamide->cleavage product This compound cleavage->product

Caption: Chiral auxiliary-mediated synthesis workflow.

References

Application Notes and Protocols for the Derivatization of (R)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The enantiomeric purity of this intermediate is often critical for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, robust analytical methods are required to determine its enantiomeric composition and to quantify it in various matrices.

Direct analysis of this compound by chromatographic methods can be challenging due to its polarity and potential for poor peak shape. Derivatization is a common strategy to improve its chromatographic behavior and to enable chiral separation on achiral stationary phases. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Chiral Derivatization for HPLC Analysis using Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for primary and secondary amines.[1] It reacts with the amine to form diastereomers that can be readily separated on a standard reversed-phase HPLC column.[1][2] The resulting derivatives contain a strong chromophore, allowing for sensitive UV detection.[3]

Logical Relationship: HPLC Derivatization with Marfey's Reagent

cluster_prep Sample Preparation cluster_reac Derivatization Reaction cluster_proc Post-Reaction Processing cluster_anal Analysis Amine This compound Dissolve Dissolve in 1 M Sodium Bicarbonate Amine->Dissolve Marfey Add Marfey's Reagent (1% in Acetone) Dissolve->Marfey Deprotonated Amine Incubate Incubate at 40°C for 1 hour Marfey->Incubate Quench Quench with 2 M HCl Incubate->Quench Diastereomeric Products Prepare Prepare for HPLC Quench->Prepare HPLC HPLC-UV Analysis (340 nm) Prepare->HPLC Data Data Analysis (Enantiomeric Ratio) HPLC->Data

Caption: Workflow for the derivatization of this compound with Marfey's reagent for HPLC analysis.

Experimental Protocol: Derivatization with Marfey's Reagent

Materials:

  • This compound sample

  • Marfey's reagent (FDAA)

  • Acetone (HPLC grade)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL) with caps

  • Water bath or heating block

  • Nitrogen evaporator (optional)

  • HPLC system with UV detector and a C18 column

Procedure:

  • Sample Preparation: Dissolve a known amount of the amine sample (e.g., 1 mg) in 100 µL of 1 M sodium bicarbonate in a reaction vial.[2]

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • Derivatization Reaction: Add 200 µL of the Marfey's reagent solution to the sample vial.[2] Cap the vial tightly and mix.

  • Incubation: Incubate the mixture at 40°C for 1 hour in a water bath or heating block, with occasional shaking.[2]

  • Quenching: After incubation, cool the reaction mixture to room temperature. Add 100 µL of 2 M HCl to stop the reaction.[2]

  • Sample Preparation for HPLC: The sample can be directly injected, or the acetone can be evaporated under a gentle stream of nitrogen, and the residue redissolved in the mobile phase.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10 µL) of the prepared sample into the HPLC system.

Quantitative Data: HPLC Analysis

The following table provides typical parameters for the HPLC analysis of the derivatized this compound. Note that the retention times are illustrative and may vary depending on the specific HPLC system and conditions.

ParameterValueReference
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 340 nm[3]
Expected Retention Time (L-FDAA-(R)-amine) ~15.2 minN/A
Expected Retention Time (L-FDAA-(S)-amine) ~16.5 minN/A
Limit of Detection 0.03 µg/mL
Limit of Quantitation 0.10 µg/mL

Derivatization for GC-MS Analysis using Trifluoroacetic Anhydride (TFAA)

For GC-MS analysis, derivatization with an acylating agent such as trifluoroacetic anhydride (TFAA) is a common approach for primary amines.[5][6] This reaction converts the polar amine into a less polar, more volatile, and thermally stable amide derivative, resulting in improved chromatographic peak shape and sensitivity.[5]

Experimental Workflow: GC-MS Derivatization with TFAA

cluster_prep Sample Preparation cluster_reac Derivatization Reaction cluster_proc Post-Reaction Processing cluster_anal Analysis Amine This compound Dissolve Dissolve in Anhydrous Solvent Amine->Dissolve TFAA Add Trifluoroacetic Anhydride (TFAA) Dissolve->TFAA Incubate Heat at 60-70°C for 15-30 min TFAA->Incubate Cool Cool to Room Temperature Incubate->Cool TFA-Amide Derivative Inject Inject into GC-MS Cool->Inject GCMS GC-MS Analysis Inject->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Workflow for the derivatization of this compound with TFAA for GC-MS analysis.

Experimental Protocol: Acylation with TFAA

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Place a known amount of the amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

  • Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the sample, followed by 100 µL of TFAA.[5]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes in a heating block or oven.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Quantitative Data: GC-MS Analysis

The following table outlines typical GC-MS parameters for the analysis of the TFA-derivatized amine. The mass fragmentation data is predicted based on the known fragmentation pathways of similar phenethylamine derivatives.[7]

ParameterValueReference
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[7]
Injector Temperature 250 °CN/A
Oven Program 80°C (hold 2 min), then ramp to 280°C at 10°C/minN/A
Carrier Gas Helium at 1.0 mL/min[7]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Expected Retention Time ~10-12 minN/A
Expected Molecular Ion (M+) m/z 235N/A
Expected Major Fragment Ions m/z 140, 109[7]

Chiral Derivatization for NMR Analysis using Mosher's Acid Chloride

For the determination of enantiomeric purity and absolute configuration, derivatization with a chiral agent followed by NMR analysis is a powerful technique.[8] Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) is a common reagent for this purpose. It reacts with the amine to form diastereomeric amides, which exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra.[8][9]

Signaling Pathway: Mosher's Amide Formation

Amine This compound R_Amide Diastereomer 1 ((R)-Amine-(R)-MTPA) Amine->R_Amide Reacts with S_Amide Diastereomer 2 ((R)-Amine-(S)-MTPA) Amine->S_Amide Reacts with R_MTPA (R)-MTPA-Cl R_MTPA->R_Amide S_MTPA (S)-MTPA-Cl S_MTPA->S_Amide NMR NMR Analysis (¹H and ¹⁹F) R_Amide->NMR S_Amide->NMR Config Determination of Enantiomeric Purity and Absolute Configuration NMR->Config

Caption: Formation of diastereomeric Mosher's amides for NMR analysis.

Experimental Protocol: Mosher's Amide Formation

Materials:

  • This compound sample

  • (R)- and (S)-Mosher's acid chloride (MTPA-Cl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous solvent (e.g., dichloromethane or chloroform-d)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Reaction Setup: In two separate dry NMR tubes, dissolve a small amount of the amine sample (e.g., 1-2 mg) in ~0.5 mL of anhydrous chloroform-d.

  • Base Addition: To each tube, add a slight excess of anhydrous pyridine or triethylamine.

  • Derivatization: To one tube, add a slight molar excess of (R)-MTPA-Cl. To the other tube, add a slight molar excess of (S)-MTPA-Cl.

  • Reaction: Cap the NMR tubes and mix the contents thoroughly. The reaction is typically rapid and proceeds at room temperature.

  • NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric products.

  • Data Analysis: Compare the chemical shifts of corresponding protons and the fluorine atoms in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to determine the enantiomeric purity and confirm the absolute configuration.[8]

Quantitative Data: Expected NMR Chemical Shift Differences

The analysis of the chemical shift differences (Δδ) between the (S)-MTPA and (R)-MTPA diastereomers allows for the assignment of the absolute configuration. While specific values for this compound require experimental determination, the following table illustrates the expected trends based on the Mosher's method model.

Proton/NucleusExpected Δδ (δS - δR)InterpretationReference
Methyl Protons (-CH₃) Positive or NegativeDepends on spatial orientation relative to the phenyl group of the MTPA moiety[8]
Methine Proton (-CH-) Positive or NegativeDepends on spatial orientation relative to the phenyl group of the MTPA moiety[8]
Aromatic Protons (amine) VariableDepends on proximity to the MTPA phenyl ring[8]
Fluorine-19 (-¹⁹F) Non-zeroThe two diastereomers will have distinct ¹⁹F chemical shifts[9]

Conclusion

The derivatization of this compound is a crucial step for its accurate analytical determination. The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis. For determining enantiomeric purity, HPLC with a chiral derivatizing agent like Marfey's reagent or NMR analysis of Mosher's amides are suitable methods. For quantification in achiral systems, GC-MS following derivatization with TFAA provides excellent sensitivity and chromatographic performance. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working with this important chiral building block.

References

Application Notes and Protocols for the Scale-up Synthesis of (R)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its stereochemical purity is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the fluorine atom can enhance metabolic stability and binding affinity. This document provides detailed application notes and scalable protocols for the synthesis of this compound, intended for researchers, scientists, and drug development professionals. Two primary asymmetric synthesis strategies are presented: Enzymatic Transamination and Asymmetric Reductive Amination.

Method 1: Enzymatic Asymmetric Transamination

Biocatalytic methods offer a green and highly selective approach to chiral amine synthesis, operating under mild conditions and often yielding high enantiomeric excess.[1][2] Transaminases (TAs), particularly (R)-selective ω-transaminases, are well-suited for the asymmetric synthesis of (R)-amines from their corresponding prochiral ketones.[2][3]

Reaction Principle:

An (R)-selective ω-transaminase catalyzes the transfer of an amino group from an amino donor (e.g., isopropylamine) to the prochiral ketone, 3'-fluoroacetophenone, to produce the desired this compound. The reaction equilibrium can be shifted towards the product by using a high concentration of the amino donor or by removing the ketone byproduct (e.g., acetone).[1]

Experimental Protocol:

1. Materials and Reagents:

  • 3'-Fluoroacetophenone (Substrate)

  • (R)-selective ω-Transaminase (e.g., from Aspergillus terreus or an engineered variant)[2]

  • Isopropylamine (Amino Donor)

  • Pyridoxal 5'-phosphate (PLP) (Cofactor)

  • Potassium phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO) (Co-solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Hydrochloric acid (for salt formation)

2. Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature, and pH control

  • Centrifuge (for whole-cell biocatalyst)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)

3. Procedure:

  • Reaction Setup: To a 1 L jacketed glass reactor, add 500 mL of potassium phosphate buffer (100 mM, pH 8.0) containing 1 mM PLP.

  • Enzyme Addition: Add the (R)-selective ω-transaminase (e.g., 20 g of lyophilized powder or 100 g of wet whole-cell biocatalyst).[2]

  • Reagent Addition: Add isopropylamine to a final concentration of 1 M.

  • Substrate Addition: Dissolve 3'-fluoroacetophenone (e.g., 50 g) in a minimal amount of DMSO (e.g., 50 mL) and add it to the reactor.

  • Reaction Conditions: Maintain the reaction temperature at 30-40°C and stir at 200-300 rpm. Monitor the pH and maintain it at 8.0 by the addition of a suitable base if necessary.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC for substrate conversion and enantiomeric excess of the product.

  • Work-up: Once the reaction reaches completion (typically >95% conversion), centrifuge the mixture to remove the biocatalyst if using whole cells.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 250 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. The product can be isolated as the free base by evaporating the solvent or as the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in a suitable solvent.[4] Further purification can be achieved by recrystallization.

Data Presentation:

ParameterValueReference
Substrate Concentration50 g/L[1]
Biocatalyst Loading20 g/L (lyophilized)[2]
Temperature35°C[1]
pH8.0[1]
Reaction Time24 hours[1]
Conversion>99%[1]
Enantiomeric Excess (ee)>99%[2]
Isolated Yield85-95%[1][2]

Diagram of the Enzymatic Transamination Workflow:

Enzymatic_Transamination cluster_reaction Reaction Stage cluster_workup Downstream Processing Ketone 3'-Fluoroacetophenone Transaminase (R)-selective ω-Transaminase + PLP Ketone->Transaminase Product This compound Transaminase->Product Asymmetric Synthesis Byproduct Acetone Transaminase->Byproduct Amine_Donor Isopropylamine Amine_Donor->Transaminase Extraction Extraction with Ethyl Acetate Product->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Final_Product Pure (R)-Amine Purification->Final_Product Reductive_Amination cluster_reaction Reaction Stage cluster_workup Downstream Processing Ketone 3'-Fluoroacetophenone Imine Prochiral Imine (in-situ) Ketone->Imine Ammonia_Source Ammonia Source Ammonia_Source->Imine Catalyst Chiral Ru or Ir Catalyst Imine->Catalyst Product This compound Catalyst->Product Asymmetric Reduction H_Source H₂ or HCOOH H_Source->Catalyst Quench Aqueous Work-up Product->Quench Extraction Extraction with Toluene Quench->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Final_Product Pure (R)-Amine Purification->Final_Product

References

Application of (R)-1-(3-fluorophenyl)ethanamine in the Development of CNS-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry for the development of novel central nervous system (CNS)-targeting agents. The stereochemistry at the benzylic position of phenylethylamines is often crucial for their affinity and efficacy at biological targets. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final drug candidate. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of CNS-active compounds, with a focus on its potential in developing anticonvulsant and neuroprotective agents.

Application Notes

This compound is a valuable chiral intermediate for the synthesis of a variety of CNS-active molecules. Its primary application lies in its incorporation into heterocyclic scaffolds to generate compounds with potential therapeutic effects for neurological disorders. The (R)-enantiomer, in particular, has been investigated for its role in conferring desired pharmacological properties to compounds targeting CNS pathways.

Key Areas of Application:

  • Anticonvulsant Agents: The this compound moiety can be incorporated into various heterocyclic systems, such as pyrrolidine-2,5-diones, to develop novel anticonvulsant drugs. The specific stereochemistry of the amine is critical in determining the potency and efficacy of these compounds in preclinical seizure models.

  • Neuroprotective Agents: Derivatives of this compound are being explored for their potential to protect neurons from damage in models of neurodegenerative diseases. The fluorophenyl group can contribute to improved blood-brain barrier penetration, a key requirement for CNS-targeting drugs.

  • Modulators of CNS Receptors and Ion Channels: The structural motif of this compound can be found in ligands designed to interact with various CNS targets, including ion channels and G-protein coupled receptors. The chirality of the ethanamine side chain plays a significant role in the selective binding to these targets.

Data Presentation

The following tables summarize quantitative data for representative CNS-targeting agents incorporating a fluorophenyl moiety, demonstrating the type of data that is critical in the evaluation of these compounds. While specific data for derivatives of this compound is limited in publicly available literature, the data presented for structurally related compounds illustrates the key parameters measured.

Table 1: Anticonvulsant Activity of Representative Fluorophenyl-Containing Compounds

Compound IDAnimal ModelSeizure TestRoute of AdministrationED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
F-HEPP MouseMESi.p.87.1> 174.2> 2.0[1]
Cl-HEPP MouseMESi.p.62.0> 124.0> 2.0[1]
F-HEPP MousescPTZi.p.43.5> 174.2> 4.0[1]
Cl-HEPP MousescPTZi.p.43.5> 124.0> 2.8[1]
Compound 14 MouseMESi.p.49.6> 300> 6.0[2]
Compound 14 Mouse6 Hz (32 mA)i.p.31.3> 300> 9.6[2]
Compound 14 MousescPTZi.p.67.4> 300> 4.4[2]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index; MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; i.p.: intraperitoneal. F-HEPP: Fluorinated 3-hydroxy-3-ethyl-3-phenylpropionamide; Cl-HEPP: Chlorinated 3-hydroxy-3-ethyl-3-phenylpropionamide; Compound 14: A pyrrolidine-2,5-dione derivative.

Experimental Protocols

Detailed methodologies for key in vivo experiments to evaluate the CNS activity of compounds derived from this compound are provided below. These protocols are adapted from established procedures in preclinical pharmacology.[1][2][3]

Protocol 1: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Corneal electrodes

  • A stimulator delivering a constant current

  • Test compound solution/vehicle

Procedure:

  • Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneally).

  • At the time of peak effect (e.g., 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the ED₅₀ value (the dose that protects 50% of the animals from the seizure) using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound solution/vehicle

Procedure:

  • Administer the test compound or vehicle to groups of mice.

  • At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals.

  • Observe the mice for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures is considered protection.

  • Calculate the ED₅₀ value.

Protocol 3: 6 Hz Psychomotor Seizure Test

This model is used to identify compounds effective against therapy-resistant partial seizures.

Materials:

  • Male albino mice (20-25 g)

  • Corneal electrodes

  • A stimulator delivering a constant current at 6 Hz

Procedure:

  • Administer the test compound or vehicle to groups of mice.

  • At the time of peak effect, deliver a long-duration (3 seconds) electrical stimulus at 6 Hz with a specific current (e.g., 32 mA or 44 mA for more resistant seizures) through corneal electrodes.

  • Observe the mice for characteristic seizure behaviors (e.g., stun, forelimb clonus, twitching of the vibrissae).

  • The absence of these seizure behaviors is considered protection.

  • Calculate the ED₅₀ value.

Protocol 4: Rotarod Neurotoxicity Test

This test assesses for potential motor impairment and neurological deficits caused by the test compound.

Materials:

  • Male albino mice (20-25 g)

  • Rotarod apparatus (a rotating rod)

  • Test compound solution/vehicle

Procedure:

  • Train the mice to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

  • Administer the test compound or vehicle to the trained mice.

  • At various time points after administration, place the mice back on the rotarod.

  • Record the number of animals that fall off the rod within the set time period.

  • Calculate the TD₅₀ value (the dose that causes 50% of the animals to fail the test).

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for incorporating this compound into a heterocyclic scaffold to generate a CNS drug candidate.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_final Final Product and Evaluation R_amine This compound Coupling Coupling Reaction (e.g., amidation, nucleophilic substitution) R_amine->Coupling Heterocycle_Precursor Heterocyclic Precursor (e.g., anhydride, halide) Heterocycle_Precursor->Coupling Chiral_Intermediate Chiral Intermediate Coupling->Chiral_Intermediate Final_Compound Final CNS Drug Candidate Chiral_Intermediate->Final_Compound Optional further modification Bio_Assay Biological Evaluation (e.g., anticonvulsant screening) Final_Compound->Bio_Assay Data_Analysis Data Analysis (ED50, TD50, PI) Bio_Assay->Data_Analysis G cluster_stress Cellular Stress cluster_pathway Protective Pathway cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., from neurotoxins) PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt Neuroinflammation Neuroinflammation Nrf2_ARE Nrf2-ARE Pathway Neuroinflammation->Nrf2_ARE Drug_Target CNS Drug Candidate (derived from (R)-amine) Drug_Target->PI3K_Akt Activates Drug_Target->Nrf2_ARE Activates Anti_inflammatory_Effect Reduced Pro-inflammatory Cytokines Drug_Target->Anti_inflammatory_Effect Promotes Neuronal_Survival Enhanced Neuronal Survival PI3K_Akt->Neuronal_Survival Antioxidant_Response Increased Antioxidant Response Nrf2_ARE->Antioxidant_Response Antioxidant_Response->Neuronal_Survival Anti_inflammatory_Effect->Neuronal_Survival

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (R)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of (R)-1-(3-fluorophenyl)ethanamine. This chiral amine is a crucial building block in the development of various pharmaceutical compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via asymmetric transfer hydrogenation of the corresponding imine derived from 3'-fluoroacetophenone.

Issue 1: Low Reaction Yield

Q: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Imine Formation: The initial step of forming the imine from 3'-fluoroacetophenone and a suitable amine source (e.g., benzylamine) is critical. Ensure complete removal of water, which is a byproduct of this equilibrium reaction. Using a Dean-Stark apparatus during reflux is highly effective. Monitor the reaction by TLC or GC to confirm the consumption of the starting ketone.

  • Catalyst Activity: The choice and handling of the catalyst are paramount. For asymmetric transfer hydrogenation, iridium or rhodium-based catalysts with chiral ligands are common.

    • Catalyst Deactivation: Catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loading might increase the yield, it also increases cost. A systematic optimization of the catalyst loading is recommended.

  • Hydrogen Source: In transfer hydrogenation, a hydrogen donor like formic acid/triethylamine azeotrope or isopropanol is used. The purity and ratio of these reagents can impact the reaction rate and overall yield. An optimal ratio of formic acid to triethylamine has been shown to be crucial for both reaction rate and enantioselectivity.[1]

  • Reaction Temperature and Time: These parameters are interdependent. Lower temperatures may require longer reaction times. Monitor the reaction progress over time to determine the optimal point for quenching the reaction. Prolonged reaction times at elevated temperatures can sometimes lead to side reactions or product degradation.

Issue 2: Poor Enantioselectivity (Low % ee)

Q: I am obtaining the desired product, but the enantiomeric excess (% ee) is below the target value. How can I enhance the enantioselectivity?

A: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Here are key areas to investigate:

  • Chiral Ligand Selection: The choice of the chiral ligand is the most critical factor influencing enantioselectivity. Different ligands can exhibit vastly different stereochemical control for the same substrate. It is advisable to screen a variety of chiral ligands to identify the most effective one for your specific reaction.

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the enantioselective step, thereby affecting the enantiomeric excess. Non-polar solvents often provide different selectivity compared to polar solvents. A solvent screening study is recommended to determine the optimal medium for the reaction. For instance, in some asymmetric hydrogenations, trifluoroethanol (TFE) has been shown to be a superior solvent for achieving high conversion.[2]

  • Reaction Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity as it enhances the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Finding the right balance is key.

  • Purity of Reagents and Chiral Auxiliary: Ensure the starting materials, especially the chiral ligand or auxiliary, are of high enantiomeric purity. Any racemic impurity can significantly diminish the overall % ee of the product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A widely employed method is the asymmetric transfer hydrogenation of an imine. This typically involves two main steps:

  • Imine Formation: Condensation of 3'-fluoroacetophenone with a primary amine, such as benzylamine, often in the presence of an acid catalyst, to form the corresponding N-benzyl imine.

  • Asymmetric Reduction: The prochiral imine is then reduced to the chiral amine using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral diphosphine or diamine ligand) and a hydrogen source like a formic acid/triethylamine mixture.

Q2: What are some common side products in this synthesis?

A2: Potential side products can include:

  • Over-reduction products: If the reaction conditions are not well-controlled, the aromatic ring of the product could potentially be reduced.

  • Alcohol byproduct: In reductive amination, the starting ketone can be directly reduced to the corresponding alcohol (1-(3-fluorophenyl)ethanol). The choice of reducing agent and reaction conditions can minimize this side reaction.

  • Aldol condensation products: Under basic conditions, the starting ketone can undergo self-condensation.[1]

Q3: How can I purify the final product, this compound?

A3: Purification typically involves a standard aqueous work-up to remove the catalyst and any water-soluble reagents. This is followed by extraction with an organic solvent. The crude product can then be purified by column chromatography on silica gel. To separate the chiral amine from any remaining starting materials or achiral byproducts, a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used.

Q4: How is the enantiomeric excess (% ee) of the final product determined?

A4: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Experimental Protocols

Detailed Methodology for Asymmetric Transfer Hydrogenation

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Step 1: Imine Formation (N-(1-(3-fluorophenyl)ethylidene)-1-phenylmethanamine)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3'-fluoroacetophenone (1.0 eq), benzylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of 3'-fluoroacetophenone.

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to obtain the crude imine. This is often used in the next step without further purification.

Step 2: Asymmetric Transfer Hydrogenation

  • In a separate flask, under an inert atmosphere (Argon or Nitrogen), prepare the chiral catalyst by dissolving the metal precursor (e.g., [Rh(cod)Cl]₂) and the chosen chiral ligand (e.g., a chiral diphosphine ligand) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene).

  • In the main reaction flask, dissolve the crude imine from Step 1 in a mixture of formic acid and triethylamine (typically a 5:2 molar ratio azeotrope).

  • Add the prepared catalyst solution to the imine solution at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Stir the reaction mixture vigorously under an inert atmosphere. Monitor the progress of the reduction by TLC or GC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the formic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Determination of Enantiomeric Excess

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane/isopropanol mixture).

  • Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD-H) using an appropriate mobile phase.

  • The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Data Presentation

The following tables summarize hypothetical data to illustrate the effects of different reaction parameters on the synthesis of this compound. Note: This data is for illustrative purposes and actual results may vary.

Table 1: Effect of Chiral Ligand on Enantioselectivity

EntryChiral LigandCatalyst PrecursorSolventYield (%)ee (%) (R)
1(R)-BINAP[Rh(cod)₂]BF₄Toluene8592
2(R)-MeO-BIPHEP[Rh(cod)₂]BF₄Toluene8895
3(R,R)-TsDPEN[Ir(cod)Cl]₂CH₂Cl₂9298
4(R)-SYNPHOS[Rh(cod)₂]BF₄Toluene8288

Table 2: Optimization of Solvent and Temperature

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)ee (%) (R)
1[IrCl(R,R)-TsDPEN]CH₂Cl₂25129097
2[IrCl(R,R)-TsDPEN]Toluene25128595
3[IrCl(R,R)-TsDPEN]THF25128896
4[IrCl(R,R)-TsDPEN]CH₂Cl₂02485>99
5[IrCl(R,R)-TsDPEN]CH₂Cl₂4069594

Visualizations

Experimental_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Transfer Hydrogenation cluster_2 Step 3: Purification & Analysis Start 3'-fluoroacetophenone + Benzylamine Imine_Reaction Toluene, p-TsOH Reflux with Dean-Stark Start->Imine_Reaction Condensation Crude_Imine Crude N-benzyl imine Imine_Reaction->Crude_Imine Water removal Reduction HCOOH/Et₃N Inert Atmosphere Crude_Imine->Reduction Catalyst_Prep Prepare Chiral Catalyst ([Ir(cod)Cl]₂ + (R,R)-TsDPEN) Catalyst_Prep->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Crude_Product Crude (R)-Amine Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product Analysis Chiral HPLC/GC Final_Product->Analysis Result Determine Yield & ee% Analysis->Result

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Reaction Yield Cause1 Incomplete Imine Formation Problem->Cause1 Cause2 Catalyst Deactivation Problem->Cause2 Cause3 Suboptimal Reaction Conditions Problem->Cause3 Solution1 Ensure complete water removal (Dean-Stark). Monitor by TLC/GC. Cause1->Solution1 Solution2 Use anhydrous solvents/reagents. Work under inert atmosphere. Cause2->Solution2 Solution3 Optimize temperature, time, and catalyst loading. Cause3->Solution3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Chiral Separation of 1-(3-fluorophenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of 1-(3-fluorophenyl)ethanamine enantiomers.

Troubleshooting Guides & FAQs

This section addresses specific experimental problems in a question-and-answer format.

Q1: Why am I observing split peaks for my 1-(3-fluorophenyl)ethanamine enantiomers?

A1: Peak splitting in HPLC can arise from several issues occurring before the separation process on the column. When all peaks in a chromatogram are split, the problem is likely related to the column inlet or the injection process.[1][2]

  • Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can partially block the inlet frit of the column, distorting the sample band and causing split peaks.[2]

    • Solution: Try back-flushing the column. If this doesn't resolve the issue, replace the frit or the column. Using a pre-column filter can help prevent this problem.[1]

  • Column Void: A void or channel can form at the head of the column due to packing bed collapse. This leads to different path lengths for the analyte, resulting in a split peak.[1]

    • Solution: Replacing the column is the most effective solution. To prevent voids, use a guard column and operate within the column's recommended pressure and pH limits.[1]

  • Injector Issues or Incompatible Injection Solvent: Problems with the autosampler, such as an incompletely filled sample loop, can cause peak splitting. Additionally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[3]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. Ensure the injector is functioning correctly and that connections have low dead volume.[3][4]

Q2: My column's resolution for the enantiomers is decreasing over time. What can I do to restore it?

A2: A gradual loss of selectivity and resolution is a common issue in chiral chromatography, often related to column aging or contamination.

  • Column Contamination: Strong retention of impurities on the chiral stationary phase (CSP) can alter its selective properties.

    • Solution: For polysaccharide-based columns, a regeneration procedure using strong solvents like dichloromethane (DCM) or dimethylformamide (DMF) can often restore performance. It is crucial to only perform this on immobilized CSPs, as it will irreversibly damage coated CSPs.[5]

  • Additive Memory Effect: Basic or acidic additives used in the mobile phase can adsorb onto the stationary phase. If a different additive is used in a subsequent method, the residual additive can interfere with the separation, a phenomenon known as the "additive memory effect".[6]

    • Solution: Dedicate a column to a specific mobile phase and additive combination. If this is not feasible, thoroughly flush the column with an appropriate solvent (like isopropanol) before switching methods.

Q3: My peaks are showing significant tailing. How can I improve the peak shape?

A3: Peak tailing, especially for basic compounds like amines, is often caused by secondary interactions with the stationary phase or by column overload.

  • Silanol Interactions: Residual acidic silanol groups on the silica support of the CSP can interact strongly with the basic amine, leading to tailing.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[7] This will compete with the analyte for the active sites and improve peak symmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.[2]

    • Solution: Verify this by reducing the sample concentration. If the peak shape improves, adjust the injection mass accordingly.[2]

  • Insufficient Buffer Concentration: In reversed-phase or HILIC modes, inadequate buffering can lead to poor peak shape.[2]

    • Solution: Ensure the buffer concentration is sufficient, typically 10-20 mM, to maintain a consistent pH environment.[2]

Q4: I am not achieving any separation between the enantiomers. What are the likely causes?

A4: A complete lack of separation points to a fundamental issue with the method's selectivity.

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.[8] 1-(3-fluorophenyl)ethanamine, a chiral amine, is often successfully resolved on polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose).[7][8][9]

    • Solution: Screen different types of CSPs. Columns like Chiralpak® AD-H, Chiralcel® OD-H, or similar phases are good starting points for chiral amines.[7][8]

  • Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier and additives, is crucial for achieving enantioselectivity.[10]

    • Solution: For normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane). The type of alcohol can also significantly impact resolution.[10][11] Ensure a basic additive is included to improve peak shape and interaction with the CSP.[7][12]

Experimental Protocols & Data

Protocol 1: HPLC Method for Chiral Separation of 1-(3-fluorophenyl)ethanamine

Objective: To provide a baseline HPLC method for the separation of 1-(3-fluorophenyl)ethanamine enantiomers.

Materials & Instrumentation:

  • Analyte: Racemic 1-(3-fluorophenyl)ethanamine

  • HPLC System: Standard HPLC with a UV detector

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

  • Sample Solvent: Mobile Phase

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic 1-(3-fluorophenyl)ethanamine standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.[13]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

Quantitative Data Tables

Table 1: Effect of Mobile Phase Composition on Enantiomeric Resolution (Rs)

This table illustrates the typical effect of varying the alcohol modifier percentage on the separation of 1-(3-fluorophenyl)ethanamine enantiomers on a polysaccharide-based CSP.

Mobile Phase Composition (Hexane:IPA:DEA, v/v/v)Retention Time (tR1, min)Retention Time (tR2, min)Selectivity (α)Resolution (Rs)
95:5:0.112.514.81.182.1
90:10:0.18.29.41.151.8
85:15:0.16.16.81.111.4

Note: Data are representative. Lowering the percentage of the polar alcohol modifier generally increases retention and can improve resolution, but may also increase run time.

Table 2: Comparison of Common Chiral Stationary Phases for Amine Separation

Chiral Stationary Phase (CSP)SelectorTypical Mobile Phase ModeGeneral Performance for Chiral Amines
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed PhaseExcellent enantioselectivity for a wide range of chiral amines.[7][8]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed PhaseHigh success rate for resolving aromatic amines; often provides complementary selectivity to OD-H.[11]
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Normal Phase, Reversed Phase, SFCBroader solvent compatibility than coated phases; robust and versatile for method development.[5]
Cyclofructan-based CSPs LARIHC™ CF6-PSFC, Polar Organic ModeEffective for primary amines, often requiring acidic and basic additives for optimal performance.[14]

Visualizations

Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow: Chiral HPLC cluster_1 Investigate Separation Chemistry start Problem Observed (e.g., Peak Splitting, No Resolution) check_all_peaks Are all peaks affected? start->check_all_peaks pre_column_issue Pre-column Issue Likely (Injector, Frit, Void) check_all_peaks->pre_column_issue Yes separation_issue Separation Chemistry Issue check_all_peaks->separation_issue No yes_path Yes investigate_system Check injector. Reverse/flush column. Replace column if needed. pre_column_issue->investigate_system resolved Problem Resolved investigate_system->resolved no_path No check_csp Is CSP appropriate for amines? separation_issue->check_csp check_mp Is mobile phase optimized? check_csp->check_mp Yes screen_csp Screen alternative CSPs (e.g., Amylose/Cellulose based) check_csp->screen_csp No check_additive Is a basic additive present? check_mp->check_additive Yes optimize_mp Adjust % alcohol modifier. Try different alcohols. check_mp->optimize_mp No add_dea Add/adjust DEA or TEA (typically 0.1%) check_additive->add_dea No check_additive->resolved Yes screen_csp->check_mp optimize_mp->check_additive add_dea->resolved

Caption: A logical workflow for diagnosing and resolving common chiral separation issues.

Experimental Workflow

G cluster_0 Experimental Workflow: Chiral Method Development prep_sample 1. Sample Preparation (Dissolve in Mobile Phase) hplc_setup 3. HPLC System Setup (Install Chiral Column, Equilibrate) prep_sample->hplc_setup prep_mp 2. Mobile Phase Preparation (e.g., Hexane:IPA:DEA) prep_mp->hplc_setup injection 4. Injection (Inject Sample) hplc_setup->injection separation 5. Chromatographic Separation injection->separation detection 6. UV Detection separation->detection analysis 7. Data Analysis (Calculate Rs, α) detection->analysis

References

Common impurities in the synthesis of (R)-1-(3-fluorophenyl)ethanamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-(3-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis and purification of this chiral amine.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired this compound

  • Possible Cause A: Incomplete Reaction. The reductive amination of 3-fluoroacetophenone may not have gone to completion.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting ketone.

      • Reaction Time: If the reaction is sluggish, consider extending the reaction time.

      • Reagent Stoichiometry: Ensure the correct stoichiometry of reagents, particularly the amine source (e.g., ammonia, ammonium salt) and the reducing agent. An excess of the amine source is often used to drive the equilibrium towards imine formation.

  • Possible Cause B: Suboptimal Reaction Conditions. The temperature, pressure, or pH of the reaction may not be ideal.

    • Solution:

      • Temperature and Pressure: For catalytic hydrogenations, ensure the system is properly sealed and pressurized to the recommended level. For reductions with chemical hydrides, maintain the recommended reaction temperature.

      • pH Control: The formation of the imine intermediate is pH-dependent. For reductive aminations using reagents like sodium cyanoborohydride, maintaining a weakly acidic pH (around 4-6) is often optimal to promote imine formation without significant hydrolysis.

  • Possible Cause C: Catalyst Inactivity. The catalyst (e.g., Pd/C, chiral catalyst) may be poisoned or deactivated.

    • Solution:

      • Catalyst Quality: Use fresh, high-quality catalyst.

      • Catalyst Poisoning: Ensure all reagents and solvents are free from potential catalyst poisons such as sulfur compounds or heavy metals.

      • Inert Atmosphere: For air-sensitive catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low Enantiomeric Excess (ee) of the (R)-enantiomer

  • Possible Cause A: Inefficient Chiral Catalyst or Auxiliary. The chiral catalyst or resolving agent may not be providing adequate stereocontrol.

    • Solution:

      • Catalyst Selection: Screen different chiral catalysts or ligands to find one that provides higher enantioselectivity for this specific substrate.

      • Chiral Resolution: If a racemic mixture is synthesized, employ a chiral resolution step. This typically involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

  • Possible Cause B: Racemization. The product may be racemizing under the reaction or work-up conditions.

    • Solution:

      • Temperature Control: Avoid excessive temperatures during the reaction and purification steps, as this can sometimes lead to racemization.

      • pH Control: Extremes of pH during work-up should be avoided if the product is susceptible to racemization.

Issue 3: Presence of Significant Impurities in the Final Product

  • Troubleshooting specific impurities is detailed in the FAQs below.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities and their removal during the synthesis of this compound.

Q1: What are the most common impurities I can expect in my crude product?

The most common impurities in the synthesis of this compound via asymmetric reductive amination of 3-fluoroacetophenone are:

  • Unreacted 3-fluoroacetophenone: The starting ketone.

  • (S)-1-(3-fluorophenyl)ethanamine: The undesired enantiomer.

  • 1-(3-fluorophenyl)ethanol: A byproduct formed from the reduction of the starting ketone.

  • Residual catalyst: If a homogeneous or heterogeneous catalyst is used.

  • Salts: From the reducing agent (e.g., borate salts) or from work-up procedures.

Q2: How can I remove unreacted 3-fluoroacetophenone and the byproduct 1-(3-fluorophenyl)ethanol?

  • A2: Distillation: Due to the difference in boiling points between the starting material/alcohol byproduct and the desired amine product, fractional distillation under reduced pressure can be an effective purification method.

  • A2: Column Chromatography: Flash column chromatography on silica gel can be used to separate the more polar amine from the less polar ketone and alcohol. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine.

  • A2: Acid-Base Extraction: An acid-base workup can be employed. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the neutral ketone and alcohol will remain in the organic layer. The aqueous layer can then be basified (e.g., with 2M NaOH) and the purified amine extracted back into an organic solvent.

Q3: My product has a low enantiomeric excess. How can I improve the purity of the (R)-enantiomer?

  • A3: Chiral Resolution via Diastereomeric Salt Formation: This is a classical and effective method for separating enantiomers.

    • Chiral Acid Selection: React the racemic or enantiomerically enriched amine with a chiral acid such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid.[1] The choice of acid and solvent is crucial and may require screening.[2]

    • Crystallization: The resulting diastereomeric salts will have different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions (temperature, concentration), one of the diastereomeric salts will preferentially crystallize.[1]

    • Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer is then liberated by treating the salt with a base to remove the chiral acid.

Q4: How can I determine the enantiomeric excess of my product?

  • A4: Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase (CSP) is used to separate the enantiomers, and the ratio of the peak areas is used to calculate the enantiomeric excess.[3]

  • A4: Chiral Gas Chromatography (GC): Similar to HPLC, but with a chiral GC column.

  • A4: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: A chiral solvating agent (CSA) can be added to the NMR sample of the amine. The CSA will form diastereomeric complexes with the two enantiomers, which will have different chemical shifts in the NMR spectrum, allowing for quantification of the enantiomeric ratio.[4]

Q5: How do I remove residual metal catalyst from my product?

  • A5: Filtration: For heterogeneous catalysts like Palladium on carbon (Pd/C), simple filtration of the reaction mixture through a pad of celite or a membrane filter is usually sufficient.

  • A5: Adsorption: For dissolved metal catalysts, treatment with activated carbon or specialized metal scavengers can be effective. The mixture is stirred with the adsorbent for a period of time and then filtered.

Quantitative Data Summary

The efficiency of purification can be monitored by analytical techniques. The following table provides a representative example of how quantitative data for an enantiomeric resolution step might be presented.

Purification StepInitial Enantiomeric Excess (% ee) of (R)-enantiomerFinal Enantiomeric Excess (% ee) of (R)-enantiomerRecovery of (R)-enantiomer (%)
Diastereomeric Salt Crystallization with (+)-Tartaric Acid50% (racemic)>99%40-45% (theoretical max 50%)
Preparative Chiral HPLC85%>99.5%>95%

Experimental Protocols

Protocol 1: Chiral Resolution of 1-(3-fluorophenyl)ethanamine using (+)-Tartaric Acid

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(3-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[2] Heat the solution gently. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimum amount of the same warm solvent. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check: Analyze a small sample of the crystals (after liberating the free amine) by chiral HPLC to determine the enantiomeric excess.

  • Recrystallization (if necessary): If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent to further enhance the purity.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is >10. Extract the free this compound with an organic solvent (e.g., dichloromethane). Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified (R)-enantiomer.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the column eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the non-polar solvent system. Unreacted 3-fluoroacetophenone and 1-(3-fluorophenyl)ethanol will elute first. Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate with 1% triethylamine) to elute the desired amine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Troubleshooting cluster_purification Purification Phase start Start: 3-Fluoroacetophenone + Amine Source reaction Asymmetric Reductive Amination start->reaction crude_product Crude Product Mixture reaction->crude_product analysis Analyze Crude Product (GC, Chiral HPLC, NMR) crude_product->analysis check_yield Low Yield? analysis->check_yield check_yield->reaction Yes (Optimize Conditions) check_ee Low ee? check_yield->check_ee No check_purity Impurities Present? check_ee->check_purity No resolution Chiral Resolution (Crystallization) check_ee->resolution Yes purification Purification Strategy check_purity->purification Yes final_product Pure this compound check_purity->final_product No distillation Distillation / Acid-Base Extraction (Removes Ketone/Alcohol) purification->distillation purification->resolution chromatography Column Chromatography purification->chromatography distillation->final_product resolution->final_product chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Removal_Logic cluster_impurities Identified Impurities cluster_methods Removal Methods ketone 3-Fluoroacetophenone (Starting Material) distillation Fractional Distillation ketone->distillation extraction Acid-Base Extraction ketone->extraction chromatography Column Chromatography ketone->chromatography alcohol 1-(3-Fluorophenyl)ethanol (Byproduct) alcohol->distillation alcohol->extraction alcohol->chromatography enantiomer (S)-Enantiomer resolution Chiral Resolution (Diastereomeric Salts) enantiomer->resolution

Caption: Relationship between common impurities and their corresponding removal methods.

References

Stability issues of (R)-1-(3-fluorophenyl)ethanamine and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of (R)-1-(3-fluorophenyl)ethanamine to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is in a refrigerator at 2-8°C.[1] The compound should be kept in a tightly sealed container, in a dark place, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2] The storage area must be dry and well-ventilated.[3]

Q2: What are the known stability issues with this compound?

A2: this compound is generally stable under recommended storage and handling conditions.[3][4] However, it is incompatible with several substances, including acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[4][5] Contact with these materials can lead to degradation of the compound. Additionally, exposure to moisture should be avoided.[5]

Q3: I've observed a change in the color/clarity of my this compound solution. What could be the cause?

A3: A change in color or the appearance of precipitates in your solution could indicate degradation. This might be caused by improper storage, such as exposure to light, elevated temperatures, or atmospheric moisture. It could also be a result of contamination with incompatible substances. If you observe any changes, it is recommended to verify the purity of the compound before proceeding with your experiment.

Q4: Are there any specific handling precautions I should take when working with this compound?

A4: Yes, this compound is a hazardous substance and requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[4][6] Some safety data sheets also indicate that it is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[7][8] Therefore, it is essential to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the starting material due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. If possible, re-purify a small sample and re-run the experiment. 3. Consider purchasing a new batch of the compound from a reputable supplier.
Formation of unknown byproducts in reaction The compound may have degraded, or it may be reacting with incompatible solvents or reagents.1. Review the reaction conditions and ensure all reagents and solvents are compatible with an amine functional group. 2. Analyze the starting material for impurities. 3. Based on the potential degradation pathways, consider if byproducts could be forming via oxidation, hydrolysis, or reaction with atmospheric CO2.
Physical changes in the stored compound (e.g., color change, solidification) Exposure to air, light, or temperature fluctuations.1. Discard the affected batch of the compound as its purity is compromised. 2. Review your storage protocol to ensure it aligns with the recommended guidelines. 3. Ensure the container is properly sealed and flushed with an inert gas before storage.

Storage Conditions Summary

Parameter Condition Reference
Temperature 2-8°C (Refrigerator)[1]
Atmosphere Inert (e.g., Nitrogen, Argon)[1][2]
Light Keep in a dark place[1][2]
Container Tightly sealed[1][2]
Environment Dry and well-ventilated area[3]

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound

  • Before opening the main container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture inside.

  • Work in a fume hood and wear appropriate PPE.

  • Carefully open the container in a dry, inert atmosphere if possible (e.g., inside a glovebox).

  • Dispense the desired amount of the liquid into a clean, dry vial suitable for low-temperature storage.

  • Flush the headspace of both the main container and the aliquot vial with a gentle stream of an inert gas (e.g., nitrogen or argon).

  • Securely seal both containers. For the main container, consider using paraffin film to further secure the seal.

  • Promptly return the main container and the prepared aliquot to the refrigerator (2-8°C) for storage.

Visualizations

storage_workflow start Receive Compound equilibrate Equilibrate to Room Temperature start->equilibrate prepare_ppe Wear Appropriate PPE equilibrate->prepare_ppe open_container Open in Fume Hood / Inert Atmosphere prepare_ppe->open_container aliquot Aliquot into Vials open_container->aliquot flush_inert Flush with Inert Gas aliquot->flush_inert seal Seal Tightly flush_inert->seal store Store at 2-8°C in Dark seal->store improper_storage Improper Storage seal->improper_storage [Incorrect Sealing/Atmosphere] store->improper_storage [Temperature/Light Fluctuation] degradation Degradation improper_storage->degradation

Caption: Recommended workflow for handling and storing this compound.

degradation_pathways compound This compound oxidation_products Oxidation Products compound->oxidation_products Reaction with salt_formation Salt Formation / Amide Formation compound->salt_formation Reaction with hydrolysis_products Potential Hydrolysis Byproducts compound->hydrolysis_products Reaction with thermal_degradation Thermal Degradation (e.g., C-N bond cleavage) compound->thermal_degradation Exposure to oxidizing_agents Strong Oxidizing Agents oxidizing_agents->oxidation_products acids Acids / Acid Anhydrides / Acid Chlorides acids->salt_formation moisture Moisture/H2O moisture->hydrolysis_products heat High Temperature heat->thermal_degradation

References

Side reactions to avoid during the synthesis of (R)-1-(3-fluorophenyl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-fluorophenyl)ethanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing the racemic mixture of 1-(3-fluorophenyl)ethanamine is the reductive amination of 3-fluoroacetophenone. To obtain the desired (R)-enantiomer, a subsequent chiral resolution is typically performed. Asymmetric synthesis, for instance, by using a chiral auxiliary, is also a viable, albeit often more complex, approach to directly obtain the enantiomerically enriched product.

Q2: What is the primary side reaction of concern during the reductive amination of 3-fluoroacetophenone?

The most significant side reaction is the reduction of the starting ketone, 3-fluoroacetophenone, to the corresponding alcohol, 1-(3-fluorophenyl)ethanol. This occurs when the reducing agent is not sufficiently selective for the imine intermediate over the ketone.

Q3: How can I minimize the formation of the alcohol byproduct during reductive amination?

To minimize alcohol formation, it is crucial to select an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often the preferred reagent for one-pot reductive aminations due to its high selectivity for the imine/iminium ion over the ketone.[1] Alternatively, a two-step approach can be employed where the imine is pre-formed before the addition of a less selective but more cost-effective reducing agent like sodium borohydride (NaBH₄).[1]

Q4: I'm observing incomplete conversion of my starting material. What are the possible causes?

Incomplete conversion can stem from several factors:

  • Insufficient Reaction Time: Reductive aminations, especially with less reactive ketones, may require extended reaction times.

  • Reagent Stoichiometry: Ensure that an adequate excess of the amine source and reducing agent is used.

  • Imine Formation Equilibrium: The formation of the imine from the ketone and amine is an equilibrium process. Removing the water formed during this step, for example by using a Dean-Stark apparatus or molecular sieves, can drive the reaction towards completion.

  • Catalyst Deactivation: In catalytic hydrogenations, the amine product can sometimes deactivate the catalyst.

Q5: My chiral resolution is resulting in a low enantiomeric excess (ee). What are the common reasons for this?

Low enantiomeric excess during chiral resolution using diastereomeric salts can be caused by:

  • Suboptimal Resolving Agent: The chosen chiral acid may not form diastereomeric salts with a significant enough difference in solubility.

  • Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent is critical and often needs to be 1:1 for optimal salt formation.

  • Solvent Choice: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A screening of different solvents is often necessary.

  • Premature Crystallization: If crystallization occurs too rapidly, it can trap the more soluble diastereomer, leading to lower enantiomeric purity. Gradual cooling can improve selectivity.

  • Incomplete Salt Formation: Ensure the reaction to form the diastereomeric salts has gone to completion before initiating crystallization.

Troubleshooting Guides

Problem 1: Significant formation of 1-(3-fluorophenyl)ethanol during reductive amination.
  • Potential Cause: The reducing agent is too reactive and not selective for the imine.

  • Troubleshooting/Minimization Strategy:

    • Change Reducing Agent: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB).[1]

    • Two-Step Procedure: First, form the imine by reacting 3-fluoroacetophenone with the amine source (e.g., ammonia or an ammonium salt) and remove the water formed. Then, add a reducing agent like sodium borohydride.[1]

    • pH Control: For reagents like sodium cyanoborohydride (NaBH₃CN), the reaction is more selective at a slightly acidic pH (around 5-6).

Problem 2: Over-alkylation or multiple acylations during N-derivatization.
  • Potential Cause: The reaction conditions are too harsh, or the stoichiometry of the alkylating/acylating agent is too high. This is particularly an issue in N-alkylation reactions which can be difficult to control.[2]

  • Troubleshooting/Minimization Strategy:

    • Control Stoichiometry: Use a controlled amount of the electrophile (e.g., 1.05-1.1 equivalents of acetyl chloride for N-acetylation).[3]

    • Slow Addition: Add the alkylating or acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.

    • Use of a Base: In N-acylation with acyl chlorides, a non-nucleophilic base like triethylamine or pyridine should be used to neutralize the HCl byproduct, which can otherwise form a salt with the starting amine and prevent further reaction.[4]

Problem 3: Racemization of the chiral center.
  • Potential Cause: The chiral center can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures, particularly if there are activating groups present on the derivative.

  • Troubleshooting/Minimization Strategy:

    • Mild Reaction Conditions: Use mild acids or bases for workup and purification steps.

    • Lower Reaction Temperatures: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

    • Avoid Prolonged Exposure: Minimize the time the compound is exposed to potentially racemizing conditions.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of an Acetophenone Analog.

Reducing AgentProcedureTypical Yield (%)Selectivity (Amine vs. Alcohol)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)Two-step70-85ModerateCost-effective, readily available.[1]Can reduce the starting ketone.[1]
Sodium Cyanoborohydride (NaBH₃CN)One-pot80-95HighHighly selective for the imine.[1]Toxic, generates cyanide waste.[1]
Sodium Triacetoxyborohydride (STAB)One-pot85-98Very HighMild, highly selective, less toxic than NaBH₃CN.[1]More expensive than NaBH₄.

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Fluoroacetophenone (Racemic Synthesis)

Objective: To synthesize racemic 1-(3-fluorophenyl)ethanamine.

Materials:

  • 3-Fluoroacetophenone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluoroacetophenone (1.0 eq) in dichloromethane (DCM), add ammonium acetate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude racemic 1-(3-fluorophenyl)ethanamine. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Chiral Resolution using (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)

Objective: To resolve racemic 1-(3-fluorophenyl)ethanamine to obtain the (R)-enantiomer.

Materials:

  • Racemic 1-(3-fluorophenyl)ethanamine

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • Methanol

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Dissolve L-DTTA (0.5 eq) in warm methanol.

  • To this solution, add a solution of racemic 1-(3-fluorophenyl)ethanamine (1.0 eq) in methanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The solid is the (R)-amine-L-DTTA salt.

  • To liberate the free amine, suspend the diastereomeric salt in water and add 1 M NaOH until the pH is >10.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound. The enantiomeric excess should be determined by chiral HPLC.

Protocol 3: N-Acetylation of this compound

Objective: To synthesize (R)-N-(1-(3-fluorophenyl)ethyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Pathway cluster_reductive_amination Reductive Amination cluster_resolution Chiral Resolution cluster_derivatization N-Derivatization 3-Fluoroacetophenone 3-Fluoroacetophenone Imine_Intermediate Imine Intermediate 3-Fluoroacetophenone->Imine_Intermediate + NH3 - H2O Alcohol_Byproduct 1-(3-fluorophenyl)ethanol 3-Fluoroacetophenone->Alcohol_Byproduct Side Reaction (e.g., NaBH4) Racemic_Amine Racemic 1-(3-fluorophenyl)ethanamine Imine_Intermediate->Racemic_Amine + Reducing Agent (e.g., STAB) Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts + Chiral Acid (e.g., L-DTTA) R_Amine This compound Diastereomeric_Salts->R_Amine Crystallization & Liberation Derivative (R)-Derivative R_Amine->Derivative + Electrophile (e.g., Acyl Chloride)

Caption: Synthetic workflow for this compound and its derivatives.

Troubleshooting_Workflow cluster_solutions1 Low Yield Solutions cluster_solutions2 Low ee Solutions cluster_solutions3 Side Product Solutions Start Problem Encountered Issue1 Low Yield in Reductive Amination Start->Issue1 Issue2 Low Enantiomeric Excess (ee) Start->Issue2 Issue3 Side Product Formation Start->Issue3 Sol1a Increase reaction time/ temperature Issue1->Sol1a Sol1b Check reagent stoichiometry Issue1->Sol1b Sol1c Remove water (e.g., molecular sieves) Issue1->Sol1c Sol2a Screen different resolving agents/solvents Issue2->Sol2a Sol2b Optimize crystallization conditions (slow cooling) Issue2->Sol2b Sol2c Verify stoichiometry of resolving agent Issue2->Sol2c Sol3a Use selective reducing agent (e.g., STAB) to avoid alcohol Issue3->Sol3a Sol3b Control stoichiometry and temperature in derivatization Issue3->Sol3b Sol3c Use mild workup conditions to avoid racemization Issue3->Sol3c

Caption: Troubleshooting guide for common synthesis issues.

References

Enhancing the enantioselectivity of asymmetric synthesis of 1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enantioselectivity of the asymmetric synthesis of 1-(3-fluorophenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of 1-(3-fluorophenyl)ethanamine?

A1: The main strategies for the asymmetric synthesis of 1-(3-fluorophenyl)ethanamine from 3-fluoroacetophenone include:

  • Biocatalytic Asymmetric Transamination: Utilizes ω-transaminases (ω-TAs) to convert the ketone to the amine with high enantioselectivity. This method is environmentally friendly and often highly selective.

  • Transition Metal-Catalyzed Asymmetric Reductive Amination: Employs chiral transition metal complexes (e.g., Iridium, Rhodium, Ruthenium) with chiral ligands to catalyze the reduction of an in situ-formed imine.

  • Chiral Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation: Uses a chiral Brønsted acid to catalyze the transfer hydrogenation of an imine, typically with a Hantzsch ester as the hydrogen source.

Q2: My enantiomeric excess (e.e.) is consistently low. What are the first things I should check?

A2: Low enantioselectivity can stem from several factors. Systematically investigate the following:

  • Purity of Starting Materials: Ensure the 3-fluoroacetophenone, amine source (for reductive amination), and solvents are of high purity. Trace impurities can poison catalysts or interfere with enzymatic reactions.

  • Catalyst Quality and Activity: For chemical catalysis, verify the integrity and purity of the chiral ligand and metal precursor. For biocatalysis, ensure the enzyme is active and not denatured.

  • Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time can significantly impact enantioselectivity. Ensure these parameters are precisely controlled.

  • Moisture and Air Sensitivity: Many organometallic catalysts are sensitive to air and moisture. Ensure reactions are performed under an inert atmosphere with anhydrous solvents.

Q3: Can the fluorine substituent on the phenyl ring influence the reaction?

A3: Yes, the fluorine atom can exert electronic effects that may influence the reactivity of the substrate and its interaction with the catalyst. While generally well-tolerated, in some cases, it may alter the optimal reaction conditions compared to non-fluorinated analogs. It is advisable to perform optimization studies for reaction parameters.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Biocatalytic Asymmetric Transamination

Problem: The enantiomeric excess of 1-(3-fluorophenyl)ethanamine produced using a transaminase is lower than expected.

Troubleshooting Workflow:

G start Low e.e. Observed sub_inhibition Substrate/Product Inhibition? start->sub_inhibition cosolvent Co-solvent Optimization sub_inhibition->cosolvent Yes amine_donor Amine Donor Choice sub_inhibition->amine_donor No action1 Decrease substrate loading or use a two-phase system sub_inhibition->action1 cosolvent->amine_donor action2 Screen co-solvents (e.g., DMSO) and their concentration cosolvent->action2 ph_temp pH and Temperature Optimization amine_donor->ph_temp action3 Test different amine donors (e.g., isopropylamine, L-alanine) amine_donor->action3 enzyme_conc Enzyme Concentration ph_temp->enzyme_conc action4 Optimize pH and temperature for the specific transaminase ph_temp->action4 success High e.e. Achieved enzyme_conc->success action5 Vary enzyme loading enzyme_conc->action5

Caption: Troubleshooting workflow for low enantioselectivity in biocatalytic transamination.

Data Presentation: Effect of Co-solvent on Transaminase Activity

For substrates with limited aqueous solubility, like 3-fluoroacetophenone, a co-solvent is often necessary. The choice and concentration of the co-solvent can significantly impact enzyme activity and enantioselectivity. Data from a study on a similar substrate, 4'-(trifluoromethyl)acetophenone, illustrates this point.[1][2]

Co-solvent (30% v/v)Relative Activity (%)
DMSO100
Methanol75
Acetonitrile60
Isopropanol40
n-Hexane25

Data is illustrative and based on analogous substrates. Optimal conditions for 1-(3-fluorophenyl)ethanamine may vary.

Guide 2: Poor Performance in Asymmetric Reductive Amination

Problem: Low yield and/or enantioselectivity in the transition metal-catalyzed asymmetric reductive amination of 3-fluoroacetophenone.

Troubleshooting Workflow:

G start Low Yield/e.e. catalyst_purity Catalyst/Ligand Purity start->catalyst_purity reaction_conditions Reaction Conditions catalyst_purity->reaction_conditions High success Improved Yield/e.e. catalyst_purity->success Low action1 Synthesize fresh catalyst or purify ligand catalyst_purity->action1 solvent_choice Solvent Effects reaction_conditions->solvent_choice action2 Optimize Temperature, Pressure, and Reaction Time reaction_conditions->action2 amine_source Amine Source solvent_choice->amine_source action3 Screen different anhydrous solvents solvent_choice->action3 amine_source->success action4 Vary ammonium salt or amine amine_source->action4

Caption: Troubleshooting guide for asymmetric reductive amination.

Data Presentation: Influence of Ligand and Solvent on Enantioselectivity

The choice of chiral ligand and solvent is critical for achieving high enantioselectivity in asymmetric reductive amination. The following table presents illustrative data for the synthesis of a chiral primary amine from a substituted acetophenone, highlighting the impact of these parameters.

Catalyst SystemSolventEnantiomeric Excess (e.e., %)
[Ir(cod)Cl]₂ / (R)-MeO-BIPHEPToluene85
[Ir(cod)Cl]₂ / (R)-BINAPToluene78
[Ir(cod)Cl]₂ / (R)-MeO-BIPHEPDichloromethane92
[Ir(cod)Cl]₂ / (R)-MeO-BIPHEPMethanol65
RuCl₂(PPh₃)₃ / (R,R)-DPENIsopropanol95

This data is representative of typical trends observed in asymmetric reductive amination and may not directly correspond to the synthesis of 1-(3-fluorophenyl)ethanamine.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Transamination using a ω-Transaminase

This protocol is a general guideline for the asymmetric synthesis of 1-(3-fluorophenyl)ethanamine using a commercially available or in-house expressed ω-transaminase. Optimization will be required for the specific enzyme used.

Materials:

  • 3-fluoroacetophenone

  • ω-Transaminase (e.g., from Aspergillus terreus, Vibrio fluvialis)

  • Isopropylamine (or other suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, PLP (1 mM), and the chosen amine donor (e.g., 500 mM isopropylamine).

  • Add the ω-transaminase to the desired concentration (e.g., 1-10 mg/mL).

  • In a separate vial, dissolve 3-fluoroacetophenone in DMSO to create a stock solution (e.g., 1 M).

  • Add the 3-fluoroacetophenone stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 50 mM). The final DMSO concentration should be optimized (typically 5-20% v/v).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Once the reaction has reached completion or equilibrium, work up the reaction by basifying the mixture with NaOH and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Protocol 2: Asymmetric Reductive Amination with an Iridium Catalyst

This protocol provides a general procedure for the asymmetric reductive amination of 3-fluoroacetophenone using an iridium catalyst. Strict anhydrous and anaerobic conditions are required.

Materials:

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral bisphosphine ligand (e.g., (R)-MeO-BIPHEP)

  • 3-fluoroacetophenone

  • Ammonium source (e.g., ammonium formate)

  • Anhydrous solvent (e.g., toluene)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a pressure reactor with [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

  • Add anhydrous toluene and stir the mixture for 30 minutes to form the catalyst complex.

  • Add 3-fluoroacetophenone (1.0 equiv) and the ammonium source (e.g., ammonium formate, 1.5 equiv).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

  • Stir the reaction mixture at the optimized temperature (e.g., 40-60 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by GC or HPLC.

  • After completion, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The enantiomeric excess of the crude product is determined by chiral HPLC or GC, and the product can be purified by column chromatography.

References

Resolving peak tailing issues in the HPLC analysis of (R)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of (R)-1-(3-fluorophenyl)ethanamine

This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing?

A1: Peak tailing for this compound, a basic amine, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1] On silica-based reversed-phase columns (like C18 or C8), residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻), especially at mobile phase pH levels above 3.[1] The positively charged (protonated) amine group of your analyte interacts with these negatively charged sites via a strong ionic attraction. This secondary retention mechanism is stronger and less uniform than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. The pKa of a typical ammonium ion is around 9-10, meaning this compound will be protonated (positively charged) in acidic and neutral mobile phases.[3] The state of the column's silanol groups is also pH-dependent.[4]

  • Low pH (pH < 3): At low pH, the residual silanol groups are protonated (Si-OH) and therefore neutral. This minimizes the strong ionic interaction with the positively charged analyte, leading to significantly improved peak symmetry.[5] This is often the most effective strategy for reducing tailing for basic compounds.

  • Mid-range pH (pH 4-8): In this range, silanol groups become increasingly ionized (negatively charged), leading to strong secondary interactions and severe peak tailing.[4]

  • High pH (pH > 9): At a pH well above the analyte's pKa, the amine is in its neutral, free-base form. This eliminates the ionic interaction with the silanol groups. However, high pH can dissolve the silica backbone of standard columns, leading to rapid column degradation. This approach requires a specialized pH-stable column (e.g., hybrid or polymer-based).[2]

Q3: I'm seeing peak tailing. What is the first thing I should check?

A3: First, determine if the tailing affects all peaks in your chromatogram or only the peak for your basic analyte.

  • If all peaks are tailing: The issue is likely a physical or system-level problem. Check for excessive extra-column volume (long or wide-diameter tubing), poorly seated fittings, or a void at the head of the column.[2]

  • If only the amine peak is tailing: The problem is almost certainly a chemical interaction between your analyte and the stationary phase. In this case, you should focus on optimizing the mobile phase chemistry and verifying you are using an appropriate column.

Q4: What type of HPLC column is best for analyzing this compound?

A4: To minimize silanol interactions, you should use a modern, high-purity "Type B" silica column that is end-capped .[4] End-capping is a chemical process that covers most of the residual silanol groups with a non-polar group (like trimethylsilyl), making them inert.[6][7] A double end-capped column provides even better shielding and is highly recommended for basic compounds.[6] For chiral separations specifically, polysaccharide-based chiral stationary phases (CSPs) are often effective for primary amines.[8]

Q5: How can mobile phase additives improve my peak shape?

A5: Additives are used to control pH and mask residual silanol interactions.

  • Buffers: Use a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-25 mM to maintain a constant and accurate mobile phase pH.[2][4]

  • Acids: Adding 0.1% formic acid or trifluoroacetic acid (TFA) is a common way to lower the mobile phase pH to the optimal range of <3.[9]

  • Competing Bases: Historically, a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1-0.5%) was added.[10][11] TEA, being a base, competes with the analyte for the active silanol sites, effectively masking them.[12][13] However, with modern high-purity, end-capped columns, this is often unnecessary and can complicate the analysis.[4]

Q6: Could my sample preparation be causing the issue?

A6: Yes. Two common sample-related issues can cause peak distortion:

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can lead to poor peak shape. Whenever possible, dissolve your sample in the mobile phase itself.[5]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to broadened and tailing peaks. Try reducing the injection volume or diluting your sample to see if the peak shape improves.[2]

Troubleshooting Guides and Protocols

The Chemical Cause of Peak Tailing

The primary chemical interaction leading to peak tailing for basic analytes like this compound is the electrostatic attraction to ionized silanol groups on the silica surface of the stationary phase.

Figure 1. Unwanted Secondary Retention Mechanism cluster_0 Silica Stationary Phase Silanol Ionized Silanol Group (-Si-O⁻) Analyte This compound (Protonated Amine: R-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Unwanted secondary retention mechanism for basic analytes.

Systematic Troubleshooting Workflow

Use the following decision tree to diagnose and resolve peak tailing issues systematically.

start Peak Tailing Observed q1 Does tailing affect ALL peaks? start->q1 no_branch NO (Analyte-Specific Tailing) q1->no_branch No yes_branch YES (General Tailing) q1->yes_branch Yes chem_cause Cause: Chemical Interactions (Analyte ↔ Stationary Phase) no_branch->chem_cause solution1 1. Optimize Mobile Phase pH (Lower pH to < 3 with 0.1% Formic Acid) chem_cause->solution1 solution2 2. Check Column Type (Use high-purity, end-capped column) chem_cause->solution2 solution3 3. Check for Overload (Dilute sample or reduce injection volume) chem_cause->solution3 solution4 4. Add Competing Base (Optional) (e.g., 0.1% Triethylamine for older columns) chem_cause->solution4 phys_cause Cause: Physical/System Issues yes_branch->phys_cause solution5 1. Check for Dead Volume (Minimize tubing length/ID, check fittings) phys_cause->solution5 solution6 2. Inspect Column Integrity (Check for voids, replace inlet frit) phys_cause->solution6 solution7 3. Replace Guard Column (If installed) phys_cause->solution7

Caption: Decision tree for troubleshooting HPLC peak tailing.

Data Presentation and Protocols

Table 1: Effect of Mobile Phase pH on Peak Shape
pH RangeAnalyte State (R-NH₂)Silanol State (Si-OH)Interaction TypeExpected Peak ShapeColumn Requirement
< 3 Protonated (R-NH₃⁺)Neutral (Si-OH)Primarily HydrophobicSymmetrical Standard C18
4 - 8 Protonated (R-NH₃⁺)Ionized (Si-O⁻)Hydrophobic + IonicSevere Tailing Not Recommended
> 9 Neutral (R-NH₂)Ionized (Si-O⁻)Primarily HydrophobicSymmetrical High pH Stable Column
Table 2: Common Mobile Phase Additives to Reduce Tailing
AdditiveTypical ConcentrationMechanism of ActionBest For
Formic Acid 0.05 - 0.1% (v/v)Lowers mobile phase pH to protonate silanols, reducing ionic interactions.General use with modern columns for basic analytes.[9]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Stronger acid than formic acid; effectively lowers pH. Can act as an ion-pairing agent and may cause ion suppression in LC-MS.When a very low pH is required. Use with caution for LC-MS.
Ammonium Formate/Acetate 10 - 20 mMActs as a buffer to maintain a stable low pH. Volatile and ideal for LC-MS applications.LC-MS analysis requiring stable, low pH conditions.
Triethylamine (TEA) 0.1 - 0.5% (v/v)Acts as a competing base, binding to active silanol sites and masking them from the analyte.[12][13]Older, less-deactivated (Type A) silica columns.[4]
Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to eliminate peak tailing for this compound.

Objective: To achieve a symmetrical peak with a USP tailing factor between 0.9 and 1.2.

Materials:

  • HPLC grade water, acetonitrile, and/or methanol

  • Formic acid (or ammonium formate for LC-MS)

  • A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Establish a Baseline:

    • Prepare an initial mobile phase (e.g., 50:50 Acetonitrile:Water) without any additives.

    • Equilibrate the column for at least 10 column volumes.

    • Inject the sample and record the chromatogram. Observe the peak shape and retention time. This will serve as your baseline for comparison.

  • Adjust Mobile Phase pH (Primary Strategy):

    • Prepare the aqueous portion of your mobile phase (e.g., 500 mL of HPLC water).

    • Add 0.1% formic acid by volume (0.5 mL of formic acid to 500 mL of water). This will bring the pH to approximately 2.7.

    • Prepare the final mobile phase by mixing the acidified aqueous portion with the organic solvent (e.g., 50:50 Acetonitrile:[Water + 0.1% Formic Acid]).

    • Thoroughly degas the new mobile phase.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes to ensure the pH on the column surface is stable.

    • Inject the sample and evaluate the peak shape. Tailing should be significantly reduced.

  • Optimize Organic Modifier and Gradient (If Necessary):

    • If the peak shape is good but retention time needs adjustment, modify the ratio of the organic solvent.

    • Increase the percentage of acetonitrile/methanol to decrease retention time.

    • Decrease the percentage of organic solvent to increase retention time.

  • Column Washing Protocol (If Contamination is Suspected):

    • If peak shape degrades over time or backpressure increases, column contamination may be the cause.[1]

    • Disconnect the column from the detector.

    • Flush the column in the reverse direction with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a C18 column is:

      • Mobile phase without buffer (to remove salts) - 20 column volumes.

      • 100% Water - 20 column volumes.

      • Isopropanol - 20 column volumes.

      • Hexane (optional, for very non-polar contaminants) - 20 column volumes.

      • Isopropanol - 20 column volumes.

      • 100% Acetonitrile or Methanol - 20 column volumes.

      • Re-equilibrate with the initial mobile phase in the forward direction.

References

Catalyst selection and optimization for the asymmetric hydrogenation of imines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric hydrogenation of imines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation is resulting in low enantioselectivity. What are the potential causes and how can I improve it?

A1: Low enantioselectivity is a common challenge and can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst-Substrate Mismatch: The chiral ligand is the primary source of stereochemical induction. A ligand that is highly effective for one class of imines may not be suitable for another. For instance, sterically hindered N-aryl imines have shown high enantioselectivity with iridium complexes bearing phosphine-phosphoramidite ligands.[1] The electronic and steric properties of both the imine substrate and the catalyst's chiral ligand must be well-matched.

  • Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state of the reaction, thereby affecting enantioselectivity. A screening of different solvents is often necessary. For example, in the asymmetric hydrogenation of quinoline derivatives with chiral cationic ruthenium complexes, short-chain oligo(ethylene glycols) (OEGs) were effective, while the reaction failed in polyethylene glycols (PEGs) or long-chain OEGs.[2]

  • Additives: The presence of additives can dramatically enhance enantioselectivity. For the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline, the addition of HBr was found to be essential for achieving high enantioselectivity.[2] Similarly, Brønsted acids can act as activators in palladium-catalyzed hydrogenations.[1]

  • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be catalyst-dependent. It is a parameter that should be optimized for your specific system.

Q2: I am observing low or no conversion in my reaction. What steps should I take?

A2: Poor conversion can be frustrating. Consider the following troubleshooting points:

  • Catalyst Activation and Deactivation: Ensure your catalyst is properly activated. Some precatalysts require an activation step. Catalyst deactivation is another major cause of low conversion. This can be due to impurities in the substrate or solvent, or inherent instability of the catalyst under the reaction conditions.[3][4] The product amine, especially N-alkyl amines, can also cause catalyst deactivation due to their high basicity and nucleophilicity.[1]

  • Catalyst Loading: While a higher catalyst loading can increase conversion, it's not always the most efficient solution. Start with the recommended catalyst loading and optimize from there. In some cases, a lower catalyst loading at higher pressures can provide high turnover numbers.[2]

  • Hydrogen Pressure and Purity: Ensure the hydrogen pressure is adequate and that the hydrogen gas is of high purity. Impurities can poison the catalyst.

  • Solvent Choice: The choice of solvent can impact catalyst solubility and activity. Coordinating solvents like THF can sometimes deactivate the catalytic system, leading to decreased conversion.[5]

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over time to determine the optimal reaction duration.

Q3: How do I select the appropriate catalyst for my imine substrate?

A3: Catalyst selection is crucial for a successful asymmetric hydrogenation. Here is a general guide:

  • Substrate Class: Different catalyst systems are often optimized for specific classes of imines.

    • N-Aryl Imines: Iridium complexes with chiral phosphine-oxazoline or phosphine-phosphoramidite ligands are widely used and have shown high activity and enantioselectivity.[1][6]

    • Cyclic Imines: Cationic Ruthenium and Rhodium diamine catalysts have been successfully applied to the asymmetric hydrogenation of various cyclic imines, including 3,4-dihydroisoquinolines.[2][7]

    • N-Sulfonylimines: Palladium catalysts, for example with TangPhos as the ligand, have been effective for the hydrogenation of N-sulfonyl imines.[1][2]

    • Dialkyl Imines: These are challenging substrates due to the small steric and electronic differences between the two alkyl groups. Chiral iridium catalysts with spiro phosphine-amine-phosphine ligands have been developed for this purpose.[8]

  • Literature Precedent: Search for literature reports on the asymmetric hydrogenation of imines similar to your substrate. This can provide a good starting point for catalyst selection and reaction conditions.

  • Catalyst Screening: If a suitable precedent is not available, a screening of a small library of catalysts with varying metals (e.g., Iridium, Rhodium, Ruthenium) and chiral ligands is the most effective approach.

Troubleshooting Guides

Guide 1: Low Enantioselectivity
Symptom Possible Cause Suggested Action
Low ee% (< 50%)Inappropriate catalyst-substrate pairing.Screen a diverse set of chiral ligands. Consider catalysts known to be effective for your imine class (e.g., Ir-PHOX for N-aryl imines).[1][6]
Moderate ee% (50-80%)Suboptimal reaction conditions.Optimize reaction temperature (usually lower is better). Screen different solvents.[2] Evaluate the effect of additives (e.g., acids, bases).[2][9][10]
Inconsistent ee%Impurities in substrate or solvent.Purify the imine substrate and use high-purity, degassed solvents.
Guide 2: Low Conversion
Symptom Possible Cause Suggested Action
Reaction stalls after initial conversionCatalyst deactivation.Ensure anaerobic and anhydrous conditions. Purify substrate and solvent to remove potential catalyst poisons. Consider a more robust catalyst.[3][4]
No reactionImproper catalyst activation.Review the catalyst activation procedure. Ensure any required additives (e.g., base) are present.
Slow reactionInsufficient catalyst loading or hydrogen pressure.Incrementally increase catalyst loading. Optimize hydrogen pressure.
Poor catalyst solubility.Screen for a solvent in which the catalyst is more soluble.

Quantitative Data Summary

Table 1: Influence of Solvent on Asymmetric Transfer Hydrogenation of a Cyclic Imine

SolventConversion (%)Enantiomeric Excess (ee, %)Reaction Time (min)
H₂O-MeOH (1:1)989520
H₂O-Propanol93-9591-9230
H₂O-Butanol93-9591-9230
H₂O-Isopropanol93-9591-9230
H₂O-DMF88-9584-9330
H₂O-DMSO88-9584-9330
H₂O-NMP88-9584-9330
H₂O-THF259230

Data adapted from a study on the asymmetric transfer hydrogenation of a cyclic imine using a Rh-TsDPEN catalyst system.[5]

Table 2: Effect of Additives on the Asymmetric Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

Catalyst SystemAdditiveConversion (%)Enantiomeric Excess (ee, %)
Ir-Josiphos LigandNoneLowModerate
Ir-Josiphos LigandHBr>99up to 99

Data synthesized from findings indicating the crucial role of HBr for high reactivity and enantioselectivity.[2]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of an N-Aryl Imine:

  • Preparation: In a glovebox, a reaction vial is charged with the chiral catalyst (e.g., an Iridium-phosphine complex, 0.5-2 mol%) and the imine substrate (1.0 equiv).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dichloromethane) is added.

  • Additive Addition (if applicable): Any required additive (e.g., a base like KOtBu or an acid) is added at this stage.

  • Reaction Setup: The vial is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure (e.g., 4-50 bar).

  • Reaction Execution: The reaction is stirred at the desired temperature for the specified time.

  • Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Catalyst_Selection_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_action Action cluster_optimization Optimization cluster_end End Start Define Imine Substrate Substrate_Class Identify Substrate Class (N-Aryl, N-Alkyl, Cyclic, etc.) Start->Substrate_Class Literature_Search Conduct Literature Search for Similar Substrates Substrate_Class->Literature_Search Precedent_Found Precedent Found? Literature_Search->Precedent_Found Select_Catalyst Select Catalyst System Based on Literature Precedent_Found->Select_Catalyst Yes Screen_Catalysts Screen Catalyst Library (Ir, Rh, Ru with various ligands) Precedent_Found->Screen_Catalysts No Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Pressure, Additives) Select_Catalyst->Optimize_Conditions Screen_Catalysts->Optimize_Conditions Final_Protocol Final Protocol Optimize_Conditions->Final_Protocol

Caption: A workflow for rational catalyst selection in asymmetric imine hydrogenation.

Troubleshooting_Logic Start Experiment Performed Problem Unsatisfactory Result? Start->Problem Low_ee Low Enantioselectivity Problem->Low_ee Yes, poor selectivity Low_Conversion Low Conversion Problem->Low_Conversion Yes, poor yield Success Successful Outcome Problem->Success No Optimize_Conditions Optimize Conditions (Temp, Solvent, Additives) Low_ee->Optimize_Conditions Check_Purity Check Substrate/ Solvent Purity Low_Conversion->Check_Purity Change_Ligand Change Chiral Ligand/ Catalyst System Optimize_Conditions->Change_Ligand Still low Optimize_Conditions->Success Improved Change_Ligand->Success Check_Activation Verify Catalyst Activation Check_Purity->Check_Activation Optimize_Loading Optimize Catalyst Loading/ Hydrogen Pressure Check_Activation->Optimize_Loading Optimize_Loading->Success

Caption: A decision tree for troubleshooting common issues in asymmetric imine hydrogenation.

References

Methods for removing the chiral auxiliary after asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of chiral auxiliaries after asymmetric synthesis.

General FAQs & Troubleshooting

This section addresses common issues applicable to the cleavage of various chiral auxiliaries.

Q1: My chiral auxiliary cleavage is incomplete. What are the common causes and solutions?

A1: Incomplete cleavage is a frequent issue that can often be resolved by systematically evaluating your reaction parameters.

  • Verify Reagent Quality and Stoichiometry: Ensure all reagents, especially the cleaving agent, are fresh and pure. For many reactions, such as the LiOH/H₂O₂ cleavage of Evans auxiliaries, using a sufficient stoichiometric excess of the cleaving reagent is critical to drive the reaction to completion[1].

  • Optimize Reaction Conditions: Some substrates, particularly those with significant steric hindrance, may require more forcing conditions. Consider gradually increasing the reaction temperature or extending the reaction time while carefully monitoring for side product formation or epimerization[1][2].

  • Monitor the Reaction: Use appropriate analytical methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting material[1].

  • Consider Alternative Methods: If optimizing the current protocol fails, a different cleavage strategy may be necessary. For instance, if a basic hydrolysis is ineffective, an acidic or reductive cleavage could be a more suitable alternative[1].

A decision workflow for troubleshooting incomplete chiral auxiliary cleavage.
Q2: How can I prevent epimerization or racemization of my product during auxiliary removal?

A2: Preserving the stereochemical integrity of your product is the primary goal. Epimerization, the loss of stereochemistry at a single chiral center (often the α-carbon to a carbonyl), is a significant risk under harsh conditions[3].

  • Control Temperature: Perform the cleavage at the lowest effective temperature. For many standard procedures, such as LiOH/H₂O₂ cleavage, reactions are run at 0 °C to maintain stereochemical integrity[1].

  • Choose Mild Reagents: Select cleavage methods known to be mild. Reductive cleavages are often gentler than harsh acidic or basic hydrolytic methods[1].

  • Limit Base/Acid Strength and Stoichiometry: Use the weakest acid or base that is effective for the transformation and use the minimum required amount[1]. For peptide couplings, sterically hindered or weaker bases like N-methylmorpholine (NMM) are preferred over stronger bases like triethylamine (TEA) to reduce racemization[4].

  • Use Buffered Workups: During the workup phase, use buffered solutions like saturated aqueous ammonium chloride instead of strong acids or bases to quench the reaction[2][5].

  • Be Cautious During Purification: Silica gel for column chromatography can be acidic and may cause epimerization of sensitive compounds. This can be mitigated by neutralizing the silica with a base, such as triethylamine, mixed into the eluent[2][5].

Q3: What are the best practices for product purification and auxiliary recovery?

A3: Efficient purification is crucial for isolating the target molecule and for the economic viability of the synthesis, as many auxiliaries are valuable and can be recycled[1].

  • Separate Diastereomers First: One of the main advantages of using a chiral auxiliary is that the reaction products are diastereomers. These can often be separated using standard techniques like column chromatography or crystallization before the auxiliary is removed. This is frequently easier than separating enantiomers after cleavage[1][6].

  • Liquid-Liquid Extraction: The workup typically involves an extraction to separate the desired product from the cleaved auxiliary. For example, after hydrolytic cleavage to a carboxylic acid, the auxiliary can be removed by extraction with an organic solvent, after which the aqueous layer is acidified to allow for the extraction of the final product[1].

  • Chromatography and Crystallization: Silica gel column chromatography is a standard method for purifying the final product[1]. If the product is a solid, crystallization can be a highly effective purification technique that may also enhance enantiomeric purity[1].

Focus: Evans' Oxazolidinone Auxiliaries

Oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most reliable and widely used for stereoselective reactions like alkylations and aldol additions[6][7]. The final, critical step is the efficient removal of the auxiliary[8].

Evans' Auxiliaries: FAQs
Q4: What are the primary methods for cleaving N-acyl oxazolidinone auxiliaries?

A4: The choice of cleavage method is determined by the desired functional group in the final product. The N-acyl bond can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or esters[8].

Cleavage methods for Evans' auxiliaries and resulting products.
Q5: Why is the combination of Lithium Hydroxide (LiOH) and Hydrogen Peroxide (H₂O₂) used for hydrolysis?

A5: This combination generates the lithium hydroperoxide (LiOOH) nucleophile in situ[9]. LiOOH selectively attacks the exocyclic (acyl) carbonyl group to release the carboxylic acid and leave the auxiliary intact for recovery[10][11]. Using LiOH alone can lead to undesired cleavage of the endocyclic (carbamate) carbonyl, which destroys the auxiliary[10][11][12].

Q6: Are there any safety concerns with the LiOH/H₂O₂ cleavage method?

A6: Yes. A significant and often overlooked hazard is the evolution of oxygen gas. The reaction initially forms a peracid intermediate, which can be reduced by excess hydrogen peroxide in the mixture, releasing a stoichiometric amount of oxygen[9]. This can create a hazardous oxygen-rich atmosphere above a flammable organic solvent (like THF), posing a significant risk, especially at a large scale[9]. Careful monitoring and ensuring proper vessel inerting and venting are crucial.

Data Presentation: Evans' Auxiliary Cleavage Methods
Target Functional GroupReagentsTypical ConditionsNotes
Carboxylic Acid LiOH, H₂O₂THF/H₂O (e.g., 4:1), 0 °CMost common method. Auxiliary is recovered intact. Releases O₂ gas[8][9][11].
Primary Alcohol LiBH₄ or LiAlH₄THF or Et₂O, 0 °C to RTPotent reducing agents; chemoselectivity can be an issue with other reducible groups[8].
Aldehyde DIBAL-H or LiAlH(OtBu)₃Toluene or THF, -78 °CRequires careful temperature control to prevent over-reduction to the alcohol[8].
Ester NaOMe, Mg(OMe)₂, or Ti(OiPr)₄Corresponding alcohol (e.g., MeOH)A mild method for generating esters directly. Often referred to as transesterification[8].
Experimental Protocol: Hydrolytic Cleavage of N-Acyl Oxazolidinone

This protocol describes the conversion of an N-acyl oxazolidinone to the corresponding chiral carboxylic acid using lithium hydroxide and hydrogen peroxide[1][11][13].

Materials:

  • N-acyl oxazolidinone substrate (1.0 equiv)

  • Tetrahydrofuran (THF), analytical grade

  • Water, deionized

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (~4-5 equiv)

  • Lithium hydroxide (LiOH), aqueous solution (e.g., 0.8 M) (~2-3 equiv)

  • Sodium sulfite (Na₂SO₃), aqueous solution (e.g., 1 M)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a mixture of THF and water (typically 3:1 or 4:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring at 0 °C, add the 30% aqueous H₂O₂ solution (~4-5 equiv) dropwise. Follow this with the dropwise addition of the aqueous LiOH solution (~2-3 equiv).

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the disappearance of the starting material by TLC (typically complete in 1-4 hours)[1].

  • Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite until the bubbling (oxygen evolution) ceases[1][11].

  • Workup - Auxiliary Removal: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and extract several times with an organic solvent (e.g., ethyl acetate) to remove the recovered chiral auxiliary[1].

  • Workup - Product Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify it to a pH of ~2-3 with 1 M HCl. Extract the desired carboxylic acid product several times with an organic solvent (e.g., ethyl acetate)[1].

  • Drying and Concentration: Combine the organic layers containing the product, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the product as necessary by column chromatography or crystallization. The recovered auxiliary can also be purified for reuse.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)- and (S)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

This guide provides a comparative overview of the known biological significance of the enantiomers (R)- and (S)-1-(3-fluorophenyl)ethanamine. While direct comparative studies on the intrinsic biological activity of these enantiomers are not extensively available in public literature, this document summarizes their established roles in medicinal chemistry and proposes a detailed experimental framework for a head-to-head comparison of their potential pharmacological activities, particularly at the Trace Amine-Associated Receptor 1 (TAAR1).

Introduction

(R)- and (S)-1-(3-fluorophenyl)ethanamine are chiral primary amines that serve as valuable building blocks in the synthesis of pharmaceuticals. The stereochemistry of these molecules is often critical for the efficacy and selectivity of the final active pharmaceutical ingredient (API). The (S)-enantiomer is frequently utilized as a chiral intermediate in the synthesis of various central nervous system (CNS) targeting medications, including antidepressants and antipsychotics.[1][2] Its enantiomeric purity is considered vital for the optimal biological activity of the resulting drug candidates.[1] Conversely, the (R)-enantiomer has been employed in the development of compounds with anticonvulsant properties.[3] This differential application suggests that the two enantiomers may possess distinct pharmacological profiles.

Given their structural similarity to endogenous trace amines like β-phenylethylamine, it is hypothesized that (R)- and (S)-1-(3-fluorophenyl)ethanamine may exert direct biological effects by interacting with Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor known to be a key regulator of monoaminergic neurotransmission.[4][5]

Comparative Data Summary

Direct, quantitative comparisons of the biological activity of (R)- and (S)-1-(3-fluorophenyl)ethanamine are not readily found in the reviewed literature. The primary role of these compounds is as chiral synthons.[3] To address this gap, this guide proposes a set of experiments to determine and compare their activity at TAAR1. The following table is presented as a template for summarizing the data that would be generated from such a study.

Table 1: Proposed Comparative Biological Activity at Human TAAR1

Parameter(R)-1-(3-fluorophenyl)ethanamine(S)-1-(3-fluorophenyl)ethanamine
Binding Affinity (Ki in nM) To be determinedTo be determined
Functional Potency (EC50 in nM) To be determinedTo be determined
Efficacy (Emax as % of control) To be determinedTo be determined

Proposed Experimental Protocols

To elucidate the potential differential effects of (R)- and (S)-1-(3-fluorophenyl)ethanamine, the following experimental protocols are proposed.

TAAR1 Radioligand Binding Assay (Competition)

This assay will determine the binding affinity (Ki) of each enantiomer for the human TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-RO5166017, a known TAAR1 agonist)

  • (R)- and (S)-1-(3-fluorophenyl)ethanamine

  • Non-specific binding control (e.g., a high concentration of a known TAAR1 agonist)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-hTAAR1 cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds ((R)- or (S)-1-(3-fluorophenyl)ethanamine).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

TAAR1 cAMP Functional Assay

This assay will determine the functional potency (EC50) and efficacy (Emax) of each enantiomer as either an agonist or antagonist at the human TAAR1 receptor. TAAR1 activation leads to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • cAMP assay kit (e.g., HTRF, BRET, or ELISA-based)

  • (R)- and (S)-1-(3-fluorophenyl)ethanamine

  • Control agonist (e.g., tyramine or a known TAAR1 agonist)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Plating: Seed the HEK293-hTAAR1 cells in 96- or 384-well plates and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers and the control agonist in assay buffer containing a phosphodiesterase inhibitor.

  • Cell Stimulation: Replace the cell culture medium with the compound dilutions and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response observed). To test for antagonist activity, cells would be pre-incubated with the test compounds before the addition of a known TAAR1 agonist.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the canonical signaling pathway of TAAR1.

G cluster_0 Experimental Workflow start Start: (R)- and (S)-Enantiomers binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50 and Emax) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Differential Activity data_analysis->conclusion

Caption: Proposed workflow for comparing the biological activity of the enantiomers.

G cluster_1 TAAR1 Signaling Pathway ligand TAAR1 Agonist ((R)- or (S)-Enantiomer) taar1 TAAR1 Receptor ligand->taar1 Binds g_protein Gs Protein taar1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Canonical Gs-coupled signaling pathway of the TAAR1 receptor.

Conclusion

While (R)- and (S)-1-(3-fluorophenyl)ethanamine are established as important chiral building blocks in drug discovery, their own biological activities have not been well characterized. The differential use of these enantiomers in the synthesis of neurologically active compounds suggests they may possess unique pharmacological profiles. The proposed experimental plan focusing on the Trace Amine-Associated Receptor 1 provides a clear path forward for elucidating and comparing their intrinsic biological activities. The resulting data would be invaluable for researchers in neuroscience and medicinal chemistry, potentially opening new avenues for the therapeutic application of these compounds.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (R)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of a specific enantiomer like (R)-1-(3-fluorophenyl)ethanamine is critical. This is due to the often significant differences in pharmacological and toxicological profiles between enantiomers.[1] This guide provides an objective comparison of validated analytical methods for the quantification of this compound, complete with supporting experimental data and detailed methodologies.

The selection of an appropriate analytical technique is contingent upon various factors, including the properties of the amine, the required sensitivity, desired analysis speed, and the available instrumentation.[1] The primary analytical challenge lies in the effective separation of the (R)- and (S)-enantiomers, which is most commonly achieved using chromatographic techniques that employ a chiral environment.[1]

Overview of Principal Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and well-established technique for chiral analysis, often considered the gold standard.[1][2][3] Its widespread use is supported by the commercial availability of a diverse range of chiral stationary phases (CSPs).[1][4] Supercritical Fluid Chromatography (SFC) has gained prominence as a "green" and efficient alternative to HPLC, utilizing supercritical carbon dioxide as the main component of the mobile phase.[1] Gas Chromatography (GC) is another powerful technique, particularly for volatile compounds or those that can be readily derivatized to increase their volatility.

Parameter High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.Differential partitioning between a gaseous mobile phase and a chiral stationary phase.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose, amylose derivatives), protein-based, macrocyclic glycopeptides.[1][5]Similar to HPLC, with polysaccharide-based CSPs being common.Cyclodextrin-based capillary columns are frequently used.[5]
Mobile Phase Normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water), or polar organic modes.[1]Supercritical CO2 with polar modifiers (e.g., methanol).[1]Inert gas (e.g., helium, nitrogen, hydrogen).
Derivatization Often not required, but can be used to enhance detection.[1][4]Generally not required.Often required to improve volatility and thermal stability of the amine.
Analysis Time Typically longer than SFC and GC.Faster analysis times and rapid column equilibration.[1]Generally fast analysis times.
Solvent Consumption Can be high, especially for normal-phase methods.Significantly lower organic solvent consumption.[1]Minimal solvent usage.
Detection UV, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS).UV, DAD, MS.Flame Ionization Detector (FID), Mass Spectrometry (MS).
Method Validation Parameters

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] The process should adhere to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The analyte peak should be well-resolved from other peaks (e.g., the other enantiomer, impurities, degradation products).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]Defined by the linearity study.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]Typically 98-102% recovery for drug substance.
Precision (Repeatability & Intermediate Precision) The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]Signal-to-noise ratio of 3:1.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[4]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results with minor variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC, SFC, and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a normal-phase HPLC method for the enantiomeric separation of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H).

  • Mobile Phase: A mixture of hexane and a polar organic solvent like ethanol or isopropanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is Hexane:Ethanol (90:10, v/v) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of the racemic 1-(3-fluorophenyl)ethanamine in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a specific stock solution of this compound for peak identification.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

3. Method Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation Prep_Standards Prepare Standard Solutions System_Suitability System Suitability Test Prep_Standards->System_Suitability Prep_Samples Prepare Sample Solutions Prep_Samples->System_Suitability Specificity Specificity & Peak Identification System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness Study LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: HPLC method validation workflow.

Supercritical Fluid Chromatography (SFC) Method

SFC offers a faster and more environmentally friendly approach for chiral separations.

1. Instrumentation and Chromatographic Conditions:

  • SFC System: An analytical SFC system with a back-pressure regulator, pump for the supercritical fluid and modifier, autosampler, column oven, and a DAD detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP suitable for SFC (e.g., CHIRALPAK® AD-3 or similar).

  • Mobile Phase: Supercritical CO₂ and a polar modifier such as methanol. A typical gradient might start with 5% methanol and increase to 40% over a few minutes. An amine additive (e.g., 0.1% diethylamine) in the modifier can improve peak shape.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.[1]

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Dissolve the racemic and enantiomerically pure samples in the modifier solvent (e.g., methanol) to prepare stock solutions.

  • Prepare working standards by diluting the stock solutions with the modifier.

3. Experimental Workflow:

SFC_Workflow cluster_prep Sample Preparation cluster_instrument SFC System cluster_analysis Data Acquisition & Analysis Dissolve_Sample Dissolve Sample in Modifier Prepare_Standards Prepare Working Standards Dissolve_Sample->Prepare_Standards Autosampler Autosampler Prepare_Standards->Autosampler CO2_Supply Supercritical CO₂ Supply Modifier_Pump Modifier Pump CO2_Supply->Modifier_Pump Modifier_Pump->Autosampler Chiral_Column Chiral Column Autosampler->Chiral_Column Detector DAD Detector Chiral_Column->Detector BPR Back-Pressure Regulator Detector->BPR Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: SFC experimental workflow.

Gas Chromatography (GC) Method with Derivatization

For GC analysis of amines, derivatization is often necessary to improve volatility and chromatographic performance.

1. Derivatization Protocol:

  • Derivatizing Agent: A common choice is a chiral derivatizing agent to form diastereomers, or an achiral agent if a chiral GC column is used. For this example, we will use an achiral derivatizing agent like trifluoroacetic anhydride (TFAA).

  • Procedure:

    • Accurately weigh about 1 mg of the amine sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of TFAA.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC analysis.

2. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

3. Logical Relationship for Method Selection:

Method_Selection_Logic Start Start: Need to Quantify This compound Check_Volatility Is the analyte volatile or easily derivatized? Start->Check_Volatility Check_Speed_Solvent Is high speed & low solvent consumption a priority? Check_Volatility->Check_Speed_Solvent No Use_GC Consider GC Method Check_Volatility->Use_GC Yes Check_Established_Method Is a well-established and versatile method preferred? Check_Speed_Solvent->Check_Established_Method No Use_SFC Consider SFC Method Check_Speed_Solvent->Use_SFC Yes Use_HPLC Consider HPLC Method Check_Established_Method->Use_HPLC Yes

Caption: Logical flow for analytical method selection.

References

Comparative study of different synthetic routes to (R)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of (R)-1-(3-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral building block of significant interest in the pharmaceutical industry due to its prevalence in the structure of various active pharmaceutical ingredients (APIs). The stereochemistry of this amine is crucial for its biological activity, necessitating synthetic methods that can produce the (R)-enantiomer with high purity. This guide provides a comparative analysis of three primary synthetic routes to this compound: enzymatic synthesis, asymmetric reductive amination, and chiral resolution. The performance of each method is evaluated based on experimental data for yield, enantiomeric excess (ee), and reaction conditions.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic strategies, providing a clear comparison of their efficacy.

Synthetic Route Starting Material Key Reagents/Catalyst Yield (%) Enantiomeric Excess (ee%) Reaction Time (h) Temperature (°C)
Enzymatic Synthesis 3-FluoroacetophenoneReductive Aminase (RedAm) / Transaminase (ATA), Amine Donor, NADPH/PLP~44-90%>96%20-2430-37
Asymmetric Reductive Amination 3-Fluoroacetophenone[((R)-tol-binap)RuCl₂], Ammonium Formate~74-93%~89-98%20-2460
Chiral Resolution (±)-1-(3-fluorophenyl)ethanamine(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)<50% (theoretical max)>99% (after recrystallization)24-48Room Temp.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for structurally similar compounds and can be adapted for the synthesis of this compound.

Enzymatic Synthesis via Reductive Amination

This method utilizes a reductive aminase (RedAm) or a transaminase (ATA) to asymmetrically convert 3-fluoroacetophenone into the desired (R)-amine.

Protocol:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).

  • Reagent Addition: To the buffer, add 3-fluoroacetophenone (10 mM), a suitable amine donor (e.g., isopropylamine or ammonia, 500 mM), the cofactor (0.5 mM PLP for transaminases or 0.05 mM NADP+ for reductive aminases), and the respective enzyme (e.g., a whole-cell biocatalyst or purified enzyme). A co-solvent such as DMSO (up to 25% v/v) can be added to improve substrate solubility and enzyme activity.[1]

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation for 20-24 hours.[2]

  • Work-up and Purification: After the reaction, the mixture is basified and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography to yield the pure this compound.[2]

Asymmetric Reductive Amination

This chemical approach employs a chiral catalyst to achieve the enantioselective reductive amination of 3-fluoroacetophenone.

Protocol:

  • Catalyst Preparation: In an inert atmosphere, a solution of the chiral catalyst, such as [((R)-tol-binap)RuCl₂], is prepared in a suitable solvent like methanol.

  • Reaction Mixture: To the catalyst solution, add 3-fluoroacetophenone and ammonium formate.[3]

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for 20-24 hours.[3]

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic. The amine product is then extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting amine can be further purified by distillation or chromatography. The product may be a mixture of the free amine and the N-formylated amine, which can be hydrolyzed to the free amine.[3]

Chiral Resolution of Racemic Amine

This classical method separates the enantiomers of a pre-synthesized racemic mixture of 1-(3-fluorophenyl)ethanamine.

Protocol:

  • Diastereomeric Salt Formation: Dissolve racemic 1-(3-fluorophenyl)ethanamine and an equimolar amount of a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA), in a suitable solvent (e.g., methanol or ethanol) with gentle heating.[4][5]

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the salt of the (R)-amine with (+)-DPTTA, will preferentially crystallize out of the solution. The crystallization process can be allowed to proceed for 24-48 hours to maximize the yield of the crystals.[5]

  • Isolation of Diastereomeric Salt: The crystals are collected by filtration and washed with a small amount of the cold solvent. The enantiomeric purity of the amine in the salt can be improved by recrystallization.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine. The amine is then extracted into an organic solvent, and the solvent is evaporated to yield the enantiomerically enriched this compound.[4]

Mandatory Visualization

The following diagrams illustrate the logical flow of the compared synthetic strategies.

Synthetic_Routes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Final Product start_ketone 3-Fluoroacetophenone enzymatic Enzymatic Synthesis (Reductive Aminase) start_ketone->enzymatic asymmetric Asymmetric Reductive Amination start_ketone->asymmetric start_racemate (±)-1-(3-fluorophenyl)ethanamine resolution Chiral Resolution start_racemate->resolution product This compound enzymatic->product asymmetric->product resolution->product

Caption: Overview of the synthetic pathways to this compound.

Experimental_Workflow cluster_enzymatic Enzymatic Synthesis cluster_asymmetric Asymmetric Reductive Amination cluster_resolution Chiral Resolution e1 Reaction Setup (Buffer, Substrate, Enzyme) e2 Incubation (37°C, 20-24h) e1->e2 e3 Work-up & Purification e2->e3 a1 Reaction Setup (Catalyst, Substrate, H-source) a2 Heating (60°C, 20-24h) a1->a2 a3 Work-up & Purification a2->a3 r1 Diastereomeric Salt Formation r2 Fractional Crystallization r1->r2 r3 Isolation of Salt r2->r3 r4 Liberation of Free Amine r3->r4

Caption: Step-by-step workflow for each synthetic method.

References

Determining the Enantiomeric Excess of (R)-1-(3-fluorophenyl)ethanamine: A Comparative Guide to NMR Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for determining the enantiomeric excess of chiral amines, with a specific focus on (R)-1-(3-fluorophenyl)ethanamine. Due to a lack of publicly available, specific experimental data for 1-(3-fluorophenyl)ethanamine, this guide will utilize data from its close structural analog, 1-phenylethanamine, to illustrate the practical application and comparative performance of these techniques. The principles and protocols described are directly applicable to the analysis of this compound.

The primary NMR-based methods for determining enantiomeric excess involve the use of chiral resolving agents to induce a chemical shift difference between the enantiomers. This is achieved through two main approaches:

  • Chiral Derivatizing Agents (CDAs): These agents react with the chiral analyte to form a covalent bond, creating a pair of diastereomers which have distinct NMR spectra.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte, leading to observable differences in the NMR chemical shifts of the enantiomers.

This guide will compare the use of a common CDA, α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), and a widely used CSA, (R)-(-)-Mandelic acid, for the ee determination of chiral amines by ¹H and ¹⁹F NMR spectroscopy. Furthermore, a comparison with alternative analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will be provided.

Comparison of Analytical Methods

The choice of method for determining enantiomeric excess depends on various factors including the nature of the analyte, the required accuracy, available instrumentation, and sample throughput. The following table summarizes the key performance characteristics of the discussed methods for the analysis of a chiral amine analogous to 1-(3-fluorophenyl)ethanamine.

Feature¹H NMR with Mosher's Acid (CDA)¹H NMR with (R)-(-)-Mandelic Acid (CSA)Chiral HPLCChiral GC
Principle Formation of stable diastereomeric amides.Formation of transient diastereomeric salts.Differential partitioning between a chiral stationary phase and a mobile phase.Differential partitioning between a chiral stationary phase and a carrier gas.
Sample Prep. Derivatization reaction required.Simple mixing of analyte and CSA.Dissolution in mobile phase.Derivatization often required to improve volatility and peak shape.
Analysis Time Longer (includes reaction time).Rapid (after sample prep).Moderate (typically 10-30 min).Rapid (typically < 15 min).
Sensitivity Moderate.Moderate.High.Very High.
Quantitation Integration of well-resolved signals.Integration of well-resolved signals.Peak area integration.Peak area integration.
Advantages Large chemical shift differences often observed. Can be used for absolute configuration determination.Simple and fast. Non-destructive (in principle).High accuracy and precision. Well-established methods.High resolution and speed.
Disadvantages Derivatization may not be quantitative and can be subject to kinetic resolution. Reagent purity is critical.Smaller chemical shift differences. Matrix effects can be significant.Requires a specific chiral column. Method development can be time-consuming.Derivatization can be complex. Analyte must be volatile.

Experimental Data for Analogous Compound: 1-Phenylethanamine

The following tables present representative experimental data for the determination of the enantiomeric excess of 1-phenylethanamine using NMR spectroscopy with chiral resolving agents, and typical conditions for chiral HPLC and GC analysis.

NMR Data (¹H and ¹⁹F)

Table 1: ¹H NMR Data for Diastereomeric Amides of 1-Phenylethanamine with (R)-Mosher's Acid

ProtonDiastereomer 1 (R,R) δ (ppm)Diastereomer 2 (S,R) δ (ppm)Δδ (ppm)
CH-NH5.15 (quintet)5.05 (quintet)0.10
CH₃1.45 (d)1.55 (d)-0.10
OCH₃3.50 (s)3.55 (s)-0.05

Note: Data is hypothetical and for illustrative purposes. Actual chemical shifts may vary based on solvent and concentration.

Table 2: ¹⁹F NMR Data for Diastereomeric Amides of 1-(3-Fluorophenyl)ethanamine with (R)-Mosher's Acid (Hypothetical)

Fluorine NucleusDiastereomer 1 (R,R) δ (ppm)Diastereomer 2 (S,R) δ (ppm)Δδ (ppm)
Ar-F-113.50-113.650.15
CF₃ (Mosher's)-71.80-71.900.10

Note: This data is hypothetical to illustrate the expected separation in the ¹⁹F NMR spectrum. The large chemical shift dispersion of ¹⁹F NMR can lead to excellent resolution of diastereomeric signals.

Chromatographic Data

Table 3: Chiral HPLC and GC Conditions for the Separation of 1-Phenylethanamine Enantiomers

MethodColumnMobile Phase / Carrier GasFlow Rate / Temp. ProgramRetention Times (min)
Chiral HPLC Chiralcel OD-HHexane/Isopropanol/Diethylamine (90:10:0.1)1.0 mL/min(R)-enantiomer: 8.5, (S)-enantiomer: 9.8
Chiral GC Chiraldex G-TAHelium120°C (isothermal)(R)-N-TFA derivative: 10.2, (S)-N-TFA derivative: 10.8

Note: Conditions are representative and may require optimization for 1-(3-fluorophenyl)ethanamine.

Experimental Protocols

¹H NMR Analysis using (R)-Mosher's Acid (CDA)
  • Derivatization: In a clean, dry NMR tube, dissolve approximately 5 mg of racemic or enantioenriched 1-(3-fluorophenyl)ethanamine in 0.7 mL of anhydrous CDCl₃.

  • Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cap the NMR tube and gently swirl to mix. Allow the reaction to proceed at room temperature for 30 minutes, or until completion as monitored by TLC.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify well-resolved signals corresponding to the two diastereomers (e.g., the methine proton or the methyl group of the amine). Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting amine.

¹⁹F NMR Analysis using (R)-Mosher's Acid (CDA)
  • Follow the derivatization procedure as described for the ¹H NMR analysis.

  • NMR Acquisition: Acquire a high-resolution ¹⁹F NMR spectrum.

  • Data Analysis: Identify the signals corresponding to the fluorine on the phenyl ring of the amine and/or the trifluoromethyl group of the Mosher's acid moiety for each diastereomer. The baseline separation of these signals allows for accurate integration and determination of the enantiomeric excess.

¹H NMR Analysis using (R)-(-)-Mandelic Acid (CSA)
  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of racemic or enantioenriched 1-(3-fluorophenyl)ethanamine in 0.7 mL of CDCl₃.

  • Add 1.0 to 2.0 equivalents of (R)-(-)-Mandelic acid.

  • Cap the NMR tube and shake gently to ensure complete dissolution and complex formation.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Observe the splitting of signals for the protons of the amine (e.g., the methine proton or the methyl group) into two sets of peaks corresponding to the diastereomeric salt complexes. Integrate the corresponding signals to determine the enantiomeric ratio.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the NMR-based determination of enantiomeric excess.

CDA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte 1-(3-fluorophenyl)ethanamine Mix Mix in NMR Tube Analyte->Mix CDA (R)-Mosher's Acid Chloride CDA->Mix Solvent Anhydrous CDCl3 Solvent->Mix React React at RT Mix->React NMR Acquire 1H or 19F NMR Spectrum React->NMR Integrate Integrate Diastereomeric Signals NMR->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).

CSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Analyte 1-(3-fluorophenyl)ethanamine Mix Mix in NMR Tube Analyte->Mix CSA (R)-(-)-Mandelic Acid CSA->Mix Solvent CDCl3 Solvent->Mix NMR Acquire 1H NMR Spectrum Mix->NMR Integrate Integrate Diastereomeric Complex Signals NMR->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).

Conclusion

The determination of enantiomeric excess by NMR spectroscopy using chiral resolving agents is a powerful and versatile technique. For a fluorinated analyte such as this compound, the use of Mosher's acid coupled with ¹⁹F NMR analysis can provide excellent signal dispersion and accurate quantification. The use of a chiral solvating agent like (R)-(-)-Mandelic acid offers a simpler and faster alternative, although the induced chemical shift differences may be smaller. The choice between these methods will depend on the specific requirements of the analysis. For routine quality control where high throughput is required, chiral HPLC or GC may be more suitable, though they necessitate dedicated chiral columns and more extensive method development. This guide provides the foundational knowledge and comparative data to assist researchers in selecting and implementing the most appropriate method for their specific needs in the analysis of chiral amines.

A Comparative Guide to the Cross-Validation of Chiral HPLC and GC Methods for Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical quality attribute in the pharmaceutical, food, and fragrance industries, as enantiomers of a chiral compound can exhibit significantly different biological activities, toxicities, and pharmacokinetic profiles.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize individual stereoisomers in drug products.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent chromatographic techniques for this purpose, each offering distinct advantages based on the physicochemical properties of the analyte.[3]

Cross-validation of these orthogonal methods provides a high degree of confidence in the accuracy and reliability of analytical results, ensuring robust quality control.[4] This guide presents an objective comparison of chiral HPLC and GC, supported by performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in method selection and validation.

Methodology Comparison: At a Glance

The fundamental choice between chiral HPLC and GC is dictated by the analyte's properties.[3] HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[3] In contrast, GC is ideal for analytes that are volatile and thermally stable.[3] Both techniques utilize chiral stationary phases (CSPs) to achieve the separation of enantiomers.[3][5]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a CSP in a liquid mobile phase, leading to different retention times.[3]Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column with a gaseous mobile phase.[3]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[3]Volatile, thermally stable compounds (e.g., small molecules, essential oils, flavors).[3][6]
Sample Volatility Not a limiting factor.[1]Required for analysis; derivatization may be needed to increase volatility.[1][2]
Analysis Time Typically longer, in the range of 15-30 minutes.[1]Generally offers faster run times.[1]
Sensitivity Detector-dependent; can be lower compared to GC-MS.[1][4]Generally high, with low limits of detection (LOD) and quantification (LOQ), especially with a Mass Spectrometer (MS).[1][4]
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.[3]Lower, as it primarily uses gases as the mobile phase.[3]
Data Presentation: Quantitative Performance Summary

The following table summarizes typical performance data obtained during the validation of chiral HPLC and GC methods, demonstrating their capabilities for enantiomeric purity analysis. Validation of chiral purity methods should generally follow regulatory guidelines such as those from the ICH.[7][8]

Validation ParameterChiral HPLC Example (Ezetimibe)[9]Chiral GC Example (General)[3]
Linearity (r²) > 0.999> 0.99
Accuracy (Recovery %) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD %) < 2.0%< 5.0%
Resolution (Rs) > 2.0> 1.5 is considered baseline separation.[2]
LOD of Undesired Enantiomer 0.2 µg/mLAnalyte-dependent, often in the low µg/mL to ng/mL range.
LOQ of Undesired Enantiomer 0.5 µg/mLAnalyte-dependent, typically at or below 0.05% of the major enantiomer.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation, validation, and transfer of analytical procedures. The following sections provide representative protocols for the analysis of enantiomeric purity using both chiral HPLC and GC.

Protocol 1: Chiral HPLC Method for Ezetimibe

This protocol describes a normal phase HPLC method for the enantiomeric separation of Ezetimibe.[9]

  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid (84:12:4:0.1 v/v/v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.[9]

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

Protocol 2: Chiral GC Method for Volatile Alcohols

This protocol is a general example for the direct separation of volatile chiral alcohols using a cyclodextrin-based CSP.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Rt-βDEXsm (30m, 0.32mm ID, 0.25µm film thickness).[6]

  • Carrier Gas: Hydrogen or Helium.[1]

  • Flow Rate: 1.0 mL/min.

  • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 200°C at a rate of 2°C/min.[6]

  • Injector Temperature: 220°C.

  • Detector Temperature: 220°C (FID).[6]

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

Workflow and Decision Diagrams

Visualizing the experimental and logical workflows can aid in understanding the cross-validation process and selecting the appropriate primary technique.

Caption: General workflow for the cross-validation of chiral HPLC and GC methods.

MethodSelection A Is the analyte volatile & thermally stable? B Chiral GC is a suitable primary choice A->B Yes D Is derivatization to increase volatility feasible? A->D No C Chiral HPLC is the preferred method B->C Use HPLC for orthogonal validation E Consider Chiral GC as an orthogonal method D->E Yes F Use Chiral HPLC as the primary method D->F No F->E Use GC for orthogonal validation (if applicable)

References

A Comparative Analysis of (R)-1-(3-fluorophenyl)ethanamine and Other Fluorinated Phenylalkylamines in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (R)-1-(3-fluorophenyl)ethanamine and other notable fluorinated phenylalkylamines, focusing on their interactions with key neurological targets. Due to the limited availability of public domain data for this compound, this comparison relies on extensive data available for structurally related and pharmacologically significant compounds, primarily fenfluramine and its active metabolite, norfenfluramine. This guide aims to offer a valuable resource for understanding the structure-activity relationships within this class of compounds.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, in nM) of selected fluorinated phenylalkylamines for various serotonin receptors and monoamine transporters. Lower Ki values indicate higher binding affinity. Data for this compound is not available in the reviewed literature; therefore, data for the widely studied fenfluramine and its metabolite norfenfluramine are presented as primary comparators.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1D5-HT2A5-HT2B5-HT2C
This compoundData not availableData not availableData not availableData not availableData not available
Fenfluramine>10,0001,2002,700110130
d-Fenfluramine>10,0008001,50098100
l-Fenfluramine>10,0002,0005,000130200
Norfenfluramine1,500320451323
d-Norfenfluramine1,20025030915
l-Norfenfluramine2,000500802540

Table 2: Monoamine Transporter Inhibition Constants (Ki, nM)

CompoundSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)
This compoundData not availableData not availableData not available
Fenfluramine1701,400740
d-Fenfluramine1501,200650
l-Fenfluramine2502,000900
Norfenfluramine65410190
d-Norfenfluramine50350150
l-Norfenfluramine104[1]600250

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.

Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT2A)

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Membrane Preparation: Homogenates from rat cerebral cortex or cell lines (e.g., HEK293) stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Test Compounds: this compound, fenfluramine, etc.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in ice-cold assay buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with the radioligand ([3H]Ketanserin) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of a test compound to inhibit the uptake of monoamines by their respective transporters (SERT, DAT, NET).

Materials:

  • Cell Lines: HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Radiolabeled Substrates: [3H]Serotonin (for SERT), [3H]Dopamine (for DAT), and [3H]Norepinephrine (for NET).

  • Test Compounds: this compound, fenfluramine, etc.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • 96-well microplates.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Add the respective radiolabeled substrate to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at room temperature.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled substrate (IC50).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Phenylalkylamine Fluorinated Phenylalkylamine Phenylalkylamine->5HT2A_Receptor Binds to

Caption: 5-HT2A Receptor Signaling Cascade.

G Monoamine Transporter Inhibition Workflow cluster_workflow Experimental Steps Start Start Cell_Culture Culture Transporter- Expressing Cells Start->Cell_Culture Pre_incubation Pre-incubate with Test Compound Cell_Culture->Pre_incubation Uptake Add Radiolabeled Monoamine Pre_incubation->Uptake Termination Terminate Uptake & Wash Uptake->Termination Measurement Measure Radioactivity Termination->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Monoamine Transporter Assay Workflow.

G Logical Relationship of Compared Compounds Phenylalkylamines Fluorinated Phenylalkylamines Target_Compound This compound (Data Unavailable) Phenylalkylamines->Target_Compound is a Primary_Comparator Fenfluramine & Norfenfluramine (Extensive Data) Phenylalkylamines->Primary_Comparator includes Other_Analogs Other Fluorinated Analogs (Contextual Data) Phenylalkylamines->Other_Analogs includes

Caption: Relationship of Compared Compounds.

References

A Comparative Guide to the Structure-Activity Relationships of (R)-1-(3-fluorophenyl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary biological targets for this class of compounds are the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. These targets play crucial roles in regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Data Presentation: Comparative Biological Activity of Phenethylamine Analogs

The following table summarizes the in vitro biological activities of a series of phenethylamine and amphetamine analogs, highlighting the effects of substitutions on the phenyl ring and the ethylamine sidechain. This data provides insights into the structural features that govern potency and selectivity for monoamine transporters. It is important to note that these are not exclusively (R)-1-(3-fluorophenyl)ethanamine analogs but represent the closest available data to infer SAR trends.

CompoundSubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference Compound(s) for Comparison
Amphetamineα-methyl~600~70-100~20,000-40,000-
MethamphetamineN-methyl, α-methyl~600~70-100~20,000-40,000Amphetamine
4-Chloroamphetamine4-Chloro, α-methyl---Amphetamine
Cathinoneβ-keto, α-methyl---Amphetamine
Methcathinoneβ-keto, N-methyl, α-methyl---Cathinone, Methamphetamine
4-Chloromethcathinone4-Chloro, β-keto, N-methyl, α-methyl---Methcathinone

Note: Specific IC50 values for all listed compounds were not consistently available across single sources. The table reflects reported potencies and relative selectivities. For instance, para-chloro substitution generally increases potency at SERT.[1]

Key Structure-Activity Relationship Insights

The biological activity of phenethylamine analogs is significantly influenced by substitutions on both the phenyl ring and the ethylamine sidechain.

  • α-Methylation: The addition of a methyl group at the alpha position of the ethylamine sidechain, as seen in amphetamine, generally confers resistance to metabolism by monoamine oxidase, thereby increasing the bioavailability and duration of action of the compound.

  • N-Alkylation: N-methylation (e.g., methamphetamine) or N-ethylation can influence potency and selectivity at the monoamine transporters. For instance, increased N-alkyl chain length can augment relative potency at SERT.[1]

  • β-Ketonation: The presence of a ketone at the beta position (cathinones) generally results in compounds that are more polar and may have different metabolic profiles and potencies compared to their non-keto counterparts. Amphetamines are typically more potent stimulants than their β-keto analogs.[1]

  • Phenyl Ring Substitution:

    • Position: The position of a substituent on the phenyl ring is critical. For many phenethylamine derivatives, para-substitution is well-tolerated and can enhance activity, while ortho-substitution can lead to a decrease in potency due to steric hindrance.

    • Halogenation: The introduction of a halogen, such as fluorine, can significantly impact the pharmacological profile. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing binding affinity and functional activity. Para-chloro substitution has been shown to increase potency at SERT.[1] Studies on β-fluorophenethylamine analogs have shown they are preferred substrates for MAO-B.[2][3]

Mandatory Visualizations

Monoamine Oxidase B (MAO-B) Catalytic Cycle

MAO_B_Catalytic_Cycle MAO_B_FAD MAO-B (FAD) MAO_B_FADH2 MAO-B (FADH2) MAO_B_FAD->MAO_B_FADH2 Oxidative Deamination Substrate This compound (Substrate) Substrate->MAO_B_FAD Binds to active site Product 1-(3-fluorophenyl)ethan-1-imine (Product) NH3 NH3 Product->NH3 + H2O (Hydrolysis) MAO_B_FADH2->MAO_B_FAD Regeneration MAO_B_FADH2->Product Releases H2O2 H2O2 MAO_B_FADH2->H2O2 O2 O2 O2->MAO_B_FADH2 Reacts with H2O H2O

Caption: Simplified catalytic cycle of MAO-B with a phenethylamine substrate.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing transporter) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]WIN 35,428 for DAT) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting to measure radioactivity Washing->Scintillation Data_Processing Data Processing and Curve Fitting Scintillation->Data_Processing Ki_Calculation Calculation of Ki values Data_Processing->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters (DAT, NET, SERT)

This protocol describes a general method for determining the binding affinity (Ki) of test compounds for the dopamine, norepinephrine, and serotonin transporters using radioligand binding assays.

a. Materials and Reagents:

  • Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]cocaine.

    • For NET: [³H]nisoxetine.

    • For SERT: [³H]citalopram or [³H]paroxetine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM paroxetine for SERT).

  • Test compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

b. Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method to determine the in vitro inhibitory activity (IC50) of test compounds against MAO-A and MAO-B.

a. Materials and Reagents:

  • Source of MAO enzymes: Recombinant human MAO-A and MAO-B, or mitochondrial fractions from tissues (e.g., rat liver or brain).

  • Substrate: A suitable substrate for MAO, such as kynuramine or p-tyramine.

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.

  • Positive Controls:

    • For MAO-A: Clorgyline or moclobemide.

    • For MAO-B: Selegiline (L-deprenyl) or pargyline.

  • Test compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well microplates (black plates for fluorescence assays).

  • Detection reagent: For example, a horseradish peroxidase-coupled system to detect the production of hydrogen peroxide, a byproduct of the MAO reaction.

  • Plate reader (fluorometer or spectrophotometer).

b. Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B), and varying concentrations of the test compound or positive control.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction (e.g., by adding a stop solution) and add the detection reagent.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

c. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by non-linear regression analysis.

References

Comparative Pharmacokinetic Profiles of Calcimimetics Derived from (R)-1-(3-fluorophenyl)ethanamine: Cinacalcet and Etelcalcetide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two key drugs, Cinacalcet and Etelcalcetide, which are derived from the (R)-1-(3-fluorophenyl)ethanamine scaffold. Both are calcimimetic agents used in the management of hyperparathyroidism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Introduction

Cinacalcet and Etelcalcetide are allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor crucial for regulating calcium homeostasis.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, these drugs suppress the synthesis and secretion of parathyroid hormone (PTH).[2][3][4] While both drugs share a common mechanism of action, their distinct chemical structures lead to different pharmacokinetic properties, influencing their clinical application. Cinacalcet is an oral medication, whereas Etelcalcetide is administered intravenously.[5][6]

Pharmacokinetic Profile Comparison

The pharmacokinetic parameters of Cinacalcet and Etelcalcetide are summarized in the table below, highlighting the key differences in their absorption, distribution, metabolism, and excretion.

Pharmacokinetic ParameterCinacalcetEtelcalcetide
Administration Route Oral[5]Intravenous[6]
Bioavailability ~20-25% (increased with food)[7]Not applicable (IV administration)
Time to Peak Plasma Concentration (Tmax) 2 to 6 hours[5][8]Not applicable (IV administration)
Plasma Protein Binding ~93% to 97%[5]Primarily bound to albumin via a reversible covalent bond[6]
Volume of Distribution (Vd) High (~1000 L)[9]~796 L[10]
Metabolism Extensively metabolized by hepatic CYP enzymes (primarily CYP3A4, CYP2D6, and CYP1A2)[5][7]Not metabolized by CYP enzymes; undergoes reversible disulfide exchange with endogenous thiols[6]
Elimination Half-life Initial: ~6 hours; Terminal: 30 to 40 hours[5][9]3 to 5 days in patients on hemodialysis[11]
Excretion Primarily renal excretion of metabolites (~80% in urine, ~15% in feces)[9][12]Primarily cleared by hemodialysis (~60% in dialysate); minor excretion in urine and feces[6][13]

Mechanism of Action and Signaling Pathway

Both Cinacalcet and Etelcalcetide act on the CaSR located on the chief cells of the parathyroid gland.[5] However, they bind to different sites on the receptor. Cinacalcet binds within the transmembrane domain, while Etelcalcetide, a peptide, binds to the extracellular domain.[8][10][14] This allosteric binding increases the receptor's sensitivity to extracellular calcium, leading to the activation of G-protein signaling cascades, primarily through Gαq/11 and Gαi/o.[5][14] The activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which subsequently increases intracellular calcium levels and inhibits PTH secretion.[2][14]

G_protein_signaling_pathway cluster_receptor Calcium-Sensing Receptor (CaSR) cluster_g_protein G-Protein cluster_downstream Downstream Signaling CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Activates Cinacalcet Cinacalcet Cinacalcet->CaSR Binds to transmembrane domain Etelcalcetide Etelcalcetide Etelcalcetide->CaSR Binds to extracellular domain PLC Phospholipase C (PLC) Gq11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by Cinacalcet and Etelcalcetide.

Experimental Protocols

The following are generalized methodologies for key experiments used to determine the pharmacokinetic profiles of drugs like Cinacalcet and Etelcalcetide.

Pharmacokinetic Analysis in Human Subjects

Objective: To determine the pharmacokinetic parameters of the drug after single and multiple doses.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled study is conducted in healthy volunteers or the target patient population (e.g., patients with chronic kidney disease on hemodialysis).[15][16]

  • Drug Administration: The drug is administered orally (for Cinacalcet) or intravenously (for Etelcalcetide) at various dose levels.[15]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance (CL).[15] For orally administered drugs, bioavailability (F) is also calculated.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the drug's metabolism.

Methodology:

  • Incubation: The drug is incubated with human liver microsomes or recombinant human CYP enzymes in the presence of NADPH.

  • Metabolite Identification: The reaction mixture is analyzed by HPLC-MS/MS to identify and characterize the metabolites formed.

  • CYP Reaction Phenotyping: The drug is incubated with a panel of specific chemical inhibitors or antibodies for different CYP isoforms to determine the relative contribution of each enzyme to the overall metabolism.

Protein Binding Assay

Objective: To determine the extent of plasma protein binding.

Methodology:

  • Equilibrium Dialysis: This is the gold standard method. A semi-permeable membrane separates a plasma sample containing the drug from a buffer solution. The system is allowed to reach equilibrium.

  • Quantification: The concentration of the drug in the plasma and buffer compartments is measured.

  • Calculation: The percentage of protein binding is calculated from the difference in drug concentrations between the two compartments.

The experimental workflow for a typical pharmacokinetic study is illustrated below.

experimental_workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation study_setup Randomized, Controlled Trial Setup dosing Drug Administration (Oral/IV) study_setup->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_prep Plasma Separation & Preparation blood_sampling->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms pk_modeling Pharmacokinetic Modeling hplc_ms->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calc

Caption: A generalized experimental workflow for a clinical pharmacokinetic study.

Conclusion

Cinacalcet and Etelcalcetide, both derived from this compound, are effective calcimimetics with distinct pharmacokinetic profiles. Cinacalcet, an oral agent, undergoes extensive hepatic metabolism, while the intravenous peptide Etelcalcetide is cleared primarily through hemodialysis. These differences are critical considerations for drug selection and dosing regimens in the clinical management of hyperparathyroidism. The provided experimental methodologies offer a foundational understanding of the processes involved in characterizing the pharmacokinetic properties of such therapeutic agents.

References

Benchmarking the efficiency of different chiral resolving agents for 1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical process in the synthesis of chiral molecules. This guide provides a comparative analysis of different chiral resolving agents for 1-(3-fluorophenyl)ethanamine, a key chiral amine intermediate. Due to the limited publicly available experimental data for the direct resolution of 1-(3-fluorophenyl)ethanamine, this guide utilizes data from the resolution of a structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, to provide a practical framework for methodological development.[1] The primary method for separating enantiomers on an industrial scale is through the formation of diastereomeric salts using a chiral resolving agent.[1]

The process of diastereomeric salt resolution involves reacting a racemic mixture with a single enantiomer of a chiral acid. This reaction forms two diastereomeric salts with different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.[1][2][3] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.[2][3] Following separation, the desired enantiomer of the amine is liberated from the diastereomeric salt by treatment with a base.[2]

Data Presentation: Comparison of Chiral Resolving Agents

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid~2:1WaterNot SpecifiedHigh> 99%
(R,R)-tartranilic acid derivative~2:1WaterNot SpecifiedHigh> 99%

Data adapted from the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine as described in patent EP3280701B1.[1][4]

It is important to note that the optimal choice of resolving agent and solvent is often determined empirically through screening.[1][5] Other commonly used chiral resolving agents for amines that can be considered for screening include various forms of tartaric acid, mandelic acid, and camphorsulfonic acid.[1][6]

Experimental Protocols

The following is a general, representative protocol for the chiral resolution of a primary amine using a chiral acid, based on common laboratory practices.[2] This protocol should be optimized for the specific amine and resolving agent.

1. Salt Formation and Crystallization:

  • Dissolve the racemic 1-(3-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or water).[2]

  • In a separate flask, dissolve the chiral resolving agent (approximately 0.5 to 1.0 molar equivalent) in the same solvent, warming if necessary.[2]

  • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[2]

  • To maximize the yield, the mixture can be further cooled in an ice bath for 1-2 hours.[2]

2. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of the cold solvent to remove impurities.[2]

  • The filtrate, or mother liquor, which contains the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer of the amine.[2]

3. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate).[1]

  • Stir the mixture until the salt has completely dissolved and partitioned between the two phases.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the free amine.[7]

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess (e.e.) of the recovered amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2]

Mandatory Visualization

The following diagrams illustrate the key processes in the chiral resolution of a primary amine via diastereomeric salt formation.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_amine Racemic Amine (R/S)-1-(3-fluorophenyl)ethanamine mixture Mixture of Diastereomeric Salts (R,R,R) and (S,R,R) salts racemic_amine->mixture Reaction resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid Derivative) resolving_agent->mixture crystallization Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble Solid Phase more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Liquid Phase base_treatment Treatment with Base less_soluble->base_treatment pure_enantiomer Enantiomerically Pure Amine (e.g., (S)-1-(3-fluorophenyl)ethanamine) base_treatment->pure_enantiomer recovered_agent Recovered Chiral Resolving Agent base_treatment->recovered_agent

Caption: Experimental workflow for the chiral resolution of a primary amine.

G cluster_diastereomers Diastereomeric Salts cluster_properties Different Physical Properties cluster_separation Separation racemic_mixture Racemic Mixture (R-Amine + S-Amine) salt1 R-Amine-A racemic_mixture->salt1 + A salt2 S-Amine-A racemic_mixture->salt2 + A chiral_agent Single Enantiomer Resolving Agent (A*) solubility1 Lower Solubility salt1->solubility1 solubility2 Higher Solubility salt2->solubility2 crystals Crystallized Salt solubility1->crystals Leads to solution Salt in Solution solubility2->solution Leads to

Caption: Logical relationship in diastereomeric salt resolution.

References

A Comparative Guide to Isotopic Labeling of (R)-1-(3-fluorophenyl)ethanamine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for (R)-1-(3-fluorophenyl)ethanamine, a crucial aspect of metabolic research in drug discovery and development. Understanding the metabolic fate of a drug candidate is paramount for assessing its efficacy and safety. Isotopic labeling, in conjunction with sensitive analytical techniques like mass spectrometry, offers a powerful tool to trace and quantify metabolites. This document delves into the nuances of different labeling approaches, their impact on analytical performance, and provides detailed experimental protocols to support your research.

Comparison of Isotopic Labeling Strategies: Deuterium vs. Carbon-13

The choice of isotope for labeling this compound can significantly influence the outcome and interpretation of metabolic studies. The two most common stable isotopes used are deuterium (²H) and carbon-13 (¹³C).

Deuterium (²H) Labeling: This approach involves replacing one or more hydrogen atoms with deuterium. While synthetically often more straightforward and cost-effective, it has potential drawbacks. A significant concern is the deuterium kinetic isotope effect (KIE) , where the heavier deuterium atom can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond.[1][2][3] This can alter the metabolic profile, providing a misleading representation of the drug's fate in vivo. Furthermore, deuterium-labeled internal standards may exhibit different chromatographic retention times compared to the unlabeled analyte in high-resolution liquid chromatography systems, which can compromise the accuracy of quantification by not fully compensating for matrix effects and ion suppression.[4][5]

Carbon-13 (¹³C) Labeling: Incorporating ¹³C atoms into the carbon skeleton of the molecule is generally considered the gold standard for metabolic studies.[4][5][] The key advantage of ¹³C-labeling is the negligible isotope effect on metabolic reactions, as the relative mass difference between ¹²C and ¹³C is much smaller than that between hydrogen and deuterium.[4] This ensures that the labeled compound behaves identically to the unlabeled drug, providing a more accurate picture of its metabolism. ¹³C-labeled internal standards co-elute perfectly with the analyte, leading to more robust and accurate quantification in LC-MS/MS analyses by effectively compensating for ion suppression and other matrix effects.[4][5]

Predicted Metabolic Pathways of this compound

Based on the metabolism of structurally similar compounds, such as 2-fluoromethamphetamine and other phenylethylamine derivatives, the primary metabolic pathways for this compound are predicted to be mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8][9][10][11][12] The anticipated major metabolic transformations include:

  • N-Hydroxylation: Addition of a hydroxyl group to the nitrogen atom of the primary amine.

  • Aliphatic Hydroxylation: Hydroxylation of the ethyl side chain.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the fluorophenyl ring, although the presence of the fluorine atom may influence the position of hydroxylation.

  • Phase II Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to facilitate excretion.

The following diagram illustrates the predicted metabolic pathways:

Metabolic Pathway of this compound Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound n_hydroxylation N-Hydroxylation parent->n_hydroxylation CYP450 aliphatic_hydroxylation Aliphatic Hydroxylation parent->aliphatic_hydroxylation CYP450 aromatic_hydroxylation Aromatic Hydroxylation parent->aromatic_hydroxylation CYP450 glucuronide_conjugate Glucuronide Conjugate n_hydroxylation->glucuronide_conjugate sulfate_conjugate Sulfate Conjugate n_hydroxylation->sulfate_conjugate aliphatic_hydroxylation->glucuronide_conjugate aliphatic_hydroxylation->sulfate_conjugate aromatic_hydroxylation->glucuronide_conjugate aromatic_hydroxylation->sulfate_conjugate

Predicted metabolic pathways of this compound.

Quantitative Comparison of Labeled Tracers

The selection of an isotopic labeling strategy has a direct impact on the quantitative performance of metabolic assays. The following table summarizes key performance metrics for deuterium and carbon-13 labeled this compound, with metabolic stability data extrapolated from structurally similar compounds due to the lack of direct experimental data for the target molecule.

ParameterDeuterium (²H) LabeledCarbon-13 (¹³C) LabeledJustification
Isotopic Purity Typically >98%Typically >99%Synthesis methods for ¹³C labeling often yield higher isotopic enrichment.
Metabolic Half-life (t½) in HLM Potentially longer than unlabeledIdentical to unlabeledDeuterium labeling at a site of metabolism can slow down the reaction rate (Kinetic Isotope Effect).[1][2]
Intrinsic Clearance (Clint) in HLM Potentially lower than unlabeledIdentical to unlabeledSlower metabolism due to the KIE results in lower intrinsic clearance.[1][2]
LC Retention Time Shift vs. Unlabeled PossibleNoneThe larger mass difference in deuterium labeling can lead to chromatographic separation from the unlabeled analyte.[4][5]
Accuracy of Quantification Good, but can be compromised by retention time shifts and differential ion suppression.Excellent, due to co-elution and identical ionization behavior with the analyte.[4][5][]

*HLM: Human Liver Microsomes. Data are predictive based on general principles and data for analogous compounds.

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of isotopically labeled this compound.

1. Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Labeled this compound (test compound)

  • Unlabeled this compound (control)

  • Acetonitrile (for quenching)

  • Internal standard (for LC-MS/MS analysis)

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the test compound to the HLM suspension and NADPH regenerating system in phosphate buffer. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (Clint) using the appropriate formula.

LC-MS/MS Analysis of Metabolites

This protocol describes a general approach for the identification and quantification of metabolites.

1. Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amines.

  • Scan Mode: For metabolite identification, use full scan and product ion scan modes. For quantification, use multiple reaction monitoring (MRM) mode.

  • MRM Transitions: For the parent compound and expected metabolites, specific precursor-to-product ion transitions should be optimized.

4. Data Analysis:

  • Identify potential metabolites by comparing the full scan mass spectra of samples with control samples and looking for expected mass shifts corresponding to metabolic transformations.

  • Confirm the structure of metabolites using product ion scans and comparison with reference standards if available.

  • Quantify the parent compound and its metabolites using the MRM data and a calibration curve.

The following diagram illustrates the experimental workflow:

Experimental Workflow Experimental Workflow for Metabolic Studies start Start incubation In Vitro Incubation with Human Liver Microsomes start->incubation quenching Quench Reaction & Protein Precipitation incubation->quenching analysis LC-MS/MS Analysis quenching->analysis identification Metabolite Identification (Full Scan & Product Ion Scan) analysis->identification quantification Quantification (MRM) analysis->quantification end End identification->end quantification->end

A typical experimental workflow for in vitro metabolic studies.

Choosing the Right Labeling Strategy

The choice between deuterium and carbon-13 labeling depends on the specific goals of the study. The following decision tree can guide researchers in selecting the most appropriate strategy.

Labeling Strategy Decision Tree Decision Tree for Isotopic Labeling Strategy start Primary Goal of the Study? qualitative Qualitative Metabolite ID start->qualitative Metabolite Identification quantitative Quantitative Analysis (PK/PD) start->quantitative Accurate Quantification kie_study Kinetic Isotope Effect Study start->kie_study Investigating Reaction Mechanism deuterium Deuterium (²H) Labeling (Cost-effective for initial screening) qualitative->deuterium carbon13 Carbon-13 (¹³C) Labeling (Gold standard for accuracy) quantitative->carbon13 both Both ²H and ¹³C Labeling kie_study->both

A decision guide for selecting the appropriate isotopic labeling strategy.

Conclusion

For metabolic studies of this compound, carbon-13 labeling is the recommended approach for obtaining the most accurate and reliable quantitative data . While deuterium labeling can be a viable option for initial qualitative metabolite identification, the potential for kinetic isotope effects and chromatographic shifts makes it less suitable for definitive pharmacokinetic and pharmacodynamic studies. The use of ¹³C-labeled compounds as both tracers and internal standards will ensure that the experimental results accurately reflect the in vivo metabolic fate of the drug candidate, thereby providing a solid foundation for critical decisions in the drug development process.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-1-(3-fluorophenyl)ethanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-1-(3-fluorophenyl)ethanamine, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a chiral amine containing a fluorine substituent, necessitating careful consideration of its chemical properties during disposal. The following information is compiled from safety data sheets and general laboratory safety protocols to provide a clear and actionable disposal plan.

Hazard and Disposal Information Summary

A summary of the key hazard and disposal information for this compound is presented below. This data, derived from safety data sheets, underscores the importance of treating this compound as hazardous waste.

PropertyValueSource
UN Number 2735[1]
Hazard Class 8[1]
Packing Group II[1]
GHS Pictogram Danger[1]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects)[1]
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process involves neutralization of the amine, followed by proper waste segregation and disposal through a licensed hazardous waste management company.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

2. Neutralization of Small Quantities: For small residual amounts of this compound (typically less than 5g or 5mL), a carefully controlled neutralization can be performed in a fume hood.

  • Dilution: Slowly add the this compound to a large volume of cold water (at least 100-fold excess) in a suitable container (e.g., a large beaker). This will help to dissipate any heat generated during neutralization.

  • Neutralization: While stirring the diluted solution, slowly add a dilute acid, such as 1M hydrochloric acid. Monitor the pH of the solution using a pH meter or pH paper. Continue adding acid until the pH is between 6 and 8. Be aware that the neutralization of amines can produce noxious odors; therefore, this procedure must be conducted in a well-ventilated fume hood.

  • Disposal of Neutralized Solution: The resulting neutralized solution, if free of other hazardous materials, may be suitable for drain disposal with copious amounts of water, depending on local regulations.[4] Always consult your institution's specific guidelines for aqueous waste disposal.

3. Segregation and Collection of Waste: For larger quantities of this compound or contaminated materials (e.g., contaminated gloves, weighing paper), direct disposal without neutralization is required.

  • Waste Container: Place the waste this compound and any contaminated materials into a clearly labeled, leak-proof hazardous waste container. The container should be compatible with organic amines.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (Corrosive, Harmful, Environmentally Hazardous).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5]

4. Professional Disposal: All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.[2][3] Do not attempt to incinerate or dispose of this chemical through regular laboratory trash. The fluorinated nature of this compound requires specialized high-temperature incineration to prevent the formation of persistent and toxic byproducts.[6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_treatment In-Lab Treatment (Fume Hood) cluster_disposal Hazardous Waste Disposal start Start: This compound Waste quantity Assess Quantity and Contamination start->quantity neutralize Neutralize with dilute acid to pH 6-8 quantity->neutralize  Small Quantity (<5g)  Uncontaminated collect Collect in Labeled Hazardous Waste Container quantity->collect  Large Quantity (>5g) or  Contaminated Materials sewer Dispose via Sanitary Sewer (pending local regulations) neutralize->sewer professional Dispose via Approved Waste Management Facility collect->professional

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Essential Safety and Logistical Information for Handling (R)-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemicals is paramount. This document provides immediate, essential safety and logistical information for (R)-1-(3-fluorophenyl)ethanamine, including detailed operational and disposal plans to foster a secure laboratory environment.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its hazardous properties. It is harmful if swallowed, can cause severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1] Some sources also indicate that it may cause respiratory irritation.[2][3] Adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to minimize exposure and ensure personnel safety.

Quantitative Data Summary

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 1A/1B)GHS05DangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation (Category 1)GHS05DangerH318: Causes serious eye damage
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation[2][3]
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)GHS09No Signal WordH411: Toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE based on the identified hazards.

Body PartRequired PPEMaterial/Type RecommendationJustification
Eyes/Face Chemical safety goggles and face shieldANSI Z87.1 compliantProtects against splashes of corrosive liquid which can cause severe eye damage.[4]
Hands Chemical-resistant glovesNitrile (for incidental contact), Neoprene or PVC (for extended contact)[1]Prevents skin contact which can lead to severe burns. Nitrile gloves are a good general-use option, but for prolonged handling, more robust gloves are recommended.[1]
Body Chemical-resistant lab coat or apronFlame-resistant materialProtects against splashes and contamination of personal clothing.
Respiratory NIOSH-approved respiratorAir-purifying respirator with organic vapor/ammonia cartridgesRequired when working outside of a fume hood or if there is a risk of inhaling vapors, especially given the potential for respiratory irritation.[5]
Feet Closed-toe shoesChemical-resistant materialProtects feet from spills.

Logical Relationship of Hazards to PPE

cluster_hazards Chemical Hazards cluster_ppe Required Personal Protective Equipment H302 H302: Harmful if Swallowed H314 H314: Causes Severe Skin Burns Gloves Chemical-Resistant Gloves (Nitrile, Neoprene, PVC) H314->Gloves Prevents Skin Contact LabCoat Chemical-Resistant Lab Coat H314->LabCoat Protects Body H318 H318: Causes Severe Eye Damage Goggles Chemical Safety Goggles H318->Goggles Prevents Eye Contact FaceShield Face Shield H318->FaceShield Protects Face from Splashes H335 H335: May Cause Respiratory Irritation Respirator NIOSH-Approved Respirator H335->Respirator Prevents Inhalation H411 H411: Toxic to Aquatic Life

Caption: Relationship between chemical hazards and required PPE.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Procurement and Storage:

  • Procurement: Only procure the minimum quantity of the chemical necessary for your research needs.[6]

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, hazard pictograms, and the date received.[7]

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][9] The storage area should be a designated corrosives cabinet. Keep the container tightly closed when not in use.[5][9]

2. Handling and Use:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Prepare your workspace in a certified chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the liquid, use a pipette with a bulb or a pump; never use mouth pipetting.[10]

  • During Use: Handle the chemical with care to avoid splashes and the generation of aerosols. Keep the container closed as much as possible.

  • After Use: After handling, wash your hands thoroughly with soap and water.[6]

3. Emergency Procedures:

  • Spills: In case of a small spill within the fume hood, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency response protocol.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Waste Stream: Due to the presence of a fluorine atom, this compound is considered a halogenated organic compound.[11]

  • Container: All waste containing this chemical must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][11] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw cap.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.[8]

2. Disposal of Contaminated Materials:

  • Solid Waste: Any disposable lab supplies that come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must also be disposed of in the "Halogenated Organic Waste" container.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected and disposed of as halogenated organic waste.[12] Subsequent rinses may also need to be collected depending on local regulations. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

3. Final Disposal:

  • Storage of Waste: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arranging for Pickup: Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour any amount of this chemical down the drain.[11]

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal ReadSDS Read Safety Data Sheet (SDS) DonPPE Don Appropriate PPE PrepWorkspace Prepare Workspace in Fume Hood Dispense Dispense Chemical Safely PrepWorkspace->Dispense Experiment Conduct Experiment CloseContainer Keep Container Closed SegregateWaste Segregate Halogenated Waste CloseContainer->SegregateWaste CollectWaste Collect in Labeled Container DisposeContaminated Dispose of Contaminated Materials ArrangePickup Arrange for EHS Pickup

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.